10,13-Dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h3,9,12,15-17H,4-8,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDHDMOSWUAEAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC=C2)CCC4=CC(=O)CCC34C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4075-07-4 | |
| Record name | Androsta-4,16-dien-3-one | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93234 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 10,13-Dimethyl-cyclopenta[a]phenanthren-3-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic routes for producing 10,13-dimethyl-cyclopenta[a]phenanthren-3-one derivatives, a core structure in many steroids, including the androgen testosterone. The methodologies detailed herein are compiled from established literature and patents, offering a foundation for researchers in steroid chemistry and drug development.
Overview of Synthetic Strategies
The synthesis of the 10,13-dimethyl-cyclopenta[a]phenanthren-3-one core, also known as the gonane or steroid nucleus, can be approached through total synthesis or semi-synthesis from readily available steroid precursors. One common and economically viable semi-synthetic route starts from 4-androstenedione (4-AD), a C19 steroid.
A representative multi-step synthesis of testosterone, a key derivative, from 4-AD is outlined below. This process involves the protection of the ketone at C-3, reduction of the ketone at C-17, and subsequent deprotection.
Caption: General workflow for the synthesis of Testosterone from 4-Androstenedione.
Experimental Protocols
The following protocols are based on a patented method for the synthesis of testosterone from 4-androstenedione[1].
Step 1: Synthesis of 3-Ethoxy-androst-3,5-dien-17-one (Enol Ether)
-
Reactants:
-
4-Androstenedione (4-AD)
-
Triethyl orthoformate
-
Ethanol
-
Hydrochloric acid (catalyst)
-
-
Procedure:
-
In a suitable reaction vessel, dissolve 100g of 4-androstenedione in 200ml of ethanol and 80ml of triethyl orthoformate.
-
Pass 2g of HCl gas through the solution to catalyze the reaction.
-
Seal the vessel and stir the reaction mixture at 20-25°C for 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the resulting product is the enol ether, 3-ethoxy-androst-3,5-dien-17-one.
-
Step 2: Synthesis of 3-Ethoxy-androst-3,5-dien-17-beta-ol (Reduction Intermediate)
-
Reactants:
-
3-Ethoxy-androst-3,5-dien-17-one
-
Sodium borohydride
-
Methanol
-
-
Procedure:
-
Dissolve the enol ether from the previous step in an organic solvent such as methanol.
-
Add a reducing agent, for example, sodium borohydride, to reduce the 17-ketone.
-
The reaction selectively reduces the ketone at the 17-position to a hydroxyl group, yielding 3-ethoxy-androst-3,5-dien-17-beta-ol.
-
Step 3: Synthesis of Testosterone (Hydrolysis)
-
Reactants:
-
3-Ethoxy-androst-3,5-dien-17-beta-ol
-
Aqueous acid (e.g., dilute sulfuric acid)
-
Acetone (solvent)
-
-
Procedure:
-
Dissolve 100g of the reduction intermediate in 500ml of acetone in a three-necked flask.
-
Slowly add 240ml of 0.1N sulfuric acid solution over 1.5-2 hours while maintaining the temperature at 40-45°C.
-
After the addition is complete, continue the reaction for 4-5 hours, monitoring by TLC.
-
Once the reaction is complete, adjust the pH to 6.8-7.2 with a base (e.g., liquid caustic soda).
-
Recover the organic solvent and cool the solution to induce crystallization of the crude testosterone.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., a low-carbon alcohol) to yield pure testosterone.
-
Quantitative Data
The following table summarizes the reported yields for each step in the synthesis of testosterone from 4-AD, as described in the patent[1].
| Step | Product | Starting Material | Yield (%) | Purity (HPLC) (%) |
| 1 | 3-Ethoxy-androst-3,5-dien-17-one | 4-Androstenedione | 100-102 (weight yield) | - |
| 2 | 3-Ethoxy-androst-3,5-dien-17-beta-ol | 3-Ethoxy-androst-3,5-dien-17-one | 83.8 (weight yield) | 99.5 |
| 3 | Testosterone | 3-Ethoxy-androst-3,5-dien-17-beta-ol | 81.8 (weight yield) | 99.5 |
| Overall | Testosterone | 4-Androstenedione | 70-75 | >99 |
Spectroscopic Data of the Core Structure
The 10,13-dimethyl-cyclopenta[a]phenanthrene core is characterized by specific spectroscopic signatures. While the exact values will vary with substitution, the data for testosterone provides a reference.
Testosterone (C19H28O2) [2]
-
IUPAC Name: (17β)-17-Hydroxyandrost-4-en-3-one
-
Molecular Weight: 288.42 g/mol
While specific NMR and IR data for each intermediate and the final product are not detailed in the provided search results, general characteristics can be inferred. The progression of the synthesis can be monitored by observing key changes in the spectra:
-
¹H NMR: The appearance and disappearance of signals corresponding to the enol ether protons, the proton at C-17, and the characteristic olefinic protons of the A-ring.
-
¹³C NMR: Shifts in the signals for the carbonyl carbons at C-3 and C-17, and the carbons of the enol ether.
-
IR Spectroscopy: The disappearance of the C=O stretching frequency of the 17-ketone and the appearance of the O-H stretching frequency of the 17-hydroxyl group. The C=O stretch of the 3-ketone in the final product will also be a key diagnostic peak.
Conclusion
The synthesis of 10,13-dimethyl-cyclopenta[a]phenanthren-3-one derivatives is a well-established field, with robust semi-synthetic methods available from common steroid precursors. The provided guide outlines a reliable and high-yielding pathway from 4-androstenedione to testosterone, a key member of this compound class. This information serves as a valuable resource for researchers engaged in the synthesis and development of novel steroid-based therapeutics. Further optimization and exploration of alternative synthetic routes can build upon this foundational knowledge.
References
The Evolving Landscape of Cyclopenta[a]phenanthrenes: A Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The cyclopenta[a]phenanthrene scaffold, a core structure in steroids and a class of polycyclic aromatic hydrocarbons (PAHs), has garnered significant attention in the scientific community for its diverse and potent biological activities. These compounds, characterized by a four-ring system, have demonstrated a range of effects from carcinogenic and mutagenic to potentially therapeutic, including anticancer properties. This technical guide provides an in-depth overview of the current understanding of the biological activities of novel cyclopenta[a]phenanthrene and structurally related phenanthrene compounds, with a focus on their cytotoxic effects on cancer cells. Detailed experimental protocols for key assays and visualizations of implicated signaling pathways are presented to facilitate further research and development in this promising area.
Quantitative Biological Activity of Novel Phenanthrene Derivatives
The antiproliferative activity of a series of novel phenanthrene derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the tables below.
| Compound | Cell Line | IC50 (µM) | Reference |
| Cymucronin A | U-87 MG (Glioblastoma) | >100 | [1] |
| Cymucronin B | U-87 MG (Glioblastoma) | >100 | [1] |
| Cymucronin C | U-87 MG (Glioblastoma) | 19.91 ± 4.28 | [1] |
| Compound 5 | U-87 MG (Glioblastoma) | >100 | [1] |
| Compound 6 | U-87 MG (Glioblastoma) | >100 | [1] |
| Compound 7 | U-87 MG (Glioblastoma) | >100 | [1] |
| Compound 8 | U-87 MG (Glioblastoma) | >100 | [1] |
| Compound 9 | U-87 MG (Glioblastoma) | 17.07 ± 3.72 | [1] |
Table 1: Cytotoxic Activity of Phenanthrene Derivatives from Cylindrolobus mucronatus
| Compound | A549 (Lung Cancer) | BEAS-2B (Normal Lung) |
| Blestriarene A (1) | 6.81 ± 0.52 | >50 |
| Blestriarene B (2) | 8.93 ± 0.71 | >50 |
| Blestriarene C (3) | 15.26 ± 1.18 | >50 |
| Compound 4 | 9.85 ± 0.83 | >50 |
| Compound 6 | 7.64 ± 0.69 | >50 |
| Compound 7 | 8.12 ± 0.75 | >50 |
| Compound 8 | 9.33 ± 0.88 | >50 |
| Compound 13 | 9.91 ± 0.92 | >50 |
Table 2: Cytotoxicity of Phenanthrene Derivatives from Bletilla striata (IC50 in µM) [2]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay used to determine the cytotoxic effects of novel compounds on cancer cell lines.
1. Cell Seeding:
-
Human cancer cells (e.g., U-87 MG glioblastoma or A549 lung carcinoma) are harvested during the logarithmic growth phase.
-
Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.
-
The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
-
A stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO).
-
Serial dilutions of the test compound are prepared in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
The culture medium from the wells is replaced with 100 µL of the medium containing the different concentrations of the test compound. A control group receives medium with 0.1% DMSO only.
-
The plates are incubated for an additional 48 hours under the same conditions.
3. MTT Addition and Formazan Solubilization:
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plates are incubated for another 4 hours at 37°C.
-
The medium containing MTT is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The plate is gently shaken for 10 minutes to ensure complete dissolution.
4. Data Acquisition and Analysis:
-
The absorbance of each well is measured at a wavelength of 490 nm using a microplate reader.
-
The cell viability is calculated using the following formula:
-
The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
In Vitro Micronucleus Test for Genotoxicity
This protocol describes the in vitro micronucleus assay to assess the genotoxic potential of cyclopenta[c]phenanthrene derivatives.
1. Cell Culture and Treatment:
-
Chinese hamster lung fibroblasts (V79 cells) are maintained in Minimum Essential Medium (MEM) supplemented with L-glutamine, fetal bovine serum, and antibiotics at 37°C in a 5% CO₂ atmosphere.[3]
-
For the assay, cells are seeded in culture dishes and allowed to attach.[3]
-
Test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the cell cultures at various concentrations. Both a negative (solvent) and a positive (known mutagen) control are included.[3]
-
In experiments requiring metabolic activation, a fraction of liver homogenate (S9 mix) is added to the culture medium.[3]
-
Cells are incubated with the test compounds for a defined period (e.g., 24 hours).[3]
2. Cell Harvesting and Preparation:
-
After treatment, the cells are washed, trypsinized, and collected by centrifugation.
-
The cell pellet is resuspended in a hypotonic solution to swell the cells.
-
The cells are then fixed using a methanol/acetic acid solution.
-
The fixed cell suspension is dropped onto clean microscope slides and air-dried.
3. Staining and Analysis:
-
The slides are stained with a DNA-specific stain, such as Giemsa or acridine orange.
-
The slides are examined under a microscope to score the number of micronuclei in a predetermined number of binucleated cells. Micronuclei are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.
4. Data Interpretation:
-
A statistically significant increase in the frequency of micronucleated cells in the treated cultures compared to the negative control indicates a genotoxic effect of the compound.[3]
Signaling Pathways and Mechanisms of Action
Several studies on phenanthrene derivatives suggest that their cytotoxic and pro-apoptotic effects are mediated through the modulation of key cellular signaling pathways. While the specific pathways affected by novel cyclopenta[a]phenanthrene compounds are still under investigation, the mechanisms observed for structurally similar phenanthrenes provide a valuable starting point for further research.
One of the key pathways implicated is the PI3K/Akt signaling pathway , which plays a crucial role in cell survival, proliferation, and growth. Inhibition of this pathway can lead to apoptosis. Another important pathway is the MAPK/ERK pathway , which is also involved in cell proliferation and survival. The regulation of apoptosis is often controlled by the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. Some phenanthrene derivatives have been shown to induce apoptosis by altering the Bax/Bcl-2 ratio in favor of apoptosis.[2]
Furthermore, some cyclopenta[c]phenanthrene compounds have been shown to influence the expression of genes such as CYP1A , which is involved in the metabolic activation of PAHs, and the tumor suppressor gene p53 .[4]
Conclusion and Future Directions
The preliminary data on novel cyclopenta[a]phenanthrene and related phenanthrene compounds highlight their potential as a scaffold for the development of new therapeutic agents, particularly in the field of oncology. The significant cytotoxicity observed against various cancer cell lines, coupled with an understanding of their potential mechanisms of action, provides a strong foundation for further investigation.
Future research should focus on the synthesis of a broader range of novel cyclopenta[a]phenanthrene derivatives and a comprehensive evaluation of their biological activities. This should include screening against a wider panel of cancer cell lines, as well as studies to elucidate their specific molecular targets and detailed mechanisms of action. Quantitative structure-activity relationship (QSAR) studies will also be crucial in guiding the design of more potent and selective compounds. A deeper understanding of the toxicology and pharmacokinetic profiles of these compounds will be essential for their translation into clinical applications. The information presented in this guide serves as a valuable resource for researchers dedicated to advancing the field of drug discovery and development.
References
- 1. New Phenanthrene Derivatives from Cylindrolobus mucronatus Lindl. and their Cytotoxic Activity against Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiproliferative and Proapoptotic Effects of Phenanthrene Derivatives Isolated from Bletilla striata on A549 Lung Cancer Cells [mdpi.com]
- 3. Tumorigenicity of cyclopenta[a]phenanthrene derivatives and micronucleus induction in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclopenta[c]phenanthrenes--chemistry and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Isolation of Phenanthrene-Based Steroids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core methodologies for the discovery and isolation of phenanthrene-based steroids. It covers the foundational principles of extraction and purification, details specific experimental protocols, presents quantitative data from relevant studies, and illustrates key biological pathways associated with this vital class of molecules.
Introduction to Phenanthrene-Based Steroids
Steroids are a class of organic compounds characterized by a specific four-ring carbon skeleton. This nucleus, known as gonane or cyclopentanoperhydrophenanthrene, consists of three fused cyclohexane rings and one cyclopentane ring.[1][2] This fundamental structure is derived from the triterpene squalene and serves as the backbone for a vast array of biologically active molecules, including cholesterol, sex hormones (e.g., estradiol, testosterone), and corticosteroids.[2]
The biological significance of steroids is immense; they function as critical components of cell membranes, influencing fluidity, and act as potent signaling molecules that regulate a wide range of physiological processes.[2] Given their roles in health and disease, the effective isolation and characterization of steroids from natural sources have been pivotal for advancements in medicine and drug development.[1][3]
General Principles of Steroid Isolation and Purification
The isolation of steroids from natural sources, such as plants or animal tissues, is a multi-step process that leverages the physicochemical properties of the target molecules. The general workflow involves solvent extraction, partitioning, chromatography, and finally, characterization.
Extraction
The initial step involves extracting steroids from the source material using organic solvents.[4] The choice of solvent is critical and depends on the polarity of the target steroid.
-
Non-polar to Mid-polar Steroids: Solvents like petroleum ether, hexane, or chloroform are effective for extracting non-polar steroids like sterol esters and some steroidal alkaloids.[5]
-
Polar Steroids: For more polar compounds, such as steroidal glycosides (saponins), alcohols like ethanol or methanol are typically used.[4][5] This process also serves to dehydrate the tissue and denature proteins.[4]
-
Saponification: For sterol esters, a saponification step using a strong alkali can be employed to hydrolyze the ester bonds, allowing for the subsequent extraction of the free sterol.[4]
Purification and Fractionation
Following extraction, the crude extract contains a complex mixture of compounds. Purification is achieved through various chromatographic techniques that separate molecules based on properties like polarity, size, and adsorption affinity.[4]
-
Column Chromatography: This is a fundamental technique where the crude extract is passed through a column packed with a stationary phase, such as silica gel.[3][5] A solvent system (mobile phase) of gradually increasing polarity is used to elute the compounds, separating them based on their affinity for the stationary phase.[5]
-
Thin-Layer Chromatography (TLC): TLC is used for the rapid analysis of fractions from column chromatography and to determine the appropriate solvent system.[1][5] Preparative TLC (PTLC) can be used for the final isolation of small quantities of pure compounds.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is often used in the final purification stages to obtain highly pure steroid compounds.[6]
The logical workflow for isolating steroids from a natural source is depicted below.
Experimental Protocols
Detailed methodologies are crucial for reproducible scientific outcomes. Below are representative protocols for the extraction of steroids from solid (e.g., plant tissue) and liquid (e.g., serum) samples.
Protocol: Extraction from Dried Solid Samples
This protocol is adapted for the extraction of steroids from dried and powdered plant material.[7][8]
-
Preparation: Ensure the sample is completely dry and finely powdered to maximize the surface area for extraction.[7][8]
-
Extraction:
-
Separation:
-
Concentration:
-
Reconstitution:
Protocol: Liquid-Liquid Extraction from Serum/Plasma
This protocol is designed for extracting steroids from liquid biological samples, eliminating interfering proteins and lipids.[9][10]
-
Solvent Addition: Add a water-immiscible organic solvent, such as diethyl ether or ethyl acetate, to the liquid sample at a 5:1 (v/v) ratio.[9][10]
-
Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and transfer of steroids into the organic phase.[9][10]
-
Phase Separation:
-
Drying: Dry the collected organic phase using a centrifugal vacuum concentrator or under nitrogen.[9][10]
-
Reconstitution: Redissolve the dried steroid residue in the appropriate assay buffer for subsequent analysis.[9]
Data Presentation: Quantitative Analysis
Quantitative analysis is essential for determining the efficiency of isolation and the concentration of steroids in a sample. Modern techniques like liquid chromatography-mass spectrometry (LC-MS/MS) provide high sensitivity and specificity.[11][12]
The table below summarizes the limits of quantification (LOQ) achieved for various steroids in human serum and plasma using advanced analytical methods.
| Steroid | Matrix | Extraction Method | Analytical Technique | Limit of Quantification (LOQ) | Reference |
| Estradiol | Serum | Protein Precipitation | LC-MS/MS | 0.005 ng/mL | [11] |
| Cortisol | Serum | Protein Precipitation | LC-MS/MS | 1 ng/mL | [11] |
| Various Steroids | Plasma | Protein Precipitation | LC-MS/MS | 0.1 - 10 ng/mL | [11] |
| Various Steroids | Urine | Solid-Phase Extraction | UPLC-QTOF-MS | 2 - 500 ng/mL | [11] |
| 11-Deoxycortisol | Plasma | N/A | ZenoTOF 7600 System | 0.012 ng/mL | [12] |
Table 1: Summary of quantitative data for steroid analysis in biological fluids.
Biological Signaling Pathways
Once isolated, understanding the biological function of a steroid is paramount. Many steroids act as hormones that bind to specific intracellular receptors, modulating gene expression. The estrogen signaling pathway is a classic example relevant to drug development.
Upon entering a target cell, estradiol (an estrogen) binds to its receptor (ER), which is often located in the cytoplasm or nucleus. This binding event causes a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. Inside the nucleus, the receptor-ligand complex binds to specific DNA sequences known as Estrogen Response Elements (EREs), initiating the transcription of target genes.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Steroid - Wikipedia [en.wikipedia.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Steroid - Isolation, Extraction, Purification | Britannica [britannica.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. arborassays.com [arborassays.com]
- 8. stressmarq.com [stressmarq.com]
- 9. arborassays.com [arborassays.com]
- 10. zellx.de [zellx.de]
- 11. austinpublishinggroup.com [austinpublishinggroup.com]
- 12. sciex.com [sciex.com]
In Silico Modeling of 10,13-Dimethyl-Steroid Receptor Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for the in silico modeling of 10,13-dimethyl-steroid binding to steroid receptors. This document is intended for researchers, scientists, and drug development professionals engaged in the study of steroid hormone action and the design of novel therapeutics targeting these pathways.
Introduction to 10,13-Dimethyl-Steroids and Their Receptors
The 10,13-dimethyl-steroid scaffold, also known as the gonane or steroid nucleus, is the fundamental chemical structure of a vast array of biologically active molecules, including endogenous hormones and synthetic drugs. These molecules exert their effects primarily by binding to and modulating the activity of intracellular steroid receptors. These receptors, upon ligand binding, function as transcription factors that regulate the expression of target genes, thereby controlling a wide range of physiological processes.
The primary steroid receptors of therapeutic interest include:
-
Androgen Receptor (AR): Plays a crucial role in the development and maintenance of male reproductive tissues and secondary sexual characteristics.
-
Estrogen Receptor (ER): Central to the development of female reproductive tissues and secondary sexual characteristics, and also involved in bone health, cardiovascular function, and cognition.
-
Progesterone Receptor (PR): Key for regulating the menstrual cycle, pregnancy, and embryogenesis.
-
Glucocorticoid Receptor (GR): Involved in the regulation of metabolism, immune response, and inflammation.
Understanding the molecular interactions between 10,13-dimethyl-steroids and these receptors is paramount for the rational design of new drugs with improved efficacy, selectivity, and reduced side effects. In silico modeling techniques have emerged as powerful tools to investigate these interactions at an atomic level, providing insights that can guide drug discovery and development.
In Silico Modeling Methodologies
A variety of computational methods are employed to model the binding of 10,13-dimethyl-steroids to their cognate receptors. These techniques can be broadly categorized into structure-based and ligand-based approaches.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[1] It is a cornerstone of structure-based drug design, enabling the rapid screening of large compound libraries and providing insights into the binding mode and affinity of potential ligands.
Experimental Protocol: Molecular Docking of a 10,13-Dimethyl-Steroid with a Steroid Receptor
-
Receptor and Ligand Preparation:
-
Obtain the 3D structure of the target steroid receptor from the Protein Data Bank (PDB). If an experimental structure is unavailable, a homology model can be generated.
-
Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Generate a 3D conformation of the 10,13-dimethyl-steroid ligand and optimize its geometry using a suitable force field. Assign partial charges.
-
-
Binding Site Definition:
-
Identify the ligand-binding pocket of the receptor. This is often guided by the position of a co-crystallized ligand or by using binding site prediction algorithms.
-
Define a grid box that encompasses the entire binding site to guide the docking search.
-
-
Docking Simulation:
-
Utilize a docking program (e.g., AutoDock, Glide, GOLD) to systematically search for the optimal binding pose of the ligand within the receptor's active site.
-
The docking algorithm samples a large number of possible conformations and orientations of the ligand, evaluating the binding energy of each pose using a scoring function.
-
-
Pose Analysis and Scoring:
-
Analyze the top-ranked docking poses to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the receptor.
-
The docking score provides an estimation of the binding affinity, with lower scores generally indicating a more favorable interaction.
-
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a dynamic view of the ligand-receptor complex, allowing for the study of its conformational changes and stability over time. MD simulations can refine docking poses, predict binding free energies, and provide a more detailed understanding of the interactions governing ligand binding.
Experimental Protocol: Molecular Dynamics Simulation of a Steroid-Receptor Complex
-
System Setup:
-
Start with the docked complex of the 10,13-dimethyl-steroid and the receptor.
-
Solvate the complex in a periodic box of water molecules to mimic the aqueous cellular environment.
-
Add counter-ions to neutralize the system.
-
-
Force Field Parameterization:
-
Assign force field parameters to all atoms in the system. Common force fields for biomolecular simulations include AMBER, CHARMM, and GROMOS.
-
Specialized parameters may be required for the steroid ligand, which can be generated using tools like Antechamber or the CHARMM General Force Field (CGenFF).
-
-
Minimization and Equilibration:
-
Perform energy minimization to remove any steric clashes in the initial system.
-
Gradually heat the system to the desired temperature (e.g., 310 K) and equilibrate it under constant temperature and pressure (NVT and NPT ensembles) to allow the solvent and ions to relax around the protein-ligand complex.
-
-
Production Simulation:
-
Run the production MD simulation for a sufficient length of time (typically nanoseconds to microseconds) to sample the conformational space of the complex.
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to calculate various properties, such as root-mean-square deviation (RMSD) to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and protein-ligand interaction energies.
-
Binding free energy calculations, such as MM/PBSA or MM/GBSA, can be performed on the trajectory to obtain a more accurate estimate of the binding affinity.
-
Quantitative Structure-Activity Relationship (QSAR)
QSAR is a ligand-based approach that aims to correlate the chemical structure of a series of compounds with their biological activity.[2][3] By identifying the physicochemical properties that are important for binding, QSAR models can be used to predict the activity of new, untested compounds.
Experimental Protocol: 3D-QSAR Modeling of 10,13-Dimethyl-Steroids
-
Dataset Preparation:
-
Compile a dataset of 10,13-dimethyl-steroid analogues with their experimentally determined binding affinities (e.g., IC50 or Ki values) for a specific steroid receptor.
-
Align the 3D structures of the compounds based on a common scaffold.
-
-
Descriptor Calculation:
-
Generate molecular descriptors that quantify the steric, electrostatic, hydrophobic, and hydrogen-bonding properties of the aligned molecules. These are often calculated on a 3D grid surrounding the molecules.
-
-
Model Building and Validation:
-
Use statistical methods, such as Partial Least Squares (PLS) regression, to build a mathematical model that relates the descriptors to the biological activity.
-
Validate the predictive power of the QSAR model using internal (cross-validation) and external validation sets of compounds.
-
-
Contour Map Analysis:
-
Visualize the QSAR model as 3D contour maps, which highlight the regions in space where certain physicochemical properties are favorable or unfavorable for activity. These maps provide a visual guide for designing new molecules with improved potency.
-
Data Presentation: Quantitative Analysis of Steroid Receptor Binding
While specific binding data for a broad range of 10,13-dimethyl-steroids is not extensively available in a consolidated format, the following tables summarize representative quantitative data for various steroidal ligands binding to different steroid receptors. This data, gathered from various scientific publications, serves as a benchmark for in silico modeling studies.
Table 1: Binding Affinities and In Vitro Activity of Steroidal Estrogens for the Estrogen Receptor [4][5]
| Compound | Relative Binding Affinity (RBA, %) | IC50 (nM) |
| 17β-Estradiol | 100 | 0.281 (Kd) |
| Estrone | 12 | - |
| Estriol | 13 | - |
| (Z/E)-4-OH-tamoxifen | - | 254 (for ERα) |
| Hybrid Ligand 10 | - | 1640 (for MCF-7 cells) |
Table 2: In Silico Docking Scores and Experimental Activity of Phytochemicals with Estrogen and Progesterone Receptors [6]
| Compound | Receptor | Binding Energy (kcal/mol) | Number of Interactions |
| Gabridin | Estrogen | -10.3 | 12 |
| Quercetin | Progesterone | -9.6 | 14 |
| 4-methoxycoumesterol | Progesterone | -9.2 | 10 |
| Diosgenin | Progesterone | -9.2 | 11 |
| Indole-3-carbinol | Progesterone | -6.2 | - |
Table 3: In Vitro Cytotoxicity of Chalcone Derivatives Targeting Estrogen Receptor [7]
| Compound | Cell Line | IC50 (µM) |
| 4a | MDA-MB-231 | 2.08 |
| 4v | MDA-MB-231 | 13.58 |
| 4a | MCF-7 | 6.59 |
| 4v | MCF-7 | 22.64 |
| 4b | WI-38 (non-cancerous) | 54.59 |
Table 4: Binding Affinities of Various Steroids to Steroid Receptors [8][9]
| Compound | Receptor | Relative Binding Affinity (%) |
| Allylestrenol | Progesterone Receptor | < 2 |
| Allylestrenol | Androgen Receptor | < 0.2 |
| Allylestrenol | Estrogen Receptor | < 0.2 |
| Allylestrenol | Glucocorticoid Receptor | < 0.2 |
| Etonogestrel | Glucocorticoid Receptor | 14 |
Signaling Pathways and Experimental Workflows
The binding of a 10,13-dimethyl-steroid to its receptor initiates a cascade of molecular events that ultimately leads to changes in gene expression. The following diagrams, generated using the DOT language for Graphviz, illustrate the canonical signaling pathways for the major steroid receptors and a typical in silico modeling workflow.
Steroid Receptor Signaling Pathways
Caption: Androgen Receptor Signaling Pathway.[10][11]
Caption: Estrogen Receptor Signaling Pathway.[12][13]
Caption: Progesterone Receptor Signaling Pathway.[12][14]
Caption: Glucocorticoid Receptor Signaling Pathway.[15][16]
In Silico Modeling Workflow
Caption: General workflow for in silico modeling.
Conclusion
In silico modeling provides a powerful and indispensable toolkit for modern drug discovery and development targeting steroid receptors. By leveraging techniques such as molecular docking, molecular dynamics simulations, and QSAR, researchers can gain deep insights into the molecular basis of 10,13-dimethyl-steroid binding, enabling the rational design of novel therapeutics with enhanced potency and selectivity. This guide has outlined the core methodologies and provided a framework for their application in the context of steroid receptor research. The continued development and application of these computational approaches hold great promise for the future of endocrine-related drug discovery.
References
- 1. Targeting human progesterone receptor (PR), through pharmacophore-based screening and molecular simulation revealed potent inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Steroid hormones and QSAR (quantitative structure-activity relationship)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. google.com [google.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. Allylestrenol - Wikipedia [en.wikipedia.org]
- 9. Etonogestrel - Wikipedia [en.wikipedia.org]
- 10. progesterone receptor signaling pathway Gene Ontology Term (GO:0050847) [informatics.jax.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Progesterone Signaling Mechanisms in Brain and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Progesterone receptor - Wikipedia [en.wikipedia.org]
- 15. bioengineer.org [bioengineer.org]
- 16. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Stereochemistry of Decahydrocyclopenta[a]phenanthren-3-one
For Researchers, Scientists, and Drug Development Professionals
The decahydrocyclopenta[a]phenanthrene ring system, also known as the gonane or steroid nucleus, is a fundamental structural motif in a vast array of biologically active molecules, including hormones, vitamins, and pharmaceuticals. The stereochemical intricacies of this tetracyclic framework are paramount to its biological function, dictating molecular shape, receptor binding affinity, and metabolic stability. This technical guide provides a comprehensive exploration of the stereochemistry of decahydrocyclopenta[a]phenanthren-3-one, a ketone derivative of the core steroid structure.
The Fundamental Stereostructure
The decahydrocyclopenta[a]phenanthrene skeleton consists of three cyclohexane rings (A, B, and C) and one cyclopentane ring (D) fused together. The fully saturated parent hydrocarbon, gonane, possesses six chiral centers at carbon atoms 5, 8, 9, 10, 13, and 14, leading to a theoretical maximum of 64 stereoisomers.[1] The stereochemistry of substituents at these chiral centers is designated as α (projecting below the plane of the ring system) or β (projecting above the plane).
The overall shape of the molecule is significantly influenced by the nature of the ring junctions. The fusion of the A and B rings can be either trans (in the 5α-series) or cis (in the 5β-series), resulting in markedly different three-dimensional structures.[1]
Stereoisomers of Decahydrocyclopenta[a]phenanthren-3-one
The introduction of a carbonyl group at the C-3 position of the A-ring does not add a new chiral center, but the stereochemistry of the A/B ring junction profoundly impacts the conformation of the A-ring and the overall molecular topology. The two principal series of isomers are the 5α- and 5β-isomers. For the purpose of this guide, we will use androstan-3-one, a methylated derivative, as a representative model for decahydrocyclopenta[a]phenanthren-3-one, as extensive data is available for it.
The 5α-Series (A/B trans-fused)
In the 5α-isomers, the A/B ring junction is trans, resulting in a relatively flat, extended molecular structure. The A-ring in 5α-androstan-3-one typically adopts a stable chair conformation. This conformation minimizes steric strain and is the thermodynamically preferred arrangement.
The 5β-Series (A/B cis-fused)
The 5β-isomers feature a cis-fused A/B ring system, leading to a bent or "L-shaped" molecular geometry. This cis-fusion forces the A-ring into a different conformational landscape compared to the 5α-series. While a chair conformation is still possible, it is often more strained, and boat or twist-boat conformations can become more accessible.
Experimental Protocols for Stereochemical Determination
The elucidation of the stereochemistry of decahydrocyclopenta[a]phenanthren-3-one and its derivatives relies on a combination of spectroscopic and crystallographic techniques.
X-Ray Crystallography
Single-crystal X-ray diffraction provides the most definitive determination of the three-dimensional structure of a molecule in the solid state.
Methodology:
-
Crystal Growth: High-quality single crystals of the target compound are grown from a suitable solvent system by slow evaporation, cooling, or vapor diffusion.
-
Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the diffraction data using direct methods or Patterson synthesis. The structural model is then refined to achieve the best fit with the experimental data.
For example, the crystal and molecular structures of 5α-androstan-3β-ol-17-one have been determined from three-dimensional X-ray data, providing precise bond lengths and angles that confirm the chair conformation of the A-ring and the trans-fusion of the A/B rings.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for determining the stereochemistry of steroids in solution. The chemical shifts and coupling constants of specific nuclei are highly sensitive to the local electronic environment and dihedral angles.
Methodology:
-
Sample Preparation: A solution of the purified compound is prepared in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: ¹H, ¹³C, and various 2D NMR spectra (e.g., COSY, HSQC, HMBC, NOESY) are acquired on a high-field NMR spectrometer.
-
Spectral Analysis:
-
Chemical Shifts: The chemical shifts of the angular methyl groups (C-18 and C-19) and the protons on the A-ring are particularly diagnostic for the A/B ring junction stereochemistry. In the 5α-series, the C-19 methyl protons typically resonate at a higher field (are more shielded) compared to the 5β-series.
-
Coupling Constants: The magnitude of the coupling constants between adjacent protons provides information about the dihedral angles, which can be used to deduce the conformation of the rings.
-
Nuclear Overhauser Effect (NOE): NOESY experiments reveal through-space interactions between protons, providing crucial information about their relative proximity and thus the stereochemistry.
-
Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) Spectroscopy
ORD and CD are chiroptical techniques that are particularly useful for studying chiral molecules containing chromophores, such as the carbonyl group in decahydrocyclopenta[a]phenanthren-3-one. The sign and magnitude of the Cotton effect in the ORD and CD spectra can be correlated with the stereochemistry of the A/B ring junction.
Methodology:
-
Sample Preparation: A solution of the compound in a transparent solvent is prepared.
-
Data Acquisition: The ORD or CD spectrum is recorded over a range of wavelengths that includes the absorption maximum of the chromophore.
-
Spectral Interpretation: The Octant Rule is often applied to predict the sign of the Cotton effect for cyclohexanone derivatives. The spatial arrangement of substituents relative to the carbonyl group determines whether a positive or negative Cotton effect is observed, which can be used to infer the stereochemistry.
Quantitative Data
The following table summarizes key distinguishing NMR spectroscopic data for the 5α- and 5β-isomers of androstan-3-one.
| Parameter | 5α-Androstan-3-one | 5β-Androstan-3-one | Reference |
| ¹H NMR Chemical Shift of C-19 Methyl Protons (δ, ppm) | ~0.8-0.9 | ~1.0-1.1 | |
| ¹³C NMR Chemical Shift of C-19 (δ, ppm) | ~11-12 | ~21-22 | |
| A-Ring Conformation | Chair | Chair (can be distorted) or Boat/Twist-boat |
Visualizations
Logical Relationship between Stereoisomers
Caption: Relationship between the core structure and its 3-keto stereoisomers.
Simplified Synthetic Workflow for Stereochemical Analysis
Caption: General workflow for the synthesis and analysis of stereoisomers.
Conclusion
The stereochemistry of decahydrocyclopenta[a]phenanthren-3-one is a critical determinant of its physical, chemical, and biological properties. The distinction between the 5α- and 5β-isomers, arising from the trans- and cis-fusion of the A/B rings, respectively, leads to profound differences in molecular shape and conformation. A multi-faceted analytical approach, combining X-ray crystallography, NMR spectroscopy, and chiroptical methods, is essential for the unambiguous assignment of the stereochemistry of these and related steroid molecules. This understanding is fundamental for the rational design and development of new therapeutic agents based on the steroid scaffold.
References
Unlocking Therapeutic Potential: A Technical Guide to Cyclopenta[a]phenanthrene Derivatives as Novel Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
October 28, 2025 - The intricate scaffold of cyclopenta[a]phenanthrene, a molecular architecture shared with steroidal compounds, has long been associated with carcinogenic properties. However, emerging research is beginning to illuminate a contrasting narrative, revealing a portfolio of derivatives with promising therapeutic activities. This technical guide delves into the potential therapeutic targets of cyclopenta[a]phenanthrene derivatives, offering a comprehensive overview of their anti-inflammatory and cytotoxic potential, complete with quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved.
Anti-inflammatory Activity: Targeting Key Signaling Cascades
A significant breakthrough in the therapeutic application of cyclopenta[a]phenanthrene derivatives comes from the isolation of a Cyclo-pentano phenanthrenol from the plant Lippia nodiflora. This natural product has demonstrated potent anti-inflammatory effects by modulating critical inflammatory pathways.
The anti-inflammatory prowess of this Cyclo-pentano phenanthrenol is attributed to its ability to suppress the expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6)[1]. Furthermore, it has been shown to inhibit the production of nitric oxide (NO) by downregulating inducible nitric oxide synthase (iNOS) and to block the synthesis of prostaglandins by inhibiting cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2)[1].
The molecular mechanism underlying these effects lies in the inhibition of two central signaling pathways in inflammation: the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear Factor-kappa B (NF-κB) pathways[1]. By preventing the phosphorylation of key MAPK proteins and blocking the translocation of NF-κB into the nucleus, this cyclopenta[a]phenanthrene derivative effectively halts the transcription of numerous pro-inflammatory genes[1].
Quantitative Analysis of Anti-inflammatory Activity
While specific IC50 values for the Cyclo-pentano phenanthrenol from Lippia nodiflora are not yet publicly available in comprehensive databases, the effective concentrations used in in vitro studies provide a preliminary indication of its potency.
| Compound | Target/Assay | Cell Line | Effective Concentration | Reference |
| Cyclo-pentano phenanthrenol | Lymphocyte Proliferation Assay | Human Peripheral Blood Mononuclear Cells | IC50 determined, 10 µg/ml used for further studies | [1] |
| Cyclo-pentano phenanthrenol | TNF-α, IL-1β, IL-6 mRNA expression | Human Peripheral Blood Mononuclear Cells | 10 µg/ml | [1] |
| Cyclo-pentano phenanthrenol | Nitric Oxide (NO) Release | RAW 264.7 Macrophages | 10 µg/ml | [1] |
| Cyclo-pentano phenanthrenol | iNOS, COX-2, MMP-2, MMP-9 mRNA expression | RAW 264.7 Macrophages | 10 µg/ml | [1] |
| Cyclo-pentano phenanthrenol | PLA2 Activity | RBL-2H3 Basophils | 10 µg/ml | [1] |
Experimental Protocols
-
Cell Culture and Treatment: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated and cultured. The cells are then treated with the Cyclo-pentano phenanthrenol at the desired concentration (e.g., 10 µg/ml) for a specified time.
-
RNA Extraction: Total RNA is extracted from the treated and untreated (control) cells using a suitable RNA isolation kit.
-
Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): The cDNA is then used as a template for qPCR with primers specific for TNF-α, IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH) for normalization. The relative expression of the target genes is calculated using the ΔΔCt method.
-
Cell Treatment and Lysis: Cells (e.g., RAW 264.7 macrophages) are treated with the test compound and a pro-inflammatory stimulus (e.g., LPS).
-
Nuclear and Cytoplasmic Fractionation: The cells are lysed, and the nuclear and cytoplasmic fractions are separated by centrifugation.
-
Protein Quantification: The protein concentration in each fraction is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from the nuclear and cytoplasmic fractions are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane.
-
Immunodetection: The membrane is probed with a primary antibody specific for the p65 subunit of NF-κB, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent substrate. A decrease in the nuclear p65 band in treated cells compared to the stimulated control indicates inhibition of NF-κB translocation.
Signaling Pathway Diagram
Cytotoxic and Anticancer Potential: A Complex Picture
The therapeutic potential of cyclopenta[a]phenanthrene derivatives in oncology is a field of active investigation, presenting a complex interplay between carcinogenicity and anticancer activity that is highly dependent on the specific molecular structure.
While some derivatives, particularly the 11-methyl derivative of 15,16-dihydrocyclopenta[a]phenanthren-17-one, are known potent carcinogens that induce micronuclei and initiate cancer, other structurally related phenanthrene compounds have demonstrated promising cytotoxic effects against various cancer cell lines[2]. The planar structure of the phenanthrene nucleus is thought to facilitate intercalation into DNA, and some derivatives may inhibit enzymes crucial for DNA synthesis, leading to cell death in rapidly proliferating cancer cells.
One study on a phenanthrene derivative, T26, identified it as a potent inhibitor of Pim-3 and Pim-1 kinases, which are proto-oncogenic serine/threonine kinases often overexpressed in various cancers. This inhibition led to apoptosis and G2/M cell cycle arrest in human pancreatic cancer cell lines.
Quantitative Analysis of Cytotoxic Activity
The following table summarizes the cytotoxic activity of some phenanthrene derivatives against different cancer cell lines. It is important to note that these are not all cyclopenta[a]phenanthrene derivatives, but they provide a basis for understanding the potential of this chemical class.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Phenanthrene Derivative 10c | Hep-2 (Human laryngeal carcinoma) | 1.06 µg/mL | |
| Phenanthrene Derivative 11c | Caco-2 (Human colorectal adenocarcinoma) | 3.93 µg/mL | |
| T26 | PCI35 (Pancreatic cancer) | ~10 | |
| T26 | MiaPaca-2 (Pancreatic cancer) | ~10 | |
| T26 | PANC-1 (Pancreatic cancer) | ~10 |
Experimental Protocols
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the cyclopenta[a]phenanthrene derivative for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Apoptosis Pathway Diagram
Future Directions and Considerations
The therapeutic potential of cyclopenta[a]phenanthrene derivatives is a burgeoning field of research. The stark contrast between the carcinogenic properties of some derivatives and the anti-inflammatory and cytotoxic activities of others underscores the critical importance of structure-activity relationship (SAR) studies. Future research should focus on:
-
Synthesis of Novel Derivatives: The systematic synthesis and screening of new cyclopenta[a]phenanthrene analogues will be crucial to identify compounds with enhanced therapeutic indices and reduced toxicity.
-
Elucidation of Molecular Targets: For derivatives showing promising activity, the precise molecular targets need to be identified and validated. This will involve a combination of computational modeling, biochemical assays, and cellular studies.
-
In Vivo Efficacy and Safety: Promising candidates will need to be evaluated in preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Understanding the Carcinogenicity-Activity Dichotomy: In-depth studies are required to understand the structural features that govern whether a cyclopenta[a]phenanthrene derivative will act as a carcinogen or a therapeutic agent. This knowledge will be paramount for the safe design of future drug candidates.
References
A Comprehensive Technical Review of 10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one and its Derivatives
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
The compound 10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one represents the core chemical structure of a class of steroids known as androstan-3-ones. These molecules are pivotal in numerous biological processes and serve as foundational structures for the development of therapeutic agents. This technical guide provides a comprehensive literature review of the synthesis, biological activity, and experimental protocols related to androstan-3-one derivatives, with a focus on the 5α- and 5β-isomers.
Introduction to Androstan-3-one
Androstan-3-one is a naturally occurring androgenic steroid hormone and a metabolite of testosterone. The core structure is a seventeen-carbon tetracyclic hydrocarbon. The two most prominent isomers are 5α-androstan-3-one and 5β-androstan-3-one, which differ in the stereochemistry at the junction of the A and B rings. This seemingly minor structural difference leads to significant variations in their biological activities and metabolic pathways. 5α-dihydrotestosterone (DHT), a potent androgen, is a well-known example of a 17β-hydroxylated 5α-androstan-3-one.[1] DHT exhibits a binding affinity for the androgen receptor (AR) that is 2-5 times higher than that of testosterone, and it is 10-fold more potent in inducing AR signaling.[1]
These compounds play crucial roles in various physiological and pathological processes, including the development of male secondary sexual characteristics, anabolic effects on muscle and bone, and the progression of conditions like benign prostatic hyperplasia and prostate cancer.[1] Their potent biological activities have made them and their derivatives valuable targets for drug development.
Synthesis of Androstan-3-one Derivatives
The synthesis of androstan-3-one derivatives is a well-established field in medicinal chemistry. Various synthetic routes have been developed to produce these compounds, often starting from readily available steroid precursors.
2.1. Synthesis of 5α-Dihydrotestosterone (DHT)
A high-yield synthesis of 5α-dihydrotestosterone (17β-hydroxy-5α-androstan-3-one) has been reported starting from 3β-hydroxy-5α-androstan-17-one.[1] This multi-step process involves the protection of the 17-hydroxyl group, oxidation of the 3-hydroxyl group, and subsequent deprotection.
Experimental Protocol: Synthesis of 17β-[(tert-Butyldimethylsilyl)oxy]-5α-androstan-3-one [1]
-
To a solution of 3β-hydroxy-5α-androstan-17β-yl dimethyl-tert-butylsilyl ether (2g, 4.93 mmol), 4-methylmorpholine N-oxide (1.07g, 9.16 mmol), and molecular sieves (0.3g) in MDC (40 mL), tetrapropylammonium perruthenate (0.16g, 0.458mmol) was added.
-
The reaction mixture was stirred at room temperature for 2 hours.
-
The mixture was then concentrated under reduced pressure to yield the product.
Experimental Protocol: Synthesis of 17β-Hydroxy-5α-androstan-3-one (DHT) [1]
-
To a stirred solution of 17β-[(tert-butyldimethylsilyl)oxy]-5α-androstan-3-one (1.75g, 4.33 mmol) in ethanol (15 mL), 20% ethanolic-HCl (5 ml) was added.
-
The mixture was stirred at room temperature for 3 hours.
-
The reaction mixture was concentrated to approximately 5 mL, diluted with water, and neutralized with a 10% Na2CO3 solution.
-
The resulting off-white solid was filtered, washed with water, and dried under suction.
-
The crude product was recrystallized from acetone and petroleum ether to afford a white solid.
2.2. Synthesis of 2-Oxa-5α-androstan-3-one Derivatives
Modifications to the steroid nucleus, such as the introduction of heteroatoms, have led to the development of derivatives with unique biological profiles. For instance, 17β-hydroxy-2-oxa-5α-androstan-3-one, a non-alkylated analog of Oxandrolone, has been synthesized to potentially reduce liver toxicity while retaining anabolic activity.[2][3]
Experimental Protocol: Synthesis of 17β-acetoxy-5α-androst-1-en-3-one [3]
-
5.0 g (15.0 mmol) of 17β-acetoxy-5α-androstan-3-one was dissolved in 70 ml of dry dioxane.
-
4.8 g (21.0 mmol) of 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) was added.
-
The reaction mixture was refluxed for 24 hours.
-
After filtration, the dioxane was evaporated under reduced pressure.
-
Ethyl acetate was added, and the organic solution was washed with 10% Na2CO3 and water to a neutral pH, then dried with Na2SO4.
Quantitative Data
The biological activity of androstan-3-one derivatives is often quantified by their binding affinity to steroid receptors and their ability to modulate downstream signaling pathways.
| Compound | Receptor Binding Affinity (Relative to DHT) | Anabolic:Androgenic Ratio | Reference |
| Testosterone | ~0.4-0.5 | 1:1 | [1] |
| 5α-Dihydrotestosterone (DHT) | 1.0 | 1:1 | [1] |
| 1-Testosterone | High | Potent anabolic | [4] |
| Oxandrolone | Not specified | 10:1 | [3] |
Table 1: Comparative Biological Activities of Androstan-3-one Derivatives
Signaling Pathways
Androstan-3-one derivatives primarily exert their biological effects through the androgen receptor (AR), a ligand-activated transcription factor. The binding of an androgen to the AR initiates a cascade of events leading to changes in gene expression.
4.1. Classical Androgen Receptor Signaling
In the classical or genomic pathway, the androgen binds to the AR in the cytoplasm.[5] This binding event causes the dissociation of heat shock proteins, leading to a conformational change in the receptor. The activated AR-ligand complex then translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby regulating their transcription.[5]
Caption: Classical (Genomic) Androgen Receptor Signaling Pathway.
4.2. Non-Classical Androgen Receptor Signaling
In addition to the classical genomic pathway, androgens can also elicit rapid, non-genomic effects.[6] This non-classical pathway involves androgen binding to AR localized at the plasma membrane.[5] This interaction can activate various downstream signaling cascades, including protein kinases and ion channels, leading to rapid cellular responses that do not require gene transcription.
Caption: Non-Classical (Non-Genomic) Androgen Signaling Pathway.
4.3. Androgen Metabolism and Signaling Cross-Talk
The biological activity of androgens can be further modulated by their metabolism into other active or inactive compounds. For example, testosterone is converted to the more potent androgen DHT by 5α-reductase. Interestingly, DHT can be further metabolized to 5α-androstane-3β,17β-diol (3β-diol), which has a high affinity for the estrogen receptor β (ERβ).[7][8] This metabolic conversion represents a point of cross-talk between androgen and estrogen signaling pathways and has been implicated in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis.[7][8]
Caption: Androgen Metabolism and Signaling Cross-Talk in HPA Axis Regulation.
Analytical Methodologies
The accurate quantification of androstan-3-one derivatives in biological matrices is crucial for research and clinical applications. While immunoassays are commonly used, they can sometimes lack specificity.[9] Mass spectrometry-based methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are considered the gold standard for steroid hormone analysis due to their high sensitivity and specificity.[9]
Experimental Workflow: LC-MS/MS Analysis of Steroids
A typical workflow for the analysis of steroid hormones in serum or plasma using LC-MS/MS involves several key steps:
Caption: General Workflow for LC-MS/MS Analysis of Steroid Hormones.
Conclusion
The this compound core structure is fundamental to a diverse and biologically important class of steroids. A thorough understanding of their synthesis, biological activities, and signaling pathways is essential for researchers and professionals in drug development. The methodologies and data presented in this guide provide a solid foundation for further investigation and innovation in this field. The continued development of sophisticated analytical techniques will further enhance our ability to study these potent molecules and harness their therapeutic potential.
References
- 1. A New Simple and High-Yield Synthesis of 5α-Dihydrotestosterone (DHT), a Potent Androgen Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. preprints.org [preprints.org]
- 4. 17beta-hydroxy-5alpha-androst-1-en-3-one (1-testosterone) is a potent androgen with anabolic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. A Role for the Androgen Metabolite, 5α-Androstane-3β,17β-Diol, in Modulating Oestrogen Receptor β-Mediated Regulation of Hormonal Stress Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A Role for the Androgen Metabolite, 5alpha Androstane 3beta, 17beta Diol (3β-Diol) in the Regulation of the Hypothalamo-Pituitary–Adrenal Axis [frontiersin.org]
- 9. youtube.com [youtube.com]
Methodological & Application
Synthesis of 10,13-Dimethyl-Steroid Analogs: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 10,13-dimethyl-steroid analogs, versatile scaffolds for the development of novel therapeutics. The core of this synthetic strategy revolves around the construction of the AB-ring system via a Robinson annulation to form the key intermediate, the Wieland-Miescher ketone, followed by the sequential construction of the C and D rings to yield the tetracyclic steroid core.
I. Overview of the Synthetic Strategy
The total synthesis of 10,13-dimethyl-steroid analogs is a multi-step process that begins with the formation of a bicyclic precursor, which already contains the C10-methyl group. The subsequent steps involve the elaboration of this intermediate to construct the remaining rings and introduce the C13-methyl group. The overall workflow can be summarized as follows:
Caption: General workflow for the synthesis of 10,13-dimethyl-steroid analogs.
II. Experimental Protocols
This section details the experimental procedures for the key steps in the synthesis of 10,13-dimethyl-steroid analogs, starting with the preparation of the Wieland-Miescher ketone.
Protocol 1: Synthesis of Wieland-Miescher Ketone (Racemic)
The Wieland-Miescher ketone is a crucial bicyclic enedione intermediate that serves as the foundation for the steroid's AB-rings.[1] It is synthesized via a Robinson annulation of 2-methyl-1,3-cyclohexanedione and methyl vinyl ketone.[1][2][3][4]
Reaction Scheme:
Caption: Robinson annulation to form the Wieland-Miescher ketone.
Materials:
-
2-Methyl-1,3-cyclohexanedione
-
Methyl vinyl ketone
-
Base (e.g., potassium hydroxide, triethylamine)
-
Solvent (e.g., methanol, ethanol)
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve 2-methyl-1,3-cyclohexanedione in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add the base to the solution and stir for 15-30 minutes at room temperature to form the enolate.
-
Slowly add methyl vinyl ketone to the reaction mixture. The reaction is exothermic, so the addition rate should be controlled to maintain the desired temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and neutralize it with hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the Wieland-Miescher ketone.
Note: For an enantioselective synthesis, an organocatalyst such as L-proline can be employed.[1] This reaction, known as the Hajos-Parrish-Eder-Sauer-Wiechert reaction, can provide the Wieland-Miescher ketone with high enantiomeric excess.[1]
Protocol 2: Subsequent Steps Towards Adrenosterone (A 10,13-Dimethyl-Steroid Analog)
The following steps outline a general pathway to convert the Wieland-Miescher ketone into a tetracyclic steroid analog like adrenosterone. Specific reagents and conditions will vary depending on the desired final product. The synthesis of (+)-adrenosterone represents a complete total synthesis of a 10,13-dimethyl steroid.[5][6]
A. Selective Protection of the C-1 Carbonyl Group:
The non-conjugated ketone of the Wieland-Miescher ketone is typically protected as a ketal to allow for selective reactions at the other carbonyl group.
B. Reduction of the Conjugated Carbonyl Group:
The conjugated ketone at C-6 can be selectively reduced to an alcohol.
C. Formation of the C-Ring:
The C-ring is often formed through an intramolecular Diels-Alder reaction or other cyclization strategies. This step establishes the tricyclic core of the steroid.
D. Formation of the D-Ring and Introduction of the C-13 Methyl Group:
The five-membered D-ring is constructed, and the C-13 methyl group is introduced, often through an alkylation reaction. This completes the tetracyclic steroid skeleton.
E. Final Functional Group Manipulations:
The protecting groups are removed, and any necessary oxidations or reductions are performed to yield the final 10,13-dimethyl-steroid analog.
III. Data Presentation
The following table summarizes typical yields and key characterization data for the Wieland-Miescher ketone.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Spectroscopic Data |
| Wieland-Miescher Ketone | C₁₁H₁₄O₂ | 178.23 | 70-85 | ¹H NMR (CDCl₃): δ (ppm) 5.86 (s, 1H), 2.80-2.20 (m, 8H), 1.35 (s, 3H). ¹³C NMR (CDCl₃): δ (ppm) 198.5, 168.2, 125.5, 50.1, 37.8, 34.0, 31.5, 29.8, 22.9, 21.1. IR (neat, cm⁻¹): 1715, 1665, 1615. MS (m/z): 178 (M⁺). |
IV. Logical Relationships in Synthesis
The synthesis of 10,13-dimethyl-steroid analogs relies on a logical sequence of reactions to build the complex tetracyclic structure from simpler starting materials.
Caption: Logical flow of the synthetic strategy.
This protocol provides a foundational understanding and practical guidance for the synthesis of 10,13-dimethyl-steroid analogs. Researchers are encouraged to consult the primary literature for specific reaction conditions and modifications tailored to their target molecules.
References
- 1. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
- 2. Robinson annulation - Wikipedia [en.wikipedia.org]
- 3. How to Start a Total Synthesis from the Wieland-Miescher Ketone? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. An Ascending Synthesis of Adrenalcorticosteroids. The Total Synthesis of (+)-Adrenosterone [acs.figshare.com]
- 6. An Ascending Synthesis of Adrenalcorticosteroids. The Total Synthesis of (+)-Adrenosterone [acs.figshare.com]
Application of Mass Spectrometry in Analyzing Steroids with a Phenanthrene Core
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of steroids, a class of organic compounds characterized by a cyclopenta[a]phenanthrene skeleton, using mass spectrometry. This powerful analytical technique offers high sensitivity and specificity, making it an indispensable tool in various fields, including clinical research, pharmaceutical development, and endocrinology.
Introduction to Steroid Analysis by Mass Spectrometry
Steroids are a diverse group of bioactive compounds that include hormones, vitamins, and drugs. Their structural similarity and often low endogenous concentrations pose significant analytical challenges. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), has emerged as the gold standard for steroid analysis, overcoming the limitations of traditional methods like immunoassays, which can suffer from cross-reactivity. LC-MS/MS provides the necessary specificity to differentiate between structurally similar steroids and the sensitivity to quantify them at low physiological levels.
Quantitative Analysis of Steroids by LC-MS/MS
The following table summarizes typical quantitative performance data for the analysis of a panel of common steroids from human serum using LC-MS/MS. These values are representative and may vary depending on the specific instrumentation, method, and matrix.
| Analyte | Lower Limit of Quantification (LLOQ) (ng/mL) | Recovery (%) | Reference |
| Testosterone | 0.05 - 0.2 | 85 - 110 | [1][2] |
| Progesterone | 0.05 - 0.2 | 90 - 115 | [1][2] |
| Estradiol | 0.005 - 0.01 | 86 - 115 | [1][3] |
| Cortisol | 0.5 - 1.0 | 90 - 110 | [1][3] |
| Aldosterone | 0.01 - 0.05 | 80 - 105 | [3] |
| Androstenedione | 0.05 - 0.1 | 88 - 112 | [3] |
| 17-OH Progesterone | 0.1 - 0.5 | 92 - 108 | [4] |
| Dehydroepiandrosterone (DHEA) | 0.1 - 0.5 | 87 - 110 | [4][5] |
Experimental Protocols
Sample Preparation: Solid Phase Extraction (SPE) from Human Serum
This protocol describes a general procedure for the extraction of steroids from human serum using a solid-phase extraction (SPE) 96-well plate.
Materials:
-
Human serum samples
-
Internal standard solution (e.g., deuterated steroid analogs)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
SPE plate (e.g., C18)
-
96-well collection plate
-
Centrifuge
-
Evaporator
Procedure:
-
Sample Pre-treatment: To 100 µL of serum in a 96-well plate, add 20 µL of the internal standard solution. Mix thoroughly. Add 200 µL of water and 100 µL of methanol.
-
SPE Plate Conditioning: Condition the wells of the SPE plate by passing 500 µL of methanol followed by 500 µL of water.
-
Sample Loading: Load the pre-treated serum sample onto the conditioned SPE plate.
-
Washing: Wash the wells with 500 µL of 30% methanol in water to remove interfering substances.
-
Elution: Elute the steroids from the SPE plate into a clean 96-well collection plate using two aliquots of 250 µL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of 50% methanol in water. The sample is now ready for LC-MS/MS analysis.[3]
Liquid Chromatography (LC) Method
This protocol outlines a typical reversed-phase LC method for the separation of steroids.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
Gradient Elution:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 30 |
| 1.0 | 30 |
| 8.0 | 95 |
| 9.0 | 95 |
| 9.1 | 30 |
| 12.0 | 30 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
Mass Spectrometry (MS) Method
This protocol describes a general triple quadrupole MS method for the detection and quantification of steroids.
Instrumentation:
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Ionization Mode:
-
Positive Electrospray Ionization (ESI+)
MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
Multiple Reaction Monitoring (MRM): Specific precursor and product ion transitions, along with collision energies, need to be optimized for each steroid analyte and its internal standard.
Visualizations
Steroid Hormone Signaling Pathway
Caption: Generalized steroid hormone signaling pathway.
Experimental Workflow for Steroid Analysis
Caption: Workflow for steroid analysis using LC-MS/MS.
References
- 1. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An LC-MS/MS Methodological Framework for Steroid Hormone Measurement from Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Efficacy Testing of Cyclopenta[a]phenanthrene Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopenta[a]phenanthrenes are a class of polycyclic aromatic hydrocarbons (PAHs) characterized by a four-ring system, structurally similar to steroids.[1][2] Certain derivatives of cyclopenta[a]phenanthrene have been identified as potent carcinogens, necessitating robust and reliable methods for evaluating their biological efficacy and potential toxicity.[3] Cell-based assays are indispensable tools in this endeavor, providing a controlled in vitro environment to dissect the molecular mechanisms of action and quantify the cytotoxic and genotoxic potential of these compounds.
This document provides detailed application notes and experimental protocols for key cell-based assays to test the efficacy of cyclopenta[a]phenanthrene compounds. The focus is on assays for cytotoxicity, genotoxicity, and the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway, a critical mediator of PAH toxicity.
Data Presentation
The following tables summarize quantitative data from cell-based assays on select cyclopenta[a]phenanthrene compounds.
Table 1: Genotoxicity of Cyclopenta[c]phenanthrene and its Derivatives in V79 Cells (In Vitro Micronucleus Test)
| Compound | Concentration (µg/mL) | Number of Binucleated Cells with Micronuclei (per 1000 cells) |
| Cyclopenta[c]phenanthrene (CP[c]Ph) | 0.0200 | Significant increase |
| 5-amino-2,3-dihydro-1H-cyclopenta[c]phenanthrene (ACP[c]Ph) | 0.0020 | Significant increase |
| 5-amino-9-methoxy-2,3-dihydro-1H-cyclo-penta[c]phenanthrene (AMCP[c]Ph) | 0.0200 | Highest genotoxic effect |
| Benzo[a]pyrene (Positive Control) | - | Higher than negative control |
| Mitomycin C (Positive Control) | - | Higher than negative control |
Data extracted from a study by Rudnicka et al. A "significant increase" indicates a statistically significant (p ≤ 0.05) rise in micronuclei formation compared to negative controls. The study noted that the genotoxic effect was more significant with metabolic activation (+S9).[4]
Table 2: Tumorigenicity and Genotoxicity of a Cyclopenta[a]phenanthrene Derivative in Mouse Skin
| Compound | Dose Range (nmol) for Micronucleus Induction | Carcinogenic Potential |
| 15,16-dihydro-11-methylcyclopenta[a]phenanthren-17-one | 10-100 | Potent carcinogen and cancer initiator |
| 15,16-dihydro-cyclopenta[a]phenanthren-17-one (unmethylated parent compound) | Not specified (inactive) | Non-carcinogenic |
This data is from an in vivo study on mouse skin, but the micronucleus induction is a cellular-level endpoint. The carcinogenic derivative induced a statistically significant increase in micronuclei in epidermal keratinocytes.[3]
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
This protocol provides a general framework for assessing the cytotoxicity of cyclopenta[a]phenanthrene compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Materials:
-
Human cell line (e.g., HepG2, A549, MCF-7)
-
Complete cell culture medium
-
Cyclopenta[a]phenanthrene compound stock solution (in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the cyclopenta[a]phenanthrene compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the compound stock).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Genotoxicity Assessment: In Vitro Micronucleus Assay
This protocol is adapted from a study on the genotoxicity of cyclopenta[c]phenanthrene and its derivatives.[4]
Principle: Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. An increase in the frequency of micronucleated cells indicates chromosomal damage.
Materials:
-
Chinese Hamster Lung (V79) fibroblasts
-
Minimum Essential Medium (MEM) with L-glutamine, 10% Fetal Bovine Serum (FBS), and antibiotics
-
Cyclopenta[a]phenanthrene compound stock solution (in DMSO)
-
S9 metabolic activation fraction (optional, but recommended)
-
Cytochalasin B (to block cytokinesis)
-
Fixative solution (e.g., methanol:acetic acid)
-
DNA stain (e.g., Giemsa, DAPI)
-
Microscope slides
-
Microscope
Protocol:
-
Cell Culture: Maintain V79 cells in MEM supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed 5 x 10⁴ cells per well in a 6-well plate and incubate for 48 hours.
-
Compound Exposure:
-
Without S9: Replace the medium with fresh medium containing various concentrations of the test compound. Include positive (e.g., mitomycin C) and negative (vehicle) controls. Incubate for 24 hours.
-
With S9: Prepare an S9 mix and add it to the medium along with the test compound. Incubate for 3-6 hours, then replace with fresh medium.
-
-
Cytokinesis Block: Add cytochalasin B to the culture medium at a final concentration of 3-6 µg/mL to arrest cytokinesis. Incubate for a period equivalent to 1.5-2 cell cycles (approximately 24-28 hours for V79 cells).
-
Cell Harvesting: Trypsinize the cells, collect them by centrifugation, and resuspend in a hypotonic solution (e.g., 0.075 M KCl).
-
Fixation: Centrifuge the cells and fix them in a cold fixative solution. Repeat the fixation step three times.
-
Slide Preparation: Drop the cell suspension onto clean microscope slides and allow them to air dry.
-
Staining: Stain the slides with a suitable DNA stain.
-
Scoring: Under a microscope, score the frequency of micronuclei in at least 1000 binucleated cells per concentration.
Aryl Hydrocarbon Receptor (AhR) Activation: PAH CALUX® Assay
This protocol is based on the Chemically Activated LUciferase eXpression (CALUX) bioassay optimized for PAHs.
Principle: This is a reporter gene assay where cells are stably transfected with a luciferase gene under the control of Dioxin Responsive Elements (DREs). When a compound binds to and activates the AhR, the AhR-ligand complex translocates to the nucleus, binds to the DREs, and drives the expression of the luciferase reporter gene. The resulting light emission is proportional to the level of AhR activation.
Materials:
-
PAH CALUX® cell line (e.g., H4IIE rat hepatoma cells stably transfected with a DRE-driven luciferase reporter)
-
α-MEM medium with 10% FBS
-
Cyclopenta[a]phenanthrene compound stock solution (in DMSO)
-
96-well cell culture plates (white, clear bottom)
-
PBS
-
Lysis buffer (e.g., Triton-based)
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed PAH CALUX® cells in a 96-well plate at a density of 40,000 cells/well in 100 µL of α-MEM medium with 10% FBS. Incubate overnight.
-
Compound Exposure: Add 100 µL of medium containing serial dilutions of the test compounds to the wells in triplicate. The final DMSO concentration should be below 1%. Include a positive control (e.g., benzo[a]pyrene) and a vehicle control.
-
Incubation: Incubate for 4-6 hours. A shorter incubation time is often preferred for PAHs to minimize metabolic degradation of the parent compound.
-
Cell Lysis: Remove the medium and wash the cells with 100 µL of PBS. Add 30 µL of lysis buffer to each well.
-
Luciferase Measurement: Measure the luciferase activity in a luminometer immediately after adding the luciferase assay reagent.
-
Data Analysis: Calculate the fold induction of luciferase activity relative to the vehicle control. The activity of the test compounds can be expressed as a percentage of the maximal induction achieved with the positive control or as Bioanalytical Equivalents (BEQs) relative to benzo[a]pyrene.
Visualization of Key Pathways and Workflows
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Caption: AhR signaling pathway activation by cyclopenta[a]phenanthrene.
Experimental Workflow for the In Vitro Micronucleus Assay
Caption: Workflow for the in vitro micronucleus assay.
Experimental Workflow for the PAH CALUX® Assay
Caption: Workflow for the PAH CALUX® (AhR) reporter gene assay.
References
Application Notes and Protocols for In Vivo Studies of 10,13-Dimethyl-Steroids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and executing in vivo studies to evaluate the pharmacological properties of 10,13-dimethyl-steroids, a class of synthetic steroids with a gonane core structure, which includes many anabolic-androgenic steroids (AAS). The following protocols are intended as a guide and should be adapted to the specific research questions and the physicochemical properties of the test compound. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Introduction to 10,13-Dimethyl-Steroids
10,13-Dimethyl-steroids are a class of synthetic hormones based on the gonane steroid nucleus, a 17-carbon tetracyclic structure. This core structure is the foundation for numerous anabolic-androgenic steroids (AAS) designed to promote muscle growth and other androgenic effects.[1] Unlike endogenous androgens such as testosterone, many synthetic 10,13-dimethyl-steroids are modified to alter their metabolic stability, receptor binding affinity, and tissue selectivity.[2] Examples of potent, clinically investigated 10,13-dimethyl-steroids include Trestolone (7α-methyl-19-nortestosterone or MENT) and Dimethandrolone (7α,11β-dimethyl-19-nortestosterone).[3][4][5] Understanding the in vivo pharmacology of these compounds is critical for drug development, therapeutic applications, and assessing the health risks associated with their illicit use.[6]
Experimental Protocols
Animal Model Selection
Rats are a commonly used model for in vivo studies of steroids due to their well-characterized physiology and the ability to collect sufficient blood volumes for pharmacokinetic and pharmacodynamic analyses.[3][7] The choice of strain (e.g., Sprague-Dawley, Wistar) should be justified based on the specific aims of the study. Animals should be allowed to acclimate to the housing conditions for at least one week before the start of the experiment.[8]
Vehicle Formulation and Preparation for Lipophilic Steroids
Due to the lipophilic nature of most 10,13-dimethyl-steroids, a suitable oil-based vehicle is required for subcutaneous or intramuscular administration. Sterile sesame oil is a widely used and well-tolerated vehicle for this purpose.[5][9][10][11]
Protocol for Vehicle Preparation:
-
Obtain high-quality, sterile sesame oil. Ensure it is suitable for pharmaceutical use.[5]
-
Weigh the appropriate amount of the 10,13-dimethyl-steroid under sterile conditions.
-
Dissolve the steroid in the sesame oil. This may require gentle warming and vortexing. For compounds that are difficult to dissolve, a co-solvent such as benzyl benzoate or benzyl alcohol can be used, but their concentrations should be kept to a minimum to avoid local irritation.[3][10]
-
Ensure complete dissolution of the compound in the vehicle.
-
Store the formulation in a sterile, airtight, and light-resistant container. [5]
Administration of the Test Compound
Subcutaneous (SC) and intramuscular (IM) injections are common routes for administering oil-based steroid formulations in rodents.[1][8][12][13][14][15][16]
Protocol for Subcutaneous (SC) Injection in Rats:
-
Restrain the rat using an appropriate method.
-
Identify the injection site in the loose skin over the back, between the shoulder blades.
-
Clean the injection site with an alcohol swab.
-
Pinch the skin to form a tent.
-
Insert a sterile needle (25-27 gauge) at the base of the tented skin, parallel to the body.[16]
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Inject the formulation slowly.
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
Monitor the animal for any signs of distress or local reaction.
Protocol for Intramuscular (IM) Injection in Rats:
-
Anesthetize the rat if required by the protocol.
-
Identify the quadriceps or gluteal muscle of the hind limb as the injection site.
-
Clean the injection site with an alcohol swab.
-
Insert a sterile needle (25-26 gauge) into the muscle mass, avoiding the sciatic nerve.[1][8][12]
-
Aspirate to check for blood.
-
Inject the formulation slowly. The volume should be kept small (typically <0.1 mL per site) to avoid muscle damage.[1][14]
-
Withdraw the needle and monitor the animal during recovery.
Pharmacokinetic (PK) Study Design and Blood Collection
Pharmacokinetic studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) of the test compound. A typical design involves administering a single dose of the 10,13-dimethyl-steroid and collecting blood samples at multiple time points.
Protocol for Serial Blood Sampling from the Saphenous Vein in Conscious Rats:
-
Place the rat in a restraint tube.
-
Gently warm the hind leg to promote vasodilation.
-
Shave the area over the saphenous vein.
-
Apply a small amount of petroleum jelly to the site to help the blood to bead.
-
Puncture the vein with a sterile lancet or a 25-gauge needle.
-
Collect the blood into a microcentrifuge tube containing an appropriate anticoagulant (e.g., EDTA for plasma).
-
Apply gentle pressure to the puncture site with a sterile gauze pad to stop the bleeding.
-
Process the blood samples by centrifuging to separate plasma or allowing it to clot for serum.
-
Store the plasma or serum samples at -80°C until analysis.
Pharmacodynamic (PD) Study Design and Tissue Collection
Pharmacodynamic studies assess the physiological and biochemical effects of the 10,13-dimethyl-steroid. This can include measuring changes in organ weights, hormone levels, and specific biomarkers.
Protocol for Tissue Harvesting:
-
Euthanize the animal at the designated time point using an IACUC-approved method.
-
Perform a cardiac puncture to collect a terminal blood sample.
-
Dissect and collect target tissues (e.g., levator ani muscle for anabolic activity, prostate for androgenic activity, liver, kidney, brain).
-
Rinse the tissues in cold saline to remove excess blood.
-
Blot the tissues dry and record their wet weight.
-
Snap-freeze the tissues in liquid nitrogen and store at -80°C for later analysis (e.g., steroid concentration, gene expression).
Analysis of Steroid Metabolites
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of steroids and their metabolites in biological matrices.[3][17]
General Workflow for LC-MS/MS Analysis:
-
Sample Preparation:
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.[3]
-
Optimize the instrument parameters (e.g., ion source settings, collision energies) for each analyte.
-
-
Quantification:
-
Generate a calibration curve using standards of known concentrations.
-
Include internal standards to correct for variations in sample preparation and instrument response.
-
Data Presentation: Quantitative In Vivo Data for Selected 10,13-Dimethyl-Steroids
The following tables summarize pharmacokinetic and pharmacodynamic data from studies on Dimethandrolone Undecanoate (DMAU), a pro-drug of the 10,13-dimethyl-steroid Dimethandrolone. These data can serve as a reference for designing studies with novel 10,13-dimethyl-steroids.
Table 1: Pharmacokinetic Parameters of Dimethandrolone (DMA) and its Prodrug DMAU in Healthy Men After a Single Oral Dose. [17][18]
| Formulation | Dose (mg) | Cmax (ng/mL) of DMA | Tmax (hr) of DMA | AUC (ng*hr/mL) of DMA |
| Powder in Capsule | 400 | 1.9 ± 1.1 | 4.0 ± 1.4 | 12.3 ± 6.9 |
| Castor Oil/Benzyl Benzoate | 400 | 4.4 ± 2.0 | 4.0 ± 1.4 | 33.1 ± 13.9 |
| SEDDS | 400 | 4.8 ± 2.6 | 3.0 ± 1.0 | 35.8 ± 17.0 |
Data are presented as mean ± SD. Cmax = Maximum concentration, Tmax = Time to maximum concentration, AUC = Area under the curve, SEDDS = Self-emulsifying drug delivery system.
Table 2: Pharmacodynamic Effects of 28-Day Oral Administration of DMAU in Healthy Men. [3]
| DMAU Dose (mg/day) | Formulation | Change in Serum Testosterone (%) | Change in Serum LH (%) | Change in Serum FSH (%) |
| 200 | Powder | -91 | -93 | -92 |
| 400 | Powder | -96 | -96 | -95 |
| 200 | Castor Oil/BB | -94 | -95 | -94 |
| 400 | Castor Oil/BB | -97 | -97 | -96 |
LH = Luteinizing Hormone, FSH = Follicle-Stimulating Hormone, BB = Benzyl Benzoate. Data represent the percentage suppression from baseline.
Visualization of Pathways and Workflows
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the in vivo evaluation of a novel 10,13-dimethyl-steroid.
Caption: Experimental workflow for in vivo studies of 10,13-dimethyl-steroids.
Signaling Pathways of 10,13-Dimethyl-Steroids
10,13-Dimethyl-steroids primarily exert their effects through the androgen receptor (AR). This can occur through both genomic and non-genomic signaling pathways.[19][20][21][22][23][24]
Genomic Signaling Pathway:
Caption: Classical genomic signaling pathway of 10,13-dimethyl-steroids.
Non-Genomic Signaling Pathway:
Caption: Non-genomic signaling pathways of 10,13-dimethyl-steroids.
References
- 1. Intramuscular Injection in Rats | Animals in Science [queensu.ca]
- 2. endocrine.org [endocrine.org]
- 3. academic.oup.com [academic.oup.com]
- 4. m.youtube.com [m.youtube.com]
- 5. phexcom.com [phexcom.com]
- 6. Frontiers | Anabolic–androgenic steroids: How do they work and what are the risks? [frontiersin.org]
- 7. In vivo screening of subcutaneous tolerability for the development of novel excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. newcastle.edu.au [newcastle.edu.au]
- 9. Sesame Oil in Injectables, Capsules, Topicals | UTAH Trading [utah.ae]
- 10. researchgate.net [researchgate.net]
- 11. pubcompare.ai [pubcompare.ai]
- 12. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 13. uq.edu.au [uq.edu.au]
- 14. researchanimaltraining.com [researchanimaltraining.com]
- 15. Investigation of Drug Delivery in Rats via Subcutaneous Injection: Case Study of Pharmacokinetic Modeling of Suspension Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. animalcare.ubc.ca [animalcare.ubc.ca]
- 17. COMPARISON OF THE SINGLE-DOSE PHARMACOKINETICS, PHARMACODYNAMICS, AND SAFETY OF TWO NOVEL ORAL FORMULATIONS OF DIMETHANDROLONE UNDECANOATE (DMAU): A POTENTIAL ORAL, MALE CONTRACEPTIVE - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparison of the single dose pharmacokinetics, pharmacodynamics, and safety of two novel oral formulations of dimethandrolone undecanoate (DMAU): a potential oral, male contraceptive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Non-genomic Actions of Androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Genomic and non-genomic effects of androgens in the cardiovascular system: clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. [PDF] Non-genomic actions of sex steroid hormones. | Semantic Scholar [semanticscholar.org]
- 23. Frontiers | Non-Genomic Actions of the Androgen Receptor in Prostate Cancer [frontiersin.org]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols: 10,13-dimethyl-decahydrocyclopenta[a]phenanthren-3-one (Androstanolone) as a Research Tool
Audience: Researchers, scientists, and drug development professionals.
Introduction
10,13-dimethyl-decahydrocyclopenta[a]phenanthren-3-one is the core chemical structure for a class of steroids known as androgens. The most prominent and biologically potent member of this class used in research is Androstanolone , also known as Dihydrotestosterone (DHT) . Androstanolone is a metabolite of testosterone, formed by the action of the enzyme 5α-reductase. It is a potent agonist of the androgen receptor (AR), playing a crucial role in the development and maintenance of male characteristics.[1] Unlike testosterone, androstanolone cannot be converted to estrogen by aromatase, making it a pure androgenic steroid.[1] This property makes it an invaluable tool in research for dissecting androgen-specific signaling pathways without the confounding effects of estrogenic activity.
This document provides detailed application notes and protocols for the use of androstanolone as a research tool, focusing on its mechanism of action, quantitative data, and experimental procedures.
Mechanism of Action
Androstanolone exerts its biological effects primarily through binding to and activating the androgen receptor (AR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[1][2] The signaling cascade is as follows:
-
Cellular Entry: Androstanolone, being a lipophilic molecule, diffuses across the cell membrane into the cytoplasm.
-
Receptor Binding: In the cytoplasm, androstanolone binds to the ligand-binding domain (LBD) of the AR, which is associated with heat shock proteins (HSPs).[2] This binding induces a conformational change in the AR.
-
HSP Dissociation and Dimerization: The conformational change leads to the dissociation of HSPs from the AR. The activated AR then forms a homodimer.
-
Nuclear Translocation: The AR homodimer translocates from the cytoplasm into the nucleus.
-
DNA Binding: In the nucleus, the DNA-binding domain (DBD) of the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) located in the promoter or enhancer regions of target genes.
-
Gene Transcription: The AR dimer, bound to the ARE, recruits co-activator or co-repressor proteins, which modulate the transcriptional machinery, leading to the up- or down-regulation of target gene expression. This results in the physiological effects of androgens.
Signaling Pathway Diagram
Caption: Androstanolone signaling pathway.
Quantitative Data
The following tables summarize key quantitative parameters for androstanolone, providing a basis for experimental design.
| Parameter | Value | Species | Assay Type | Reference |
| Binding Affinity (Kd) | 0.25 - 0.5 nM | Human | Radioligand Binding Assay | [3] |
| EC50 for AR Activation | 0.13 nM | Human | Cell-Based Reporter Assay | [3] |
| Relative Binding Affinity (vs. Testosterone) | 2-3 fold higher | Human | Competitive Binding Assay | [3] |
| Potency (vs. Testosterone) | 2.5-10 fold higher | - | Bioassays | [3] |
Table 1: Binding and Potency Data for Androstanolone.
| Cell Line | Parameter | Value | Notes |
| LNCaP (Prostate Cancer) | Proliferation | Increased | Androgen-dependent cell line. |
| PC-3 (Prostate Cancer) | Proliferation | No significant effect | Androgen-independent cell line. |
| C2C12 (Myoblasts) | Differentiation | Promoted | Induces myogenic differentiation. |
| AR-transfected HEK293 | Reporter Gene Activity | Increased | Used for studying AR transactivation. |
Table 2: Effects of Androstanolone in Common Cell Lines.
Experimental Protocols
Androgen Receptor Competitive Binding Assay
This protocol is designed to determine the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.
Experimental Workflow Diagram
Caption: Workflow for AR Competitive Binding Assay.
Materials:
-
Androgen Receptor source (e.g., rat ventral prostate cytosol, recombinant human AR)
-
Radiolabeled ligand (e.g., [³H]-Dihydrotestosterone)
-
Unlabeled Dihydrotestosterone (for standard curve)
-
Test compounds
-
Assay Buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)
-
Dextran-coated charcoal (for separation of bound and free ligand)
-
Scintillation cocktail
-
96-well plates
-
Scintillation counter
Procedure:
-
Preparation of AR Cytosol (from rat prostate):
-
Euthanize adult male rats and dissect the ventral prostates.
-
Homogenize the tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at high speed (e.g., 100,000 x g) to pellet cellular debris and membranes. The resulting supernatant is the cytosol containing the AR.
-
Determine the protein concentration of the cytosol using a standard protein assay (e.g., Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, add a constant amount of AR cytosol to each well.
-
Add a constant concentration of [³H]-DHT to each well.
-
For the standard curve, add increasing concentrations of unlabeled DHT.
-
For test compounds, add increasing concentrations of the compound.
-
Include control wells with only [³H]-DHT (total binding) and wells with a large excess of unlabeled DHT (non-specific binding).
-
-
Incubation:
-
Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Add a slurry of dextran-coated charcoal to each well. The charcoal binds to the free radioligand.
-
Incubate for a short period (e.g., 15 minutes) at 4°C with gentle agitation.
-
Centrifuge the plate to pellet the charcoal.
-
-
Quantification:
-
Carefully transfer the supernatant (containing the AR-bound radioligand) from each well to a scintillation vial.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor (unlabeled DHT or test compound).
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
The relative binding affinity (RBA) of a test compound can be calculated relative to unlabeled DHT.
-
Androgen Receptor Transactivation Assay
This protocol measures the ability of androstanolone or other compounds to activate the transcriptional activity of the AR.
Materials:
-
A suitable host cell line that does not endogenously express AR (e.g., HEK293, PC-3).
-
An expression vector for the full-length human AR.
-
A reporter vector containing an androgen-responsive promoter driving the expression of a reporter gene (e.g., luciferase, β-galactosidase).
-
Transfection reagent.
-
Cell culture medium and supplements.
-
Androstanolone and test compounds.
-
Lysis buffer and substrate for the reporter enzyme.
-
Luminometer or spectrophotometer.
Procedure:
-
Cell Culture and Transfection:
-
Plate the host cells in a 96-well plate and allow them to adhere overnight.
-
Co-transfect the cells with the AR expression vector and the reporter vector using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of androstanolone (for a positive control dose-response curve) or the test compounds. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the cells for another 24-48 hours to allow for AR activation and reporter gene expression.
-
-
Cell Lysis and Reporter Assay:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a lysis buffer compatible with the reporter assay.
-
Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase) to the cell lysate.
-
Measure the reporter activity (e.g., luminescence for luciferase) using a luminometer.
-
-
Data Analysis:
-
Normalize the reporter activity to a measure of cell viability or a co-transfected control plasmid if necessary.
-
Plot the fold induction of reporter activity (relative to the vehicle control) against the log concentration of the compound.
-
Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).
-
In Vivo Model of Androgen-Mediated Muscle Growth
This protocol describes a general procedure to assess the anabolic effects of androstanolone on skeletal muscle in a castrated mouse model.
Materials:
-
Male mice (e.g., C57BL/6).
-
Anesthetic and surgical tools for castration.
-
Androstanolone.
-
Vehicle for injection (e.g., sesame oil, propylene glycol).
-
Calipers and a balance for measurements.
-
Equipment for tissue collection and analysis (e.g., histology, western blotting).
Procedure:
-
Animal Model:
-
Surgically castrate adult male mice to deplete endogenous androgens. Allow the animals to recover for at least two weeks.
-
-
Treatment Groups:
-
Divide the castrated mice into at least three groups:
-
Sham-operated control (optional, to assess the effect of surgery).
-
Castrated + Vehicle.
-
Castrated + Androstanolone (at one or more doses).
-
-
-
Compound Administration:
-
Administer androstanolone or vehicle via a suitable route (e.g., subcutaneous or intramuscular injection) on a regular schedule (e.g., daily or several times a week) for a defined period (e.g., 2-4 weeks).
-
-
In-Life Measurements:
-
Monitor body weight and general health of the animals throughout the study.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the animals.
-
Dissect specific muscles of interest (e.g., gastrocnemius, levator ani).
-
Measure the wet weight of the dissected muscles.
-
Process the muscle tissue for further analysis:
-
Histology: Fix a portion of the muscle in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to measure muscle fiber cross-sectional area.
-
Biochemical Analysis: Snap-freeze a portion of the muscle in liquid nitrogen for subsequent protein extraction and analysis of anabolic and catabolic markers by Western blotting or qPCR.
-
-
-
Data Analysis:
-
Compare the muscle weights and fiber cross-sectional areas between the treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Analyze the expression of molecular markers to understand the mechanisms of muscle growth.
-
Conclusion
Androstanolone is a powerful and specific tool for investigating androgen receptor-mediated signaling and its physiological consequences. By using the protocols and data provided in these application notes, researchers can design and execute robust experiments to explore the role of androgens in various biological processes and to screen for novel modulators of the androgen receptor. Careful consideration of the experimental model and appropriate controls is essential for obtaining reliable and interpretable results.
References
Application Notes and Protocols for High-Throughput Screening of Cyclopenta[a]phenanthrene Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclopenta[a]phenanthrene derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) that have garnered significant interest in toxicology and drug discovery due to their potential carcinogenic and mutagenic properties. Structurally resembling steroids, these compounds can interact with various cellular pathways, leading to a range of biological effects. High-throughput screening (HTS) provides a powerful platform for the rapid assessment of large libraries of these derivatives to identify compounds with specific biological activities, such as cytotoxicity, genotoxicity, or modulation of specific signaling pathways. These application notes provide detailed protocols for relevant HTS assays and guidance on data analysis and interpretation.
Key Screening Assays
The selection of appropriate HTS assays is crucial for elucidating the biological activities of cyclopenta[a]phenanthrene derivatives. Based on their known mechanisms of action, the following assays are recommended:
-
Aryl Hydrocarbon Receptor (AhR) Activation Assay: Many PAHs, including cyclopenta[a]phenanthrene derivatives, are known to activate the AhR, a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism, such as cytochrome P450 enzymes (e.g., CYP1A1).
-
Cell Viability/Cytotoxicity Assay: To assess the general toxicity of the compounds and determine appropriate concentration ranges for other assays, a cell viability assay is essential.
-
Genotoxicity Assay (Comet Assay): Given the potential for these compounds to cause DNA damage, a high-throughput Comet assay can be employed to quantify DNA strand breaks in individual cells.
Aryl Hydrocarbon Receptor (AhR) Activation Assay
This assay utilizes a reporter gene, typically luciferase, under the control of a promoter containing xenobiotic response elements (XREs). Activation of the AhR by a ligand leads to the expression of luciferase, which can be quantified by measuring luminescence.
Signaling Pathway
Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
Experimental Workflow
Caption: HTS Workflow for AhR Activation Assay.
Protocol: Luciferase Reporter Gene Assay
-
Cell Culture:
-
Culture a stable cell line expressing a luciferase reporter gene under the control of an XRE-containing promoter (e.g., HepG2-XRE-Luc) in appropriate media.
-
Seed cells into 384-well white, clear-bottom plates at a density of 5,000-10,000 cells per well in 40 µL of media.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Addition:
-
Prepare a serial dilution of the cyclopenta[a]phenanthrene derivatives in DMSO.
-
Using a robotic liquid handler, add 100 nL of the compound solutions to the cell plates. This will result in a final DMSO concentration of ≤0.5%.
-
Include positive (e.g., TCDD) and negative (DMSO vehicle) controls on each plate.
-
-
Incubation:
-
Incubate the plates for 24 hours at 37°C and 5% CO2.
-
-
Luminescence Measurement:
-
Equilibrate the plates and the luciferase assay reagent to room temperature.
-
Add 20 µL of the luciferase reagent to each well.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure luminescence using a plate reader.
-
Data Presentation
| Compound ID | Concentration (µM) | Luminescence (RLU) | % AhR Activation (Normalized to TCDD) |
| CPP-001 | 0.1 | 150,000 | 15 |
| CPP-001 | 1 | 500,000 | 50 |
| CPP-001 | 10 | 900,000 | 90 |
| CPP-002 | 0.1 | 20,000 | 2 |
| CPP-002 | 1 | 50,000 | 5 |
| CPP-002 | 10 | 80,000 | 8 |
| TCDD (Positive Control) | 0.01 | 1,000,000 | 100 |
| DMSO (Negative Control) | - | 10,000 | 0 |
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Experimental Workflow
Caption: HTS Workflow for MTT Cell Viability Assay.
Protocol: MTT Assay
-
Cell Culture:
-
Seed cells (e.g., HepG2) in a 96-well or 384-well clear plate at an appropriate density and incubate for 24 hours.
-
-
Compound Treatment:
-
Treat cells with various concentrations of cyclopenta[a]phenanthrene derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Presentation
| Compound ID | Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| CPP-003 | 1 | 0.95 | 95 |
| CPP-003 | 10 | 0.70 | 70 |
| CPP-003 | 100 | 0.20 | 20 |
| CPP-004 | 1 | 1.02 | 102 |
| CPP-004 | 10 | 0.98 | 98 |
| CPP-004 | 100 | 0.90 | 90 |
| Doxorubicin (Positive Control) | 10 | 0.15 | 15 |
| Vehicle Control | - | 1.00 | 100 |
Genotoxicity Assay (High-Throughput Comet Assay)
The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells. In a high-throughput format, cells are embedded in agarose on a multi-well slide, lysed, and subjected to electrophoresis. Damaged DNA migrates further from the nucleus, forming a "comet tail."
Experimental Workflow
Caption: HTS Workflow for Comet Assay.
Protocol: High-Throughput Comet Assay
-
Cell Treatment:
-
Treat cells in suspension or in a microplate with cyclopenta[a]phenanthrene derivatives for a defined period.
-
-
Cell Embedding:
-
Harvest and resuspend the cells in PBS.
-
Mix the cell suspension with low-melting-point agarose at a 1:10 ratio (v/v).
-
Pipette the cell-agarose mixture onto a 96-well CometSlide™.
-
-
Lysis:
-
Immerse the slide in a lysis solution (containing high salt and detergent) at 4°C for at least 1 hour.
-
-
Alkaline Unwinding and Electrophoresis:
-
Immerse the slide in an alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to unwind the DNA.
-
Perform electrophoresis at a low voltage (e.g., 1 V/cm) for 20-30 minutes.
-
-
Neutralization and Staining:
-
Neutralize the slide with a Tris buffer (pH 7.5).
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
-
Imaging and Analysis:
-
Image the comets using a fluorescence microscope equipped with an automated stage and analysis software.
-
Quantify the percentage of DNA in the comet tail as a measure of DNA damage.
-
Data Presentation
| Compound ID | Concentration (µM) | Mean % Tail DNA | Standard Deviation |
| CPP-005 | 1 | 15.2 | 3.1 |
| CPP-005 | 10 | 45.8 | 8.5 |
| CPP-005 | 50 | 78.3 | 12.2 |
| CPP-006 | 1 | 5.1 | 1.2 |
| CPP-006 | 10 | 8.9 | 2.5 |
| CPP-006 | 50 | 12.4 | 3.0 |
| Etoposide (Positive Control) | 20 | 85.6 | 10.4 |
| Vehicle Control | - | 4.5 | 1.1 |
Conclusion
The described high-throughput screening methods provide a robust framework for the systematic evaluation of cyclopenta[a]phenanthrene derivatives. By combining assays that probe key cellular pathways and toxicological endpoints, researchers can efficiently identify and characterize compounds of interest for further investigation in drug discovery and toxicology. The provided protocols and data presentation formats offer a standardized approach to facilitate data comparison and interpretation across different studies.
Application Notes and Protocols for Elucidating the Mechanism of Action of Phenanthrene-Based Drugs
Audience: This document is intended for researchers, scientists, and drug development professionals investigating the molecular mechanisms of phenanthrene-based therapeutic agents.
Introduction:
Phenanthrene, a polycyclic aromatic hydrocarbon, forms the structural backbone of a diverse range of pharmacologically active compounds, from naturally occurring alkaloids like morphine to synthetic anticancer agents.[1][2] The planar structure of the phenanthrene nucleus allows for intercalation into DNA, a mechanism implicated in the cytotoxic effects of some derivatives.[3] However, the pharmacological activities of phenanthrene-based drugs are varied, targeting a range of cellular components and signaling pathways. For instance, some derivatives act as opioid receptor agonists, while others modulate key signaling cascades such as the Akt and NF-κB pathways, which are crucial for cell survival and proliferation.[4][5][6] A thorough understanding of the mechanism of action is critical for the development of novel, potent, and selective phenanthrene-based therapeutics.
This document provides a detailed experimental workflow and protocols for the systematic investigation of the mechanism of action of novel phenanthrene-based drugs.
Experimental Design Workflow
A tiered approach is recommended to efficiently elucidate the mechanism of action. The workflow begins with broad cytotoxic screening, followed by the identification of the primary cellular process affected, and culminates in the identification of specific molecular targets and signaling pathways.
Caption: A tiered experimental workflow for investigating the mechanism of action.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of the phenanthrene-based drug on a panel of cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines (e.g., H460, Caco-2)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Phenanthrene-based drug stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the phenanthrene-based drug in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To determine if the drug-induced cell death is due to apoptosis.
Materials:
-
Cells treated with the phenanthrene-based drug at the IC50 concentration.
-
Annexin V-FITC Apoptosis Detection Kit.
-
Flow cytometer.
Protocol:
-
Seed cells in a 6-well plate and treat with the drug for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour. (Annexin V+/PI- cells are early apoptotic; Annexin V+/PI+ cells are late apoptotic/necrotic).
Cell Cycle Analysis
Objective: To investigate if the phenanthrene-based drug induces cell cycle arrest.[5]
Materials:
-
Cells treated with the drug.
-
Cold 70% ethanol.
-
PBS.
-
RNase A.
-
Propidium Iodide (PI) staining solution.
-
Flow cytometer.
Protocol:
-
Treat cells with the drug for the desired time period.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blotting for Signaling Pathway Analysis
Objective: To determine the effect of the drug on the expression and activation of key proteins in signaling pathways, such as the Akt and NF-κB pathways.[5]
Materials:
-
Treated and untreated cell lysates.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-IκBα, anti-NF-κB p65).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Lyse the treated cells and determine the protein concentration.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Data Presentation
Quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: Cytotoxicity of Phenanthrene Derivative X against Various Cancer Cell Lines
| Cell Line | IC50 (µM) after 48h Treatment |
| H460 (Lung) | 6.1 ± 0.8 |
| Caco-2 (Colon) | 12.5 ± 1.5 |
| MCF-7 (Breast) | 8.9 ± 1.1 |
| A549 (Lung) | > 50 |
Table 2: Effect of Phenanthrene Derivative X (10 µM) on Cell Cycle Distribution in H460 Cells
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control (DMSO) | 55.2 ± 3.1 | 25.8 ± 2.5 | 19.0 ± 2.2 |
| Derivative X (24h) | 20.1 ± 2.8 | 15.5 ± 1.9 | 64.4 ± 4.5 |
Signaling Pathway and Logical Relationship Diagrams
Caption: Hypothetical inhibition of the Akt/NF-κB signaling pathway.
References
- 1. Phenanthrene by Mr. pradeep swarnkar | PPTX [slideshare.net]
- 2. researchgate.net [researchgate.net]
- 3. The Syntheses and Medicinal Attributes of Phenanthrenes as Anticancer Agents: A Quinquennial Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antitumor Activities of Phenanthrene-Based Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Morphine - Wikipedia [en.wikipedia.org]
"practical guide to handling and storage of cyclopenta[a]phenanthrene compounds"
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the safe handling, storage, and disposal of cyclopenta[a]phenanthrene compounds. These polycyclic aromatic hydrocarbons (PAHs) and their derivatives are often investigated for their biological activities, including potential therapeutic applications and their roles in carcinogenesis. Due to their hazardous nature, strict adherence to safety protocols is essential.
Safety Precautions and Personal Protective Equipment (PPE)
Cyclopenta[a]phenanthrene compounds should be treated as potential carcinogens and handled with appropriate caution.[1] All work with these compounds must be conducted in designated areas, and access should be restricted to authorized personnel.
1.1 Engineering Controls:
-
Fume Hood: All manipulations of cyclopenta[a]phenanthrene compounds, especially in solid form or as volatile solutions, must be performed in a certified chemical fume hood to minimize inhalation exposure.[2][3]
-
Glove Box: For procedures involving highly potent or large quantities of these compounds, a glove box provides an additional layer of containment.[3]
-
Ventilated Enclosures: Use a ventilated balance enclosure or a dedicated fume hood when weighing solid compounds.[2]
1.2 Personal Protective Equipment (PPE): A risk assessment should be conducted to determine the appropriate PPE for the specific procedures being performed.[4] The following are minimum requirements:
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are mandatory. When there is a risk of splashing, safety goggles should be worn.[4][5]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves (minimum 4mil thickness), when handling these compounds. For prolonged contact or when handling larger quantities, double-gloving or using heavy-duty gloves is recommended.[5] Change gloves frequently and immediately after known contact.
-
Body Protection: A lab coat must be worn and buttoned completely. For procedures with a higher risk of contamination, consider additional protective clothing like aprons or sleeves.[5]
-
Respiratory Protection: Respiratory protection is generally not required when working in a properly functioning fume hood. If work outside of a fume hood is unavoidable, a risk assessment must be performed, and an appropriate respirator (e.g., N95 for particulates or a respirator with organic vapor cartridges) should be used.[6]
Storage and Stability
Proper storage is crucial to maintain the integrity of cyclopenta[a]phenanthrene compounds and to prevent accidental exposure.
2.1 General Storage Conditions:
-
Store compounds in a cool, dry, and dark place.[6]
-
Keep containers tightly sealed and clearly labeled with the chemical name and appropriate hazard warnings (e.g., "Carcinogen").
-
Store in a designated and restricted-access area.
-
Avoid storing with incompatible materials, such as strong oxidizing agents.[6]
2.2 Stability: While specific long-term stability data for all cyclopenta[a]phenanthrene derivatives are not readily available, general principles for PAHs apply.
-
Solid Form: In their solid, crystalline form, these compounds are generally stable when protected from light and air.
-
In Solution: Solutions of PAHs are susceptible to photodegradation.[7] Therefore, solutions should be stored in amber glass vials or vials wrapped in aluminum foil to protect them from light.[7] Stock solutions should be stored at 4°C.[8] It is recommended to prepare fresh working solutions and not to store aqueous solutions for more than one day.
Table 1: General Stability of Cyclopenta[a]phenanthrene Compounds
| Form | Storage Condition | General Stability |
| Solid | Cool, dry, dark, sealed container | Stable |
| Organic Solution | 4°C, protected from light (amber vial) | Check for degradation after extended periods. Weekly preparation of working standards is recommended.[8] |
| Aqueous Solution | 4°C, protected from light | Sparingly soluble; recommended to use fresh. |
Experimental Protocols
3.1 Weighing Solid Compounds (Tare Method): To minimize the risk of inhaling fine powders, the tare method is recommended for weighing solid cyclopenta[a]phenanthrene compounds.[2][4]
-
Pre-weigh a sealed container (e.g., a vial with a cap) on an analytical balance outside the fume hood.
-
Inside the fume hood, carefully add the desired amount of the compound to the container.
-
Seal the container tightly.
-
Remove the sealed container from the fume hood and weigh it again.
-
The difference in weight is the amount of the compound.
-
If adjustments are needed, return the sealed container to the fume hood to add or remove the substance.
3.2 Preparation of Stock Solutions: The following protocol is a general guideline for preparing a stock solution. The choice of solvent will depend on the specific compound's solubility. Common solvents for PAHs include toluene, cyclohexane, acetonitrile, and dimethyl sulfoxide (DMSO).
-
Weigh the desired amount of the cyclopenta[a]phenanthrene compound using the tare method described above.
-
In a chemical fume hood, quantitatively transfer the weighed compound to a volumetric flask.
-
Rinse the weighing container with a small amount of the chosen solvent and add the rinsing to the volumetric flask to ensure all the compound is transferred.
-
Add solvent to the volumetric flask to approximately half of the final volume.
-
Gently swirl the flask to dissolve the compound. Sonication may be used if necessary.
-
Once dissolved, add solvent to the mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the stock solution to a labeled amber glass vial for storage.
Table 2: Example Preparation of a 1 mg/mL Stock Solution
| Step | Action |
| 1. Weighing | Accurately weigh 10 mg of the cyclopenta[a]phenanthrene compound. |
| 2. Dissolution | Quantitatively transfer the solid to a 10 mL volumetric flask. |
| 3. Dilution | Add the appropriate solvent to the 10 mL mark. |
| 4. Storage | Store the resulting 1 mg/mL stock solution at 4°C, protected from light. |
3.3 Preparation of Working Solutions: Prepare working solutions by diluting the stock solution with the appropriate solvent.
-
Calculate the volume of the stock solution needed to achieve the desired concentration and final volume of the working solution.
-
Using a calibrated pipette, transfer the calculated volume of the stock solution into a volumetric flask.
-
Add the solvent to the mark, cap, and mix thoroughly.
-
Prepare working solutions fresh daily if possible.
Spill and Decontamination Procedures
4.1 Spill Response: In the event of a spill, evacuate the immediate area and notify others.
-
Small Spills (inside a fume hood):
-
Ensure you are wearing appropriate PPE.
-
Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Gently sweep or scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate the area (see below).
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the laboratory and close the doors.
-
Prevent others from entering.
-
Contact your institution's Environmental Health and Safety (EHS) department for assistance.[2]
-
4.2 Decontamination:
-
Surfaces: Wipe down all work surfaces (fume hood, benchtops) with a suitable solvent (e.g., ethanol) followed by soap and water after each use.[9]
-
Glassware: Rinse contaminated glassware with a small amount of a suitable solvent to remove the compound. Collect the solvent rinse as hazardous waste. Then, wash the glassware with soap and water.
-
Personnel: If skin contact occurs, immediately wash the affected area with soap and water for at least 15 minutes.[10] Remove any contaminated clothing. Seek medical attention if necessary.
Waste Disposal
All waste contaminated with cyclopenta[a]phenanthrene compounds must be disposed of as hazardous waste according to institutional and regulatory guidelines.
-
Solid Waste: Collect contaminated solids (e.g., pipette tips, gloves, absorbent materials) in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing these compounds, including solvent rinses, in a labeled, sealed hazardous waste container.
-
Empty Containers: Empty containers that held the pure compound should also be disposed of as hazardous waste.
Biological Activity and Mechanism of Action
Many cyclopenta[a]phenanthrene compounds are known to be mutagenic and carcinogenic.[11] A primary mechanism of their toxicity involves metabolic activation, which is often initiated by the Aryl Hydrocarbon Receptor (AhR).
6.1 Aryl Hydrocarbon Receptor (AhR) Signaling Pathway: Cyclopenta[a]phenanthrene compounds can act as ligands for the AhR, a transcription factor that regulates the expression of genes involved in xenobiotic metabolism.
-
Ligand Binding: The cyclopenta[a]phenanthrene compound enters the cell and binds to the cytosolic AhR, which is in a complex with chaperone proteins.
-
Nuclear Translocation: Ligand binding causes a conformational change, leading to the dissociation of the chaperone proteins and the translocation of the AhR-ligand complex into the nucleus.
-
Dimerization and DNA Binding: In the nucleus, the AhR-ligand complex dimerizes with the AhR Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes.
-
Gene Transcription: Binding of the AhR/ARNT complex to XREs initiates the transcription of genes encoding Phase I and Phase II metabolic enzymes, such as cytochrome P450s (e.g., CYP1A1).
-
Metabolic Activation: The induced enzymes, particularly CYP1A1, metabolize the cyclopenta[a]phenanthrene into reactive electrophilic metabolites (e.g., epoxides).
-
DNA Adduct Formation: These reactive metabolites can covalently bind to DNA, forming DNA adducts. If not repaired, these adducts can lead to mutations during DNA replication, initiating the process of carcinogenesis.
Mandatory Visualizations
References
- 1. chem.tamu.edu [chem.tamu.edu]
- 2. ehs.stanford.edu [ehs.stanford.edu]
- 3. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 4. rosenheim.faculty.ucdavis.edu [rosenheim.faculty.ucdavis.edu]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. 4H-CYCLOPENTA[DEF]PHENANTHRENE - Safety Data Sheet [chemicalbook.com]
- 7. epa.gov [epa.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. epa.gov [epa.gov]
- 10. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 10,13-Dimethyl-Steroid Synthesis Reactions
For researchers, scientists, and drug development professionals engaged in the intricate synthesis of 10,13-dimethyl-steroids, encountering experimental hurdles is a common challenge. This technical support center provides a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during these complex multi-step syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in the total synthesis of 10,13-dimethyl-steroids?
Low overall yields in lengthy steroid syntheses are often a cumulative effect of modest yields in several steps. Key areas to investigate include:
-
Incomplete Reactions: Monitor reactions closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure full conversion of starting materials.
-
Side Product Formation: Competing reactions can significantly reduce the yield of the desired product. Careful control of reaction conditions (temperature, stoichiometry, addition rate of reagents) is crucial.
-
Purification Losses: Each purification step (e.g., column chromatography) can lead to product loss. Optimizing separation conditions and minimizing the number of purification steps can improve overall yield.
-
Reagent Purity and Stability: The quality of reagents and solvents is paramount. Impurities can interfere with reactions, and unstable reagents may not perform as expected.
Q2: How can I control the stereochemistry at the C-10 and C-13 angular methyl positions?
Achieving the correct stereochemistry at these quaternary centers is a critical challenge. Strategies include:
-
Stereoselective Alkylation: The introduction of the methyl groups via alkylation of an enolate is a common method. The choice of base, solvent, and reaction temperature can influence the stereochemical outcome. For instance, using a sterically hindered base like lithium diisopropylamide (LDA) at low temperatures can favor the formation of the kinetic enolate, leading to a specific stereoisomer.
-
Catalytic Asymmetric Synthesis: Modern approaches utilize chiral catalysts to direct the formation of the desired stereoisomers with high enantioselectivity.
-
Substrate Control: The existing stereocenters in a partially formed steroid backbone can direct the stereochemistry of subsequent reactions.
Q3: What are common side reactions during the introduction of the angular methyl groups?
The methylation of steroid precursors, often via enolate alkylation, can be prone to side reactions:
-
Over-methylation: The introduction of more than one methyl group at the desired position or at other reactive sites.
-
O-alkylation vs. C-alkylation: The enolate can be alkylated on the oxygen atom instead of the carbon atom, leading to an enol ether byproduct. The choice of solvent can influence this ratio; polar aprotic solvents often favor C-alkylation.
-
Elimination Reactions: Under basic conditions, elimination reactions can compete with the desired alkylation, especially if the substrate has a suitable leaving group.
Troubleshooting Guides
Problem 1: Poor Yield and/or Formation of Diastereomers in Robinson Annulation Step
The Robinson annulation is a powerful tool for constructing the B-ring of the steroid nucleus. However, it can be a sensitive reaction.
| Symptom | Potential Cause | Troubleshooting Steps |
| Low yield of annulated product | Incomplete Michael addition or intramolecular aldol condensation. | 1. Optimize Reaction Time and Temperature: Monitor the reaction progress by TLC to determine the optimal reaction time. Some annulations require prolonged reaction times or elevated temperatures to drive the reaction to completion. 2. Choice of Base: The strength and stoichiometry of the base are critical. A weaker base might not be sufficient to deprotonate the Michael adduct for the subsequent aldol condensation. Conversely, a very strong base could lead to undesired side reactions. Experiment with different bases (e.g., NaOH, KOH, NaOEt) and their concentrations. |
| Formation of multiple diastereomers | Lack of stereocontrol in the Michael addition or aldol condensation. | 1. Use of a Proline Catalyst: Enantioselective Robinson annulations can be achieved using a proline catalyst to control the stereochemistry of the initial Michael addition. 2. Thermodynamic vs. Kinetic Control: The stereochemical outcome can sometimes be influenced by whether the reaction is under thermodynamic or kinetic control. Running the reaction at lower temperatures may favor the kinetic product, while higher temperatures can lead to the more stable thermodynamic product. |
| Formation of polymeric material | Uncontrolled polymerization of the methyl vinyl ketone (MVK) or other reactive intermediates. | 1. Slow Addition of MVK: Add the methyl vinyl ketone slowly to the reaction mixture to maintain a low concentration and minimize polymerization. 2. Use of a Stabilizer: Add a small amount of a polymerization inhibitor, such as hydroquinone, to the MVK before use. |
Experimental Protocol: Proline-Catalyzed Asymmetric Robinson Annulation
-
Dissolve the dione starting material (1 equivalent) in an appropriate solvent (e.g., DMSO).
-
Add L-proline (0.1-0.3 equivalents) to the solution.
-
Slowly add methyl vinyl ketone (1.1-1.5 equivalents) to the reaction mixture at room temperature.
-
Stir the reaction for the determined optimal time, monitoring by TLC.
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NH4Cl).
-
Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
Problem 2: Inefficient Grignard Reaction with a Sterically Hindered Ketone
Adding a methyl group to a sterically hindered ketone, such as at the C-17 position, using a Grignard reagent can be challenging.
| Symptom | Potential Cause | Troubleshooting Steps |
| Low conversion of starting ketone | Steric hindrance preventing the approach of the Grignard reagent. | 1. Use a More Reactive Organometallic Reagent: Consider using methyllithium, which is generally more reactive than methylmagnesium bromide. 2. Increase Reaction Temperature: Carefully increasing the reaction temperature can sometimes overcome the activation energy barrier. Refluxing in a higher-boiling solvent like THF may be effective. 3. Use of an Additive: The addition of cerium(III) chloride (Luche reduction conditions) can enhance the nucleophilicity of the organometallic reagent and improve addition to hindered ketones. |
| Formation of an enolate (no reaction) | The Grignard reagent acts as a base, deprotonating the α-carbon instead of attacking the carbonyl. | 1. Use a Non-basic Organometallic Reagent: If possible, explore alternative methylating agents that are less basic. 2. Lower the Reaction Temperature: Running the reaction at a very low temperature (e.g., -78 °C) can favor the nucleophilic addition over deprotonation. |
| Reduction of the ketone to a secondary alcohol | The Grignard reagent acts as a reducing agent via a hydride transfer from its β-carbon. | 1. Use a Grignard Reagent without β-hydrogens: This is not applicable for methyl Grignard, but for other alkyl additions, this is a key consideration. 2. Optimize Reaction Conditions: Lower temperatures and the use of additives like CeCl3 can suppress the reduction pathway. |
Experimental Protocol: Grignard Reaction on a Hindered Steroid Ketone with CeCl3
-
Anhydrous cerium(III) chloride (1.2 equivalents) is suspended in dry THF and stirred vigorously for 2 hours at room temperature.
-
The suspension is cooled to -78 °C.
-
The steroid ketone (1 equivalent) dissolved in dry THF is added to the CeCl3 suspension.
-
Methylmagnesium bromide (1.5 equivalents in Et2O) is added dropwise to the reaction mixture at -78 °C.
-
The reaction is stirred at -78 °C for several hours, monitoring by TLC.
-
The reaction is quenched with saturated aqueous NH4Cl and allowed to warm to room temperature.
-
The product is extracted, and the organic layers are combined, dried, and concentrated. The crude product is then purified.
Problem 3: Difficulty in Separating Diastereomeric Products
The creation of new stereocenters during the synthesis can lead to mixtures of diastereomers, which can be challenging to separate.
| Symptom | Potential Cause | Troubleshooting Steps |
| Co-elution of diastereomers on silica gel chromatography | Similar polarities of the diastereomers. | 1. Optimize Chromatographic Conditions: Experiment with different solvent systems (e.g., varying the polarity with different ratios of hexane/ethyl acetate, or using a ternary system like hexane/ethyl acetate/dichloromethane). 2. Use a Different Stationary Phase: Consider using alumina, or reverse-phase chromatography (C18 silica) if the compounds are sufficiently non-polar. 3. High-Performance Liquid Chromatography (HPLC): Preparative HPLC with a suitable column (normal or reverse-phase) can often provide the necessary resolution. |
| Inability to obtain pure crystals of one diastereomer | Formation of a solid solution or unfavorable crystallization kinetics. | 1. Recrystallization from Different Solvents: Systematically screen a wide range of solvents and solvent mixtures for recrystallization. 2. Derivatization: Convert the mixture of diastereomeric alcohols to their corresponding esters (e.g., acetates or benzoates). The different spatial arrangement of the ester group can significantly alter the crystal packing and may allow for the selective crystallization of one diastereomer. The ester can then be hydrolyzed to retrieve the pure alcohol. |
Experimental Protocol: Diastereomer Separation by Derivatization
-
Dissolve the mixture of diastereomeric alcohols in a suitable solvent (e.g., dichloromethane).
-
Add a base (e.g., triethylamine or pyridine) and an acylating agent (e.g., acetic anhydride or benzoyl chloride).
-
Stir the reaction at room temperature until the starting alcohols are consumed (monitor by TLC).
-
Work up the reaction to isolate the crude mixture of diastereomeric esters.
-
Perform recrystallization trials on the ester mixture using various solvents to selectively crystallize one diastereomer.
-
Once a pure ester is obtained, hydrolyze it back to the alcohol using standard conditions (e.g., K2CO3 in methanol).
By systematically addressing these common challenges, researchers can enhance the efficiency and success rate of their 10,13-dimethyl-steroid synthesis campaigns.
Technical Support Center: Synthesis of Decahydrocyclopenta[a]phenanthren-3-one
Welcome to the technical support center for the synthesis of decahydrocyclopenta[a]phenanthren-3-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of this critical steroid core.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to the decahydrocyclopenta[a]phenanthren-3-one core?
A1: The most prevalent and well-established method for constructing the tetracyclic core of decahydrocyclopenta[a]phenanthren-3-one is the Robinson annulation. This powerful reaction sequence involves a Michael addition followed by an intramolecular aldol condensation to form a six-membered ring.[1][2][3] A classic example that forms a related bicyclic system is the synthesis of the Wieland-Miescher ketone from 2-methyl-1,3-cyclohexanedione and methyl vinyl ketone.[2][4] This foundational strategy is widely adapted for the synthesis of various steroids and terpenoids.
Q2: What are the key starting materials for this synthesis?
A2: Typically, the synthesis starts with a cyclic diketone or a related derivative that will form the C and D rings of the steroid. For the decahydrocyclopenta[a]phenanthren-3-one core, a suitable precursor would be a substituted indanedione derivative. The other key reagent is an α,β-unsaturated ketone, most commonly methyl vinyl ketone (MVK), which participates in the initial Michael addition.[2][3]
Q3: What are the major factors that influence the overall yield of the synthesis?
A3: Several factors can significantly impact the yield:
-
Choice of Base: The base used to catalyze both the Michael addition and the intramolecular aldol condensation is critical. Common bases include alkali metal hydroxides (NaOH, KOH), alkoxides (NaOMe, KOEt), and amines (pyrrolidine, triethylamine). The choice of base can affect the rate and equilibrium of both reaction steps.
-
Solvent: The polarity and protic/aprotic nature of the solvent can influence the reaction pathway and the stability of intermediates.[5][6] Alcoholic solvents can favor the formation of the final α,β-unsaturated ketone.[5]
-
Temperature: Temperature control is crucial. The Michael addition is often performed at a lower temperature, while the aldol condensation/dehydration step may require heating to drive the reaction to completion. High temperatures, however, can promote side reactions.[6]
-
Purity of Reagents: The purity of starting materials, especially methyl vinyl ketone which is prone to polymerization, is essential for achieving high yields.[7]
Q4: What are the common side reactions that can lower the yield?
A4: The most significant side reaction is the polymerization of methyl vinyl ketone, especially under basic conditions.[7] Other potential side reactions include self-condensation of the starting diketone, double Michael addition, and the formation of alternative aldol condensation products leading to different ring systems. Careful control of reaction conditions is necessary to minimize these competing pathways.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of decahydrocyclopenta[a]phenanthren-3-one.
Problem 1: Low Yield of the Michael Adduct
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting materials. | Insufficiently reactive enolate. | Use a stronger base to ensure complete formation of the enolate. For less acidic ketones, a stronger, non-nucleophilic base like lithium diisopropylamide (LDA) might be necessary. |
| Decomposition of methyl vinyl ketone (MVK). | Use freshly distilled MVK. Consider using a precursor that generates MVK in situ to maintain a low concentration and minimize polymerization.[7] The Wichterle reaction, which uses 1,3-dichloro-cis-2-butene as an MVK equivalent, is another strategy to avoid polymerization.[2] | |
| Formation of multiple products. | Double Michael addition. | Use a slight excess of the diketone relative to MVK to favor the mono-adduct. |
| Self-condensation of the starting diketone. | Optimize the reaction temperature. The Michael addition can often be carried out at a lower temperature than the subsequent aldol condensation. |
Problem 2: Low Yield of the Final Annulated Product
| Symptom | Possible Cause | Suggested Solution |
| Accumulation of the Michael adduct. | Incomplete intramolecular aldol condensation. | Increase the reaction temperature after the Michael addition is complete. A stronger base might be required to facilitate the intramolecular enolate formation. |
| Reversibility of the aldol addition. | If the aldol addition product is isolated, ensure that the subsequent dehydration to the enone is driven to completion, often by heating with an acid or base catalyst. | |
| Formation of a complex mixture of products. | Alternative aldol condensation pathways. | The regioselectivity of the intramolecular aldol condensation is crucial. The formation of thermodynamically more stable five- or six-membered rings is generally favored.[8][9] Analyze the structure of the Michael adduct to predict possible cyclization products and adjust reaction conditions (e.g., base, solvent) to favor the desired product. |
| Racemic mixture obtained in asymmetric synthesis. | Ineffective chiral catalyst. | In asymmetric syntheses aiming for a specific enantiomer, the choice of chiral catalyst (e.g., (S)-proline) is critical. The catalyst loading and reaction conditions must be carefully optimized. Enantiomeric excess can sometimes be improved through crystallization.[10] |
Problem 3: Difficulty in Product Purification
| Symptom | Possible Cause | Suggested Solution |
| Product co-elutes with starting materials or byproducts during column chromatography. | Similar polarities of the compounds. | Optimize the solvent system for column chromatography. A gradual increase in the polarity of the eluent (gradient elution) can improve separation.[11][12][13][14][15] |
| Presence of polymeric material. | Polymerized MVK can be difficult to remove. Ensure complete reaction and consider a preliminary purification step, such as precipitation or extraction, to remove the bulk of the polymer before chromatography. | |
| Oily product that is difficult to crystallize. | Presence of impurities. | Repeat column chromatography with a different solvent system. Consider other purification techniques like preparative thin-layer chromatography (TLC) or crystallization from a different solvent or solvent mixture. |
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of a decahydrocyclopenta[a]phenanthren-3-one core, inspired by the synthesis of the Wieland-Miescher ketone. Researchers should adapt this protocol based on the specific reactivity of their starting materials.
Step 1: Michael Addition
-
To a solution of the indanedione derivative (1 equivalent) in a suitable solvent (e.g., toluene, methanol, or THF), add a catalytic amount of a base (e.g., triethylamine, sodium methoxide).
-
Cool the reaction mixture to 0-10 °C in an ice bath.
-
Slowly add freshly distilled methyl vinyl ketone (1.1 equivalents) dropwise over a period of 30 minutes, ensuring the temperature does not rise significantly.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, neutralize the reaction with a mild acid (e.g., acetic acid) and remove the solvent under reduced pressure. The crude Michael adduct can be used directly in the next step or purified by column chromatography.
Step 2: Intramolecular Aldol Condensation and Dehydration
-
Dissolve the crude Michael adduct in a suitable solvent (e.g., ethanol, benzene with a Dean-Stark trap).
-
Add a base (e.g., sodium ethoxide, potassium hydroxide) or an acid catalyst (e.g., p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux and monitor the formation of the cyclized product by TLC. The reaction time can vary from a few hours to overnight.
-
After completion, cool the reaction mixture, neutralize it, and remove the solvent.
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to obtain the desired decahydrocyclopenta[a]phenanthren-3-one.
Spectroscopic Characterization:
The final product should be characterized by spectroscopic methods to confirm its structure.
-
1H NMR: Will show characteristic signals for the steroid backbone, including the absence of the vinyl protons from MVK and the appearance of new aliphatic and olefinic protons in the newly formed ring.
-
13C NMR: Will confirm the number of carbon atoms and the presence of the ketone and alkene functionalities.
-
IR Spectroscopy: Will show a strong absorption band for the C=O stretch of the ketone (typically around 1650-1715 cm-1) and a C=C stretch for the enone system (around 1600-1650 cm-1).[1][16][17][18][19]
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield.
Experimental Workflow for Synthesis
Caption: General experimental workflow.
References
- 1. (+-)-Wieland-Miescher ketone | C11H14O2 | CID 89262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Robinson annulation - Wikipedia [en.wikipedia.org]
- 3. fiveable.me [fiveable.me]
- 4. How to Start a Total Synthesis from the Wieland-Miescher Ketone? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. google.com [google.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. youtube.com [youtube.com]
- 12. google.com [google.com]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. WIELAND-MIESCHER KETONE(20007-72-1) IR Spectrum [m.chemicalbook.com]
Technical Support Center: Optimization of Purification Protocols for Phenanthrene Steroid Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing purification protocols for phenanthrene steroid derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of phenanthrene steroid derivatives.
Issue 1: Low Recovery After Solid-Phase Extraction (SPE)
-
Question: I am experiencing low recovery of my phenanthrene steroid derivative after solid-phase extraction (SPE) using a C18 cartridge. What are the potential causes and solutions?
-
Answer: Low recovery in SPE can stem from several factors. Here is a step-by-step troubleshooting guide:
-
Inappropriate Solvent Strength:
-
Problem: The loading solvent may be too strong, causing the compound to elute prematurely. The wash solvent could also be too strong, leading to the loss of the analyte. Conversely, the elution solvent might be too weak to displace the compound from the sorbent.
-
Solution:
-
Loading/Wash: Decrease the polarity of the loading and wash solvents. For reversed-phase C18, this means reducing the organic solvent concentration (e.g., from 80% methanol to 60% methanol).
-
Elution: Increase the polarity of the elution solvent. If you are using methanol, consider trying a stronger solvent like acetonitrile or a mixture of solvents.
-
-
-
Incorrect pH:
-
Problem: The pH of the sample and solvents can affect the ionization state of your derivative, influencing its retention on the stationary phase.
-
Solution: Adjust the pH of the sample to ensure the phenanthrene steroid derivative is in a neutral form for optimal retention on a C18 column.
-
-
Flow Rate:
-
Problem: A high flow rate during sample loading can prevent efficient interaction between the analyte and the sorbent. A high flow rate during elution may not allow sufficient time for the analyte to desorb.
-
Solution: Decrease the flow rate during both the loading and elution steps to allow for proper equilibration.
-
-
Sample Overload:
-
Problem: Exceeding the binding capacity of the SPE cartridge will lead to the loss of the analyte during the loading step.
-
Solution: Reduce the amount of crude sample loaded onto the cartridge or use a cartridge with a larger sorbent bed.
-
-
Issue 2: Peak Tailing in High-Performance Liquid Chromatography (HPLC)
-
Question: My HPLC chromatogram for a purified phenanthrene steroid derivative shows significant peak tailing. How can I resolve this?
-
Answer: Peak tailing in HPLC is often due to secondary interactions between the analyte and the stationary phase or issues with the mobile phase.
-
Secondary Silanol Interactions:
-
Problem: Free silanol groups on the silica-based stationary phase can interact with polar functional groups on your steroid derivative, causing tailing.
-
Solution:
-
Mobile Phase Modifier: Add a small amount of a competitive base, like triethylamine (TEA), to the mobile phase to block the active silanol sites.
-
Lower pH: Decrease the pH of the mobile phase to suppress the ionization of the silanol groups.
-
End-Capped Column: Use an end-capped HPLC column where the free silanol groups have been deactivated.
-
-
-
Column Overload:
-
Problem: Injecting too much sample can lead to peak distortion, including tailing.
-
Solution: Dilute your sample and inject a smaller volume.
-
-
Mismatched Injection Solvent:
-
Problem: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.
-
Solution: Dissolve your sample in the mobile phase or a solvent with a similar or weaker elution strength.
-
-
Issue 3: Difficulty in Inducing Crystallization
-
Question: I am unable to induce crystallization of my purified phenanthrene steroid derivative. What techniques can I try?
-
Answer: Difficulty in crystallization can be overcome by several techniques that promote the formation of a supersaturated solution and nucleation.
-
Solvent System Optimization:
-
Problem: The chosen solvent may be too good at dissolving the compound, preventing it from crashing out of solution upon cooling.
-
Solution:
-
Anti-Solvent Addition: Slowly add a miscible "anti-solvent" (a solvent in which your compound is insoluble) to the solution until it becomes slightly turbid. Then, gently warm the solution until it becomes clear again and allow it to cool slowly.
-
Solvent Evaporation: Slowly evaporate the solvent from the solution to increase the concentration of your compound.
-
-
-
Inducing Nucleation:
-
Problem: The formation of initial seed crystals (nucleation) is a critical step that can be slow to initiate.
-
Solution:
-
Seeding: Add a small crystal of the pure compound to the supersaturated solution to act as a template for crystal growth.
-
Scratching: Gently scratch the inside of the glass flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.
-
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most suitable stationary phase for the HPLC purification of phenanthrene steroid derivatives?
A1: Due to the generally hydrophobic nature of phenanthrene steroid derivatives, a reversed-phase stationary phase is most commonly used. C18 (octadecylsilyl) is the most popular choice due to its high hydrophobicity and retention capabilities for non-polar compounds. For derivatives with slightly more polarity, a C8 (octylsilyl) column may provide better peak shape and faster elution.
Q2: How can I remove colored impurities from my sample during recrystallization?
A2: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored compounds. Be cautious not to add too much, as it can also adsorb your product, leading to lower recovery.
Q3: Is it better to use isocratic or gradient elution for the HPLC purification of my phenanthrene steroid derivative?
A3: The choice between isocratic and gradient elution depends on the complexity of your sample.
-
Isocratic elution (constant mobile phase composition) is simpler and more reproducible, making it suitable for purifying a target compound from a small number of impurities with different retention times.
-
Gradient elution (varying mobile phase composition) is more effective for separating complex mixtures with a wide range of polarities. It can help to elute strongly retained compounds in a reasonable time while still providing good resolution for earlier eluting peaks.
Q4: What are the key considerations when choosing a solvent for recrystallization?
A4: The ideal recrystallization solvent should:
-
Completely dissolve your compound at high temperatures (near the solvent's boiling point).
-
Poorly dissolve your compound at low temperatures (room temperature or below).
-
Dissolve impurities well at all temperatures or not at all.
-
Be chemically inert towards your compound.
-
Be volatile enough to be easily removed from the purified crystals.
Data Presentation
Table 1: Comparison of Purification Methods for a Representative Phenanthrene Steroid Derivative
| Purification Method | Stationary/Solvent System | Typical Recovery (%) | Typical Purity (%) | Key Advantages | Key Disadvantages |
| Solid-Phase Extraction (SPE) | C18 silica gel | 85 - 95[1] | 70 - 85 | Fast, good for initial cleanup | Lower resolution, may not remove closely related impurities |
| Flash Column Chromatography | Silica gel / Hexane:Ethyl Acetate | 40 - 60[2] | 85 - 95 | High capacity, good for large-scale purification | Can be time-consuming, lower resolution than HPLC |
| High-Performance Liquid Chromatography (HPLC) | C18 silica gel / Acetonitrile:Water | 70 - 85 | > 98 | High resolution, excellent for final polishing | Lower capacity, more expensive |
| Recrystallization | Ethanol/Water | 60 - 80 | > 99 | Cost-effective, can yield very high purity | Can be time-consuming, requires optimization of solvent system |
Note: The values presented are typical ranges and can vary significantly depending on the specific compound, the nature of the impurities, and the optimization of the protocol.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Initial Cleanup
-
Conditioning: Pass 5 mL of methanol through the C18 SPE cartridge, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
Loading: Dissolve the crude sample in a minimal amount of a weak solvent (e.g., 10% methanol in water). Load the sample onto the cartridge at a slow, dropwise rate.
-
Washing: Wash the cartridge with 5 mL of a slightly stronger solvent (e.g., 40% methanol in water) to remove polar impurities.
-
Elution: Elute the target phenanthrene steroid derivative with 5 mL of a strong solvent (e.g., 90% methanol or acetonitrile).
-
Concentration: Evaporate the solvent from the elution fraction under reduced pressure to obtain the partially purified product.
Protocol 2: Preparative High-Performance Liquid Chromatography (HPLC)
-
Mobile Phase Preparation: Prepare the mobile phase (e.g., 80:20 acetonitrile:water). Degas the mobile phase by sonication or vacuum filtration.
-
Sample Preparation: Dissolve the partially purified sample in the mobile phase. Filter the sample through a 0.45 µm syringe filter.
-
Equilibration: Equilibrate the C18 HPLC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Injection and Fraction Collection: Inject the sample onto the column. Collect fractions corresponding to the peak of the target compound.
-
Analysis and Pooling: Analyze the collected fractions by analytical HPLC to determine their purity. Pool the pure fractions.
-
Solvent Removal: Remove the solvent from the pooled fractions by rotary evaporation to yield the purified phenanthrene steroid derivative.
Protocol 3: Recrystallization for Final Polishing
-
Solvent Selection: In a small test tube, dissolve a small amount of the HPLC-purified product in a minimal amount of a hot solvent (e.g., ethanol).
-
Dissolution: In a larger flask, dissolve the bulk of the material in the minimum amount of the hot solvent.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, place the flask in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualization
Caption: General experimental workflow for the purification of phenanthrene steroid derivatives.
Caption: Troubleshooting decision tree for common purification problems.
References
Technical Support Center: Addressing Solubility Issues of Cyclopenta[a]phenanthrene Compounds In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered with cyclopenta[a]phenanthrene compounds during in vitro experiments.
Troubleshooting Guides
Problem: Precipitate formation upon addition of the compound to aqueous culture medium.
Possible Cause 1: Low aqueous solubility of the cyclopenta[a]phenanthrene compound.
-
Solution 1: Optimize the solvent system. Most cyclopenta[a]phenanthrene compounds are poorly soluble in water. A common practice is to prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous medium.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) is the most widely used solvent for dissolving hydrophobic compounds for in vitro assays due to its ability to dissolve a wide range of polar and nonpolar compounds and its miscibility with water and cell culture media.[1] Other options include ethanol and dimethyl formamide (DMF).
-
Final Solvent Concentration: It is crucial to keep the final concentration of the organic solvent in the cell culture medium as low as possible, typically below 0.5% (v/v), as higher concentrations can be toxic to cells.[2] Some cell lines may tolerate up to 1% DMSO, but it is essential to perform a solvent toxicity control experiment.[3]
-
-
Solution 2: Utilize co-solvents and surfactants.
-
Co-solvents: Water-miscible organic solvents like polyethylene glycol (PEG) can be used in combination with the primary solvent to improve solubility.
-
Surfactants: Non-ionic surfactants such as Tween 80 can be used to form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in the aqueous medium.
-
Possible Cause 2: "Salting out" effect.
-
Solution: Modify the dilution method. Instead of adding the stock solution directly to the full volume of the aqueous medium, try adding it to a smaller volume of medium with vigorous vortexing and then serially diluting to the final concentration. This gradual dilution can sometimes prevent immediate precipitation.
Problem: Inconsistent or non-reproducible results in bioassays.
Possible Cause 1: Incomplete dissolution of the compound in the stock solution.
-
Solution: Ensure complete dissolution of the stock solution. Visually inspect the stock solution for any particulate matter. If necessary, gently warm the solution or use sonication to aid dissolution. Always filter the stock solution through a 0.22 µm syringe filter before use to remove any undissolved particles.
Possible Cause 2: Precipitation of the compound over time in the culture medium.
-
Solution 1: Reduce the final concentration of the compound. The concentration of the compound in the assay may be exceeding its solubility limit in the final medium.
-
Solution 2: Incorporate solubilizing agents. The use of cyclodextrins or surfactants in the final culture medium can help maintain the solubility of the compound throughout the experiment.
-
Solution 3: Prepare fresh working solutions. For compounds with limited stability in aqueous solutions, it is recommended to prepare fresh dilutions from the stock solution immediately before each experiment.
Frequently Asked Questions (FAQs)
Q1: What is the best initial solvent to try for a novel cyclopenta[a]phenanthrene compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended starting solvent due to its broad solubilizing capacity for both polar and nonpolar compounds and its compatibility with most cell culture media at low concentrations.[1]
Q2: How can I determine the maximum tolerated concentration of DMSO for my cell line?
A2: It is essential to perform a solvent toxicity control experiment. Culture your cells with different concentrations of DMSO (e.g., 0.1%, 0.25%, 0.5%, 1.0%) in the absence of your test compound. Assess cell viability using a standard assay (e.g., MTT, trypan blue exclusion) after the desired incubation time. The highest concentration of DMSO that does not significantly affect cell viability is the maximum tolerated concentration.
Q3: What are cyclodextrins and how can they improve solubility?
A3: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, like cyclopenta[a]phenanthrene compounds, within their cavity, forming an inclusion complex that has increased aqueous solubility.[4] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and a good safety profile.
Q4: Can I use sonication to dissolve my cyclopenta[a]phenanthrene compound?
A4: Yes, sonication can be a useful technique to aid in the dissolution of poorly soluble compounds. However, it is important to use a water bath sonicator to avoid overheating the sample, which could lead to degradation of the compound. Use short bursts of sonication and allow the sample to cool between bursts.
Q5: My compound still precipitates even with DMSO. What are my next steps?
A5: If DMSO alone is insufficient, you can explore the use of co-solvents or solubilizing agents. Consider preparing your stock solution in a mixture of DMSO and a co-solvent like PEG 400. Alternatively, you can investigate the use of cyclodextrins or surfactants like Tween 80 to enhance the aqueous solubility of your compound. It may also be necessary to reduce the final concentration of the compound in your assay.
Data Presentation
Table 1: Solubility of Phenanthrene (Parent Compound) in Various Solvents
| Solvent | Solubility |
| Dimethyl sulfoxide (DMSO) | ~30 mg/mL |
| Ethanol | ~20 mg/mL |
| Dimethyl formamide (DMF) | ~30 mg/mL |
| 1:2 solution of DMSO:PBS (pH 7.2) | ~0.3 mg/mL |
Data for phenanthrene, the core structure of cyclopenta[a]phenanthrene compounds.
Table 2: Effect of Hydroxypropyl-β-cyclodextrin (HPCD) on the Apparent Solubility of Phenanthrene
| HPCD Concentration (mg/L) | Apparent Phenanthrene Solubility (mg/L) | Fold Increase |
| 0 | 1.3 | 1x |
| 105 | 161.3 | 124x |
This data demonstrates the significant potential of cyclodextrins to enhance the solubility of related polycyclic aromatic hydrocarbons.[5]
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of a Cyclopenta[a]phenanthrene Compound
Objective: To prepare a concentrated stock solution of a cyclopenta[a]phenanthrene compound in an appropriate organic solvent.
Materials:
-
Cyclopenta[a]phenanthrene compound (solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator (optional)
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weigh out the desired amount of the cyclopenta[a]phenanthrene compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM, 20 mM).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles. If particles are present, sonicate the tube in a water bath sonicator for 5-10 minutes, or until the solid is completely dissolved.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile microcentrifuge tube.
-
Store the stock solution at -20°C, protected from light.
Protocol 2: Dosing Cells with a Cyclopenta[a]phenanthrene Compound
Objective: To treat cultured cells with a cyclopenta[a]phenanthrene compound while minimizing solvent toxicity and precipitation.
Materials:
-
Prepared stock solution of the cyclopenta[a]phenanthrene compound in DMSO
-
Complete cell culture medium
-
Cultured cells in a multi-well plate
Procedure:
-
Determine the final desired concentrations of the compound for your experiment.
-
Calculate the required dilutions. Remember to keep the final DMSO concentration below the maximum tolerated level for your cell line (typically ≤ 0.5%).
-
Prepare serial dilutions of the stock solution in complete cell culture medium. It is crucial to perform the dilutions in the medium rather than in an aqueous buffer to minimize precipitation.
-
For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, you would add 1 µL of a 10 mM stock solution to 999 µL of cell culture medium.
-
-
Add the diluted compound solutions to the wells containing your cells. Ensure gentle mixing.
-
Include appropriate controls:
-
Vehicle control: Treat cells with the same final concentration of DMSO as the highest concentration used for the compound treatment.
-
Untreated control: Cells cultured in medium alone.
-
-
Incubate the cells for the desired experimental duration.
Mandatory Visualization
Caption: Experimental workflow for preparing and dosing cells with cyclopenta[a]phenanthrene compounds.
Caption: Aryl Hydrocarbon Receptor (AHR) signaling pathway activated by cyclopenta[a]phenanthrene compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]
Technical Support Center: Refining Experimental Conditions for Biological Assays of Phenanthrene-Based Molecules
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenanthrene-based molecules in biological assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Solubility Issues
Question: My phenanthrene-based compound is poorly soluble in aqueous media, leading to precipitation in my cell culture. How can I improve its solubility for cell-based assays?
Answer:
Poor aqueous solubility is a common challenge with hydrophobic molecules like phenanthrenes. Here are several strategies to enhance solubility:
-
Co-solvents: Using a small percentage of a water-miscible organic solvent can significantly improve solubility. Dimethyl sulfoxide (DMSO) is a common choice. However, it's crucial to keep the final DMSO concentration low (typically <0.5% v/v) as it can be toxic to cells.[1] Always include a vehicle control (media with the same concentration of the co-solvent) in your experiments.
-
pH Adjustment: For ionizable phenanthrene derivatives, adjusting the pH of the culture medium can increase solubility.
-
Use of Surfactants: Non-ionic surfactants can be used at low concentrations to aid in the solubilization of hydrophobic compounds.
-
Complexation: Cyclodextrins can encapsulate hydrophobic molecules, increasing their solubility in aqueous solutions.
Troubleshooting Inconsistent Results Due to Solubility:
| Problem | Possible Cause | Solution |
| Precipitate forms in media upon compound addition. | Compound concentration exceeds its solubility limit in the final assay medium. | Decrease the final concentration of the compound. Prepare a more concentrated stock solution in a suitable solvent and dilute it further in the assay medium with vigorous vortexing. |
| High variability between replicate wells. | Incomplete dissolution or precipitation of the compound during the experiment. | Visually inspect plates for any precipitate before and after the incubation period. Ensure thorough mixing when preparing dilutions. Consider pre-warming the media before adding the compound. |
| Lower than expected potency (high IC50 values). | The actual free concentration of the compound is lower than the nominal concentration due to poor solubility or binding to plasticware and serum proteins.[1] | See the troubleshooting guide for unexpected EC50 values below. |
2. Cytotoxicity Assays (e.g., MTT, Resazurin)
Question: I am seeing inconsistent or unexpected EC50/IC50 values in my cytotoxicity assays with phenanthrene derivatives. What could be the cause?
Answer:
Unexpected EC50/IC50 values with phenanthrene compounds can stem from several factors related to their physicochemical properties and interactions with assay components.
Troubleshooting Unexpected EC50/IC50 Values:
| Problem | Possible Cause | Solution |
| EC50 values are higher than expected or highly variable. | Reduced Free Concentration: Phenanthrenes can bind to serum proteins in the culture medium and to the plastic of the well plates, reducing the effective concentration of the compound available to the cells.[1] | - Reduce Serum Concentration: If your cell line permits, reduce the serum percentage in the medium during the treatment period.[1] - Use Low-Binding Plates: Consider using low-protein-binding microplates. - Account for Binding: Be aware that the nominal concentration may not reflect the bioavailable concentration. |
| Inconsistent dose-response curves. | Compound Instability or Degradation: The compound may not be stable over the course of a long incubation period. | - Optimize Incubation Time: Determine the shortest incubation time that yields a robust response.[2] - Assess Compound Stability: Use analytical methods like HPLC to check the stability of your compound in culture medium over time. |
| "Noisy" data with poor curve fits. | Cell Seeding Density: Inconsistent cell numbers across wells can lead to high variability.[2] Edge Effects: Wells on the periphery of the plate are prone to evaporation, leading to altered compound concentrations. | - Optimize Seeding Density: Ensure a uniform and optimal cell seeding density for your specific cell line and assay duration.[2] - Minimize Edge Effects: Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to maintain humidity. |
3. Fluorescence Interference in Apoptosis and Other Assays
Question: The intrinsic fluorescence of my phenanthrene compound is interfering with my fluorescence-based assays (e.g., Annexin V-FITC, JC-1). How can I correct for this?
Answer:
The aromatic structure of phenanthrene can lead to autofluorescence, which can interfere with the detection of common green fluorophores like FITC.
Troubleshooting Fluorescence Interference:
| Problem | Possible Cause | Solution |
| High background fluorescence in unstained, compound-treated cells. | The phenanthrene compound itself is fluorescent at the excitation/emission wavelengths of the assay fluorophore. | - Run a "Compound Only" Control: Include a sample of cells treated with the compound but not stained with the fluorescent dye to measure the compound's autofluorescence.[3] This can be subtracted from the signal of the stained samples. - Use Spectral Unmixing: If using a spectral flow cytometer, the unique spectral signature of the compound's autofluorescence can be treated as a separate "fluorophore" and computationally removed from the signals of interest.[4] |
| Difficulty distinguishing between true positive and false positive signals. | Overlap between the emission spectra of the compound and the assay fluorophore (e.g., FITC).[3] | - Switch to Red-Shifted Dyes: Use fluorophores that emit at longer wavelengths (e.g., PE, APC, or dyes in the far-red spectrum) where cellular and compound autofluorescence is typically lower.[3] - Use a Brighter Fluorophore: A brighter fluorophore will increase the signal-to-noise ratio, making it easier to distinguish from background autofluorescence.[3] |
| Quenching of the fluorescent signal. | The phenanthrene compound may be quenching the fluorescence of the assay dye. | - Perform a Control Experiment: In a cell-free system, mix your compound with the fluorescent dye to see if it quenches the signal. If so, you may need to consider a different assay or fluorophore. |
Data Presentation
Table 1: Example IC50 Values of Phenanthrene Derivatives in Cancer Cell Lines
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| Phenanthrene Derivative 1 | Caco-2 | Not Specified | Not Specified | 0.97 µg/mL |
| Phenanthrene Derivative 2 | Caco-2 | Not Specified | Not Specified | 1.09 µg/mL |
| Cremaphenanthrene A | HCT-116 | Not Specified | Not Specified | Weak Cytotoxicity |
| Cremaphenanthrene B | HeLa | Not Specified | Not Specified | Weak Cytotoxicity |
| Compound 10 | MDA-MB-231 | Not Specified | Not Specified | 12.13 ± 0.38 |
| Compound 11 | HCT-116 | Not Specified | Not Specified | 17.43 ± 0.52 |
Note: This table is a compilation of example data from various sources and should be used for reference only. Experimental conditions can significantly impact IC50 values.[5]
Experimental Protocols
1. Protocol: Cytotoxicity Assessment using MTT Assay
This protocol is adapted from a study on the cytotoxicity of phenanthrene.[1]
Materials:
-
Phenanthrene-based compound
-
DMSO (cell culture grade)
-
Balb/c 3T3 or other suitable cell line
-
DMEM (or other appropriate cell culture medium)
-
Fetal Bovine Serum (FBS)
-
24-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Isopropanol
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density of 3 x 10^4 cells/well in 1 mL of medium supplemented with 10% FBS. Incubate for 24 hours.
-
Compound Preparation: Prepare a stock solution of the phenanthrene compound in DMSO. Create serial dilutions in culture medium to achieve final concentrations ranging from approximately 2.6 to 100.9 µM. The final DMSO concentration should not exceed 0.5% v/v.
-
Cell Treatment: Replace the seeding medium with 2 mL/well of medium containing the different concentrations of the phenanthrene compound or vehicle control (medium with 0.5% DMSO).
-
Incubation: Incubate the cells for 48 hours.
-
MTT Assay:
-
Remove the treatment medium and wash the cells with PBS.
-
Add 1 mL/well of medium containing 1 mg/mL MTT and incubate for 40 minutes.
-
Remove the MTT solution and add 1 mL/well of isopropanol to dissolve the formazan crystals.
-
Incubate for 15 minutes with gentle shaking.
-
Measure the absorbance at 595 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the EC50 value.
2. Protocol: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
Materials:
-
Phenanthrene-based compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Suitable cell line
-
6-well plates or culture flasks
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of the phenanthrene compound for the determined optimal time. Include a vehicle control and positive (e.g., staurosporine-treated) and negative (untreated) controls.
-
Cell Harvesting:
-
Collect the culture supernatant (containing floating apoptotic cells).
-
Wash the adherent cells with PBS and detach them using trypsin-EDTA.
-
Combine the supernatant and the detached cells.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mandatory Visualizations
Caption: A generalized experimental workflow for biological assays of phenanthrene-based molecules.
Caption: A troubleshooting flowchart for common issues in phenanthrene-based molecule assays.
Caption: A simplified diagram of the phenanthrene-induced intrinsic apoptosis pathway.[6][7]
References
- 1. cefic-lri.org [cefic-lri.org]
- 2. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. beckman.com [beckman.com]
- 5. Molecular docking investigation of cytotoxic phenanthrene derivatives [comptes-rendus.academie-sciences.fr]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Phenanthrene-Induced Apoptosis and Its Underlying Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 10,13-dimethyl-decahydrocyclopenta[a]phenanthren-3-one
This technical support center provides guidance and answers frequently asked questions regarding the stability of 10,13-dimethyl-decahydrocyclopenta[a]phenanthren-3-one, a gonane-based steroid derivative. The information is intended for researchers, scientists, and drug development professionals to troubleshoot stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 10,13-dimethyl-decahydrocyclopenta[a]phenanthren-3-one?
A1: The stability of this ketosteroid can be influenced by several factors, including:
-
pH: The ketone group at the C-3 position can be susceptible to degradation under strongly acidic or basic conditions.
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Light: Exposure to UV or visible light can lead to photolytic degradation.
-
Oxidizing agents: The steroid nucleus can be susceptible to oxidation, leading to the formation of various degradation products.
-
Excipients: In a formulation, interactions with excipients can impact the stability of the compound.
Q2: What are the likely degradation pathways for this compound?
A2: Based on the 3-keto steroid structure, the most probable degradation pathways include:
-
Hydrolysis: While the core structure is not readily hydrolyzed, any ester or other hydrolyzable functional groups that might be introduced in derivatives would be susceptible. The ketone itself is generally stable to hydrolysis.
-
Oxidation: The steroid backbone can undergo oxidation, potentially leading to hydroxylated or epoxidized derivatives.
-
Isomerization: Under certain pH conditions, isomerization of the A/B ring junction could occur, although this is less common in a saturated decahydro-phenanthrene system compared to enones.
-
Photodegradation: The carbonyl group can absorb UV radiation, potentially leading to Norrish type I and II photoreactions.[1]
Q3: How can I improve the stability of 10,13-dimethyl-decahydrocyclopenta[a]phenanthren-3-one in my formulation?
A3: To enhance stability, consider the following formulation strategies:
-
pH control: Maintain the pH of the formulation within a neutral range (pH 6-8) to minimize acid or base-catalyzed degradation.
-
Use of Antioxidants: Incorporate antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid to prevent oxidative degradation.
-
Use of Chelating Agents: If metal-ion catalyzed oxidation is a concern, add chelating agents like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions.
-
Light Protection: Store the compound and its formulations in light-resistant containers (e.g., amber vials) to prevent photolytic degradation.
-
Temperature Control: Store at controlled room temperature or under refrigerated conditions as determined by stability studies.
-
Excipient Compatibility: Conduct compatibility studies with all planned excipients to ensure they do not promote degradation.[2][3][4][5][6]
Troubleshooting Guides
Issue 1: Unexpected degradation of the compound in an aqueous solution.
| Possible Cause | Troubleshooting Step |
| Incorrect pH | Measure the pH of the solution. Adjust to a neutral pH (6-8) using appropriate buffers. |
| Presence of Oxidizing Agents | De-gas the solvent to remove dissolved oxygen. Consider adding an antioxidant like ascorbic acid. |
| Metal Ion Contamination | Use high-purity solvents and reagents. Add a chelating agent such as EDTA. |
| Light Exposure | Protect the solution from light by using amber glassware or covering the container with aluminum foil. |
| Elevated Temperature | Store the solution at a lower temperature (e.g., 2-8 °C). |
Issue 2: Formation of multiple degradation products during analysis.
| Possible Cause | Troubleshooting Step |
| Harsh Analytical Method Conditions | Review the analytical method (e.g., HPLC mobile phase pH, temperature). Ensure the method itself is not causing degradation. |
| Complex Degradation Pathway | Perform a systematic forced degradation study to identify the degradation products formed under specific stress conditions. This will help in understanding the degradation pathways. |
| Secondary Degradation | In forced degradation studies, over-stressing the sample can lead to secondary degradants. Reduce the stress level (e.g., lower temperature, shorter exposure time) to focus on primary degradation products. |
Quantitative Data Summary
The following tables provide representative data on the degradation of progesterone, a structurally similar 3-keto steroid, under forced degradation conditions. This data can serve as a general guide for what to expect with 10,13-dimethyl-decahydrocyclopenta[a]phenanthren-3-one.
Table 1: Hydrolytic and Oxidative Degradation of Progesterone
| Condition | Time (hours) | Temperature (°C) | % Degradation |
| 0.1 M HCl | 24 | 60 | ~15% |
| 0.1 M NaOH | 24 | 60 | ~25% |
| 3% H₂O₂ | 24 | 25 | ~30% |
Note: Data is illustrative and based on typical degradation patterns of 3-keto steroids.
Table 2: Thermal and Photolytic Degradation of Progesterone
| Condition | Time (hours) | Temperature (°C) / Light Source | % Degradation |
| Thermal (Solid State) | 48 | 80 | ~10% |
| Photolytic (in Solution) | 24 | 25 (ICH Option 2) | ~20% |
Note: Data is illustrative and based on typical degradation patterns of 3-keto steroids.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of 10,13-dimethyl-decahydrocyclopenta[a]phenanthren-3-one in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Basic Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours.
-
-
Thermal Degradation:
-
For solid-state: Place the powdered compound in a controlled temperature oven at 80°C for 48 hours.
-
For solution-state: Reflux the stock solution at 60°C for 24 hours.
-
-
Photolytic Degradation:
-
Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (ICH Q1B guidelines).
-
A control sample should be protected from light.
-
-
Analysis: Analyze all samples (stressed and control) using a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Column Selection: Start with a C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase Selection:
-
Begin with a simple mobile phase, such as a gradient of acetonitrile and water.
-
If peak shapes are poor, add a small amount of buffer (e.g., phosphate buffer, pH 7).
-
-
Detection: Use a UV detector at the wavelength of maximum absorbance for the parent compound. A photodiode array (PDA) detector is recommended to assess peak purity.
-
Method Validation:
-
Inject a mixture of the stressed samples to ensure that all degradation products are well-separated from the parent peak and from each other.
-
Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Logic diagram for improving compound stability.
References
- 1. Degradation kinetics of testosterone by manure-borne bacteria: influence of temperature, pH, glucose amendments, and dissolved oxygen | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 2. Pharmaceutical Co-crystal of Ketoconazole-adipic Acid: Excipient Compatibility and In Silico Antifungal Potential Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 5. researchgate.net [researchgate.net]
- 6. Compatibility study between ketoprofen and pharmaceutical excipients used in solid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
"troubleshooting guide for interpreting spectroscopic data of novel steroids"
This guide provides troubleshooting tips and frequently asked questions for researchers, scientists, and drug development professionals interpreting spectroscopic data of novel steroids.
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for analyzing a completely unknown steroid sample?
A1: The recommended approach is to employ a combination of spectroscopic techniques. A typical workflow begins with Mass Spectrometry (MS) to determine the molecular weight and elemental composition. Subsequently, Infrared (IR) Spectroscopy can identify key functional groups present. Finally, Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) provides detailed information about the carbon-hydrogen framework and the precise arrangement of atoms, ultimately leading to structural elucidation.
Q2: My NMR spectra are very complex. How can I begin to interpret them?
A2: Steroid NMR spectra are notoriously complex due to the rigid tetracyclic core and numerous overlapping proton signals. Start by identifying characteristic peaks. For ¹H NMR, look for the signals from the angular methyl groups (C18 and C19), which typically appear as sharp singlets in specific regions of the spectrum. In ¹³C NMR, identify the carbonyl carbons (if any) which appear at the downfield end of the spectrum. 2D NMR techniques such as COSY and HSQC are invaluable for piecing together the spin systems and assigning protons to their respective carbons.
Q3: I have a suspected structure. How can I confirm it?
A3: Confirmation of a suspected structure involves comparing the acquired spectroscopic data with data from known, structurally similar compounds. Databases such as the Spectral Database for Organic Compounds (SDBS) can be a valuable resource. Additionally, derivatization of your compound can lead to predictable changes in the spectra (e.g., esterification of a hydroxyl group will shift adjacent proton signals downfield in the ¹H NMR spectrum), providing further evidence for your proposed structure.
Troubleshooting Guides
Mass Spectrometry (MS)
| Problem | Possible Cause | Troubleshooting Steps |
| No molecular ion peak ([M]⁺) is observed. | The molecular ion is unstable and has fragmented completely. This is common for some steroid structures, especially alcohols which readily lose water.[1] | - Look for a peak corresponding to [M-H₂O]⁺ if an alcohol is suspected. - Check for adduct ions, such as [M+Na]⁺ or [M+NH₄]⁺, which are often more stable.[2] - Use a "softer" ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) which imparts less energy to the molecule. |
| I see a prominent peak at [M+23]⁺ and no fragmentation. | Your sample is forming a stable sodium adduct ([M+Na]⁺). Sodium is ubiquitous in laboratory glassware and solvents. These adducts can be very stable and may not fragment easily under standard MS/MS conditions.[2] | - To promote the formation of the protonated molecule ([M+H]⁺), try adding a source of protons to your mobile phase, such as 0.1% formic acid or 1-2mM ammonium formate.[2] - If possible, switch to a negative ion mode to look for formate adducts, which may fragment more readily.[2] |
| My signal-to-noise ratio is very low. | The concentration of your steroid in the sample is very low, or there is significant interference from the sample matrix.[3] | - Optimize your sample preparation to remove interfering substances. Solid-phase extraction (SPE) is a common and effective technique for cleaning up steroid samples.[4] - Consider derivatization of the steroid to improve its ionization efficiency. - If available, use a more sensitive mass spectrometer or a technique like Differential Mobility Spectrometry (DMS) to reduce interferences.[3] |
Infrared (IR) Spectroscopy
| Problem | Possible Cause | Troubleshooting Steps |
| I see a very broad absorption in the 3200-3500 cm⁻¹ region. | This is a classic indicator of an O-H stretching vibration from an alcohol or carboxylic acid, broadened due to hydrogen bonding.[5][6][7] | - Confirm the presence of a C-O stretch, which typically appears in the 1000-1300 cm⁻¹ region.[5] - If a carboxylic acid is suspected, look for a C=O stretch around 1700-1730 cm⁻¹ and the characteristic broad O-H stretch that can extend from 2500-3300 cm⁻¹.[6] |
| My spectrum has many peaks in the "fingerprint region" (<1500 cm⁻¹) that I can't assign. | This region contains complex vibrations that are unique to the overall structure of the molecule. It is often difficult to assign every peak in this region.[5] | - Do not try to assign every peak. Instead, use this region to confirm the presence of functional groups identified in the diagnostic region (>1500 cm⁻¹). - Compare the fingerprint region of your unknown to that of known steroid standards. An exact match in this region is a strong indicator of identical compounds. |
| I'm not sure if my carbonyl peak is from a ketone, aldehyde, or ester. | The exact position of the C=O stretch is diagnostic of the carbonyl type. | - Ketones: Typically absorb around 1705-1725 cm⁻¹. - Aldehydes: Absorb around 1720-1740 cm⁻¹ and also show characteristic C-H stretches around 2750 and 2850 cm⁻¹. - Esters: Absorb at higher wavenumbers, typically 1730-1750 cm⁻¹. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Problem | Possible Cause | Troubleshooting Steps |
| My ¹H NMR spectrum is just a collection of overlapping multiplets. | This is common for steroids due to the large number of similar proton environments. | - Focus on identifying key, well-resolved signals first, such as the angular methyl protons (C18 and C19) which usually appear as sharp singlets. - Use 2D NMR techniques. A COSY spectrum will show you which protons are coupled to each other, and an HSQC spectrum will correlate each proton to its attached carbon. |
| I'm not sure how to differentiate between axial and equatorial protons. | Axial and equatorial protons in the steroid ring system have different chemical shifts and coupling constants. | - In general, axial protons are more shielded and appear at a more upfield (lower ppm) chemical shift compared to their equatorial counterparts. - The coupling constants between adjacent protons are also diagnostic. Axial-axial couplings are typically large (8-13 Hz), while axial-equatorial and equatorial-equatorial couplings are smaller (2-5 Hz). |
| How do I assign the quaternary carbons in my ¹³C NMR spectrum? | Quaternary carbons do not have attached protons and therefore will not show up in an HSQC or DEPT-90 spectrum. | - Run a DEPT-135 experiment. In this experiment, CH and CH₃ signals will be positive, CH₂ signals will be negative, and quaternary carbons will be absent. By comparing the DEPT-135 spectrum to the full ¹³C spectrum, you can identify the quaternary carbon signals. |
Data Presentation
Table 1: Typical ¹H NMR Chemical Shifts for Steroid Protons
| Proton | Typical Chemical Shift (ppm) | Notes |
| C18-H₃ | 0.6 - 1.0 | Angular methyl group, sharp singlet. |
| C19-H₃ | 0.8 - 1.3 | Angular methyl group, sharp singlet. |
| Olefinic Protons | 5.0 - 6.5 | Protons on a carbon-carbon double bond. |
| Protons α to a Carbonyl | 2.0 - 2.8 | Deshielded by the carbonyl group. |
| Protons on a Carbon Bearing a Hydroxyl Group | 3.5 - 4.5 | Deshielded by the electronegative oxygen. |
Table 2: Characteristic Mass Fragmentation Patterns of Steroids
| Steroid Class | Common Fragmentation Pathways |
| Alcohols | Loss of water (M-18) is very common.[1] |
| Ketones | Alpha-cleavage on either side of the carbonyl group is a common fragmentation pathway.[8] |
| Androstanes | Characteristic fragmentation of the D-ring. |
| Pregnanes | Cleavage of the C17 side chain. |
Experimental Protocols
Detailed Methodology for Steroid Sample Preparation for LC-MS/MS
This protocol is a general guideline for the extraction of steroids from serum or plasma for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Sample Thawing and Aliquoting:
-
Thaw frozen serum or plasma samples on ice.
-
Vortex the samples and aliquot 100 µL into a clean microcentrifuge tube.
-
-
Internal Standard Spiking:
-
Add an appropriate internal standard solution (e.g., deuterated steroid analogs) to each sample to correct for extraction losses and matrix effects.
-
-
Protein Precipitation:
-
Add 200 µL of ice-cold acetonitrile to each sample.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 12,000 rpm for 5 minutes.
-
-
Liquid-Liquid Extraction:
-
Add 1 mL of methyl tert-butyl ether (MTBE) to each sample.
-
Vortex for 5 minutes to extract the steroids into the organic layer.
-
Centrifuge at 12,000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a new clean tube.
-
-
Evaporation:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 55°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of 50% methanol.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Mandatory Visualization
Caption: A generalized workflow for the spectroscopic identification of novel steroids.
References
- 1. youtube.com [youtube.com]
- 2. Don't see product-ions of steroides. - Chromatography Forum [chromforum.org]
- 3. researchgate.net [researchgate.net]
- 4. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
"strategies to minimize by-products in 10,13-dimethyl-steroid synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize by-products during the synthesis of 10,13-dimethyl steroids.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in the synthesis of 10,13-dimethyl steroids, and where do they originate?
A1: By-products in 10,13-dimethyl steroid synthesis often arise from a lack of stereocontrol or competing side reactions during key transformations. The most significant sources of by-products are typically the Robinson annulation and the angular methylation steps.
-
Robinson Annulation: This crucial ring-forming step can lead to by-products such as isomers with incorrect ring fusion stereochemistry (cis-decalin instead of the desired trans), and products from polymerization of the Michael acceptor (e.g., methyl vinyl ketone). The formation of these by-products is highly dependent on the reaction conditions.
-
Angular Methylation: The introduction of the methyl groups at C-10 and C-13 is critical and can be a source of several by-products. These include:
-
Epimers: Formation of the incorrect stereoisomer at C-10 or C-13.
-
Over-methylation: Introduction of more than one methyl group at a reactive site.
-
By-products from competing reactions: Depending on the substrate and reagents, other enolates can be formed and alkylated.
-
-
Reduction Reactions: Steps involving the reduction of carbonyls or double bonds can also lead to the formation of stereoisomeric by-products if the stereoselectivity of the reducing agent is not well-controlled. For instance, the reduction of a ketone can yield a mixture of axial and equatorial alcohols.
Q2: How can I control the stereochemistry at the C-10 and C-13 angular positions?
A2: Stereocontrol at these positions is a cornerstone of successful steroid synthesis. The stereochemical outcome is often determined by the method of enolate formation and the subsequent alkylation. The approach of the electrophile (the methylating agent) to the enolate intermediate is directed by the existing stereochemistry of the molecule. To favor the desired stereoisomer, consider the following:
-
Choice of Base and Solvent: The choice of base and solvent can significantly influence the thermodynamics and kinetics of enolate formation, which in turn affects the stereochemical outcome of the alkylation. For instance, sterically hindered bases like lithium diisopropylamide (LDA) at low temperatures tend to favor the formation of the kinetic enolate, which may lead to a different stereochemical outcome compared to the thermodynamic enolate formed with a less hindered base at higher temperatures.
-
Trapping of Enolates: In some cases, trapping the enolate as a silyl enol ether can allow for its purification before alkylation, thus ensuring the correct stereochemical precursor is used.
-
Substrate Control: The existing stereocenters in the steroid precursor will direct the approach of the incoming methyl group. Understanding the steric environment around the reaction center is crucial for predicting and controlling the stereochemical outcome.
Q3: What are the best strategies for purifying the desired 10,13-dimethyl steroid from its by-products?
A3: The purification of the target steroid from closely related by-products, especially diastereomers, can be challenging. A multi-step approach is often necessary:
-
Crystallization: If the desired product is crystalline and the by-products are oils or have significantly different solubilities, crystallization can be a highly effective purification method.
-
Chromatography:
-
Column Chromatography on Silica Gel: This is the most common method for purification. Careful selection of the eluent system is critical to achieve separation.
-
High-Performance Liquid Chromatography (HPLC): For difficult separations of diastereomers, preparative HPLC is often the method of choice. Both normal-phase and reverse-phase columns can be effective.[1]
-
Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful technique for the separation of diastereomers and is often more successful than HPLC for complex mixtures.
-
-
Derivatization: In some cases, derivatizing a mixture of stereoisomers can lead to compounds with different physical properties, making them easier to separate by chromatography or crystallization. The derivative can then be cleaved to yield the purified desired steroid.
Troubleshooting Guides
Problem 1: Low Yield in the Robinson Annulation Step
| Probable Cause | Recommended Solution |
| Polymerization of the Michael acceptor (e.g., methyl vinyl ketone). | Use a precursor to the α,β-unsaturated ketone, such as a β-chloroketone, to keep its steady-state concentration low and minimize polymerization.[2] |
| Incorrect base or reaction conditions. | The choice of base and solvent is crucial. For the synthesis of the Wieland-Miescher ketone, catalysts like L-proline or crude lipase preparations have been shown to be effective. Optimize the base concentration, temperature, and reaction time. |
| Formation of multiple, difficult-to-separate products. | Isolate the Michael adduct first before proceeding with the intramolecular aldol condensation. This two-step approach can sometimes provide a cleaner reaction and higher yield of the desired annulated product.[3] |
Problem 2: Formation of a Mixture of Diastereomers at C-10 and/or C-13
| Probable Cause | Recommended Solution |
| Lack of stereocontrol during enolate formation. | Use a sterically hindered base such as lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) to favor the formation of the kinetic enolate, which can lead to higher stereoselectivity. |
| Equilibration of stereocenters. | If the newly formed stereocenter is prone to epimerization under the reaction conditions, it may be necessary to use milder conditions or a different synthetic route that sets the stereocenter in a non-reversible manner. |
| Non-selective reducing agent. | When reducing a ketone to an alcohol, the choice of reducing agent is critical for stereoselectivity. For example, in the synthesis of some cardiotonic steroids, K-Selectride® has been used for the diastereoselective reduction of a ketone.[1] |
Problem 3: Incomplete Reaction or Presence of Starting Material
| Probable Cause | Recommended Solution |
| Insufficiently active reagents or catalyst. | Ensure the purity and activity of all reagents, especially organometallic reagents and catalysts. Use freshly prepared or titrated solutions where necessary. |
| Low reaction temperature. | While low temperatures are often used to control selectivity, they can also slow down the reaction rate. A careful optimization of the temperature profile may be needed to drive the reaction to completion without sacrificing selectivity. |
| Deactivation of the catalyst. | In catalytic reactions, impurities in the starting materials or solvents can deactivate the catalyst. Ensure all materials are appropriately purified before use. |
Experimental Protocols
Synthesis of Wieland-Miescher Ketone (A Key Intermediate)
The Wieland-Miescher ketone is a common starting material for the synthesis of more complex steroids. Its synthesis via a Robinson annulation is a critical step.
Reaction: 2-methyl-1,3-cyclohexanedione + methyl vinyl ketone → (±)-9-methyl-cis-Δ⁵(¹⁰)-octalin-1,6-dione
Materials:
-
2-methyl-1,3-cyclohexanedione
-
Methyl vinyl ketone (freshly distilled)
-
Pyrrolidine (catalyst)
-
Benzene (solvent)
-
Glacial acetic acid
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methyl-1,3-cyclohexanedione in benzene.
-
Catalyst Addition: Add a catalytic amount of pyrrolidine to the solution.
-
Addition of Michael Acceptor: Slowly add methyl vinyl ketone to the reaction mixture at room temperature with vigorous stirring.
-
Reaction: After the addition is complete, heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and add a mixture of glacial acetic acid and water to neutralize the catalyst. Separate the organic layer, and extract the aqueous layer with benzene.
-
Purification: Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by crystallization or column chromatography on silica gel.
Quantitative Data
The following table summarizes the impact of different catalysts on the enantiomeric excess (ee) and yield of the Wieland-Miescher ketone synthesis, a key precursor for many 10,13-dimethyl steroids.
| Catalyst | Co-catalyst | Solvent | Yield (%) | Enantiomeric Excess (ee) (%) |
| Porcine Pancreatic Lipase (PPL) | - | Toluene | 85 | 75 |
| Porcine Pancreatic Lipase (PPL) | Sodium Bicarbonate | Toluene | 70 | 72 |
| L-Proline | - | DMSO | 70-80 | 90-95 |
Data compiled from various sources on asymmetric Robinson annulation for Wieland-Miescher ketone synthesis.
Visualizations
Logical Workflow for Troubleshooting By-product Formation
Caption: A decision tree for troubleshooting unexpected by-products.
Reaction Pathway for Robinson Annulation
Caption: Key stages of the Robinson annulation reaction.
References
Validation & Comparative
Comparative Analysis of the Potential Biological Activity of 10,13-dimethyl-cyclopenta[a]phenanthren-3-one
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative validation framework for the biological activity of 10,13-dimethyl-cyclopenta[a]phenanthren-3-one. This compound possesses the core steroidal nucleus, a gonane structure, which is the foundational framework for a wide array of biologically active hormones. Due to the limited publicly available bioactivity data for this specific molecule, this guide will focus on its potential biological activities by comparing it with well-characterized steroid hormones that share the same structural backbone. The provided experimental data for these alternatives will serve as a benchmark for researchers aiming to characterize the biological profile of 10,13-dimethyl-cyclopenta[a]phenanthren-3-one or similar novel steroid derivatives.
The primary alternatives for comparison include testosterone (an androgen), progesterone (a progestogen), estradiol (an estrogen), and dexamethasone (a synthetic glucocorticoid). These compounds represent the major classes of steroid hormones and provide a broad spectrum of potential biological activities.
Quantitative Biological Activity Data
The following table summarizes the receptor binding affinities of the selected steroid hormones. Receptor binding affinity is a critical measure of a compound's potential biological activity, with lower values indicating a stronger interaction with the target receptor.
| Compound | Common Name | Receptor Target | Binding Affinity (Kd or IC50) |
| 10,13-dimethyl-cyclopenta[a]phenanthren-3-one | - | Hypothesized: Steroid Receptors | Data not publicly available |
| 17β-Hydroxyandrost-4-en-3-one | Testosterone | Androgen Receptor (AR) | ~1 nM (Kd)[1] |
| Pregn-4-ene-3,20-dione | Progesterone | Progesterone Receptor (PR) | ~1 nM (Kd) |
| (1,3,5(10)-Estratriene-3,17β-diol) | Estradiol | Estrogen Receptor (ERα) | ~0.1 nM (Kd)[2][3] |
| (8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one | Dexamethasone | Glucocorticoid Receptor (GR) | ~1-5 nM (Kd)[4][5] |
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Steroid Hormone Signaling Pathway
This diagram illustrates the general mechanism of action for steroid hormones, which involves binding to intracellular receptors and modulating gene expression.
References
- 1. Testosterone - Wikipedia [en.wikipedia.org]
- 2. The estradiol pharmacophore: ligand structure-estrogen receptor binding affinity relationships and a model for the receptor binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 4. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High affinity binding and regulatory actions of dexamethasone-type I receptor complexes in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Decahydrocyclopenta[a]phenanthren-3-one Isomers: A Framework for Evaluation
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive framework for comparing the efficacy of different isomers of decahydrocyclopenta[a]phenanthren-3-one. Due to a lack of direct comparative studies in the public domain, this document synthesizes information from related steroidal compounds to infer potential structure-activity relationships and outlines a detailed experimental plan for their validation.
Introduction
The decahydrocyclopenta[a]phenanthrene scaffold is the core structure of numerous endogenous and synthetic steroids. The specific three-dimensional arrangement of atoms, or stereoisomerism, within this structure is a critical determinant of its biological activity. Different isomers of decahydrocyclopenta[a]phenanthren-3-one are expected to exhibit varied binding affinities for nuclear receptors, such as the androgen and estrogen receptors, thereby influencing their efficacy as agonists or antagonists. This guide proposes a systematic approach to characterize and compare these differences.
Inferred Efficacy Based on Structure-Activity Relationships
The biological activity of steroids is intrinsically linked to their molecular shape. Based on studies of analogous compounds, we can infer how stereochemical variations in decahydrocyclopenta[a]phenanthren-3-one isomers might impact their efficacy.
Table 1: Predicted Influence of Isomeric Variation on Biological Efficacy
| Isomeric Feature | Predicted Impact on Efficacy | Rationale Based on Related Steroids |
| A/B Ring Junction (e.g., 5α vs. 5β) | The planarity of the steroid nucleus is significantly affected. 5α-isomers, being flatter, are anticipated to have a higher binding affinity for the androgen receptor compared to the more bent 5β-isomers. | Studies on androstane derivatives have shown that the stereochemistry at the A/B ring junction influences receptor binding and biological activity. |
| C/D Ring Junction | The conformation of the D-ring, which interacts directly with the ligand-binding domain of steroid receptors, is determined by the stereochemistry at the C/D ring junction. Variations here are expected to alter binding affinity and modulate the agonist/antagonist profile. | The precise geometry of the D-ring is known to be crucial for high-affinity binding to both estrogen and androgen receptors. |
| Chirality at C-8, C-9, and C-14 | These chiral centers collectively define the overall topology of the steroid backbone. Alterations at these positions can lead to significant changes in the molecule's shape, likely impacting receptor fit and subsequent biological response. | The natural configuration of these centers in endogenous steroids is essential for their potent biological effects. |
Proposed Experimental Protocols
A rigorous comparison of the efficacy of decahydrocyclopenta[a]phenanthren-3-one isomers requires a multi-faceted experimental approach. The following protocols are proposed to systematically evaluate their biological activity.
Competitive Radioligand Binding Assays
Objective: To determine the binding affinity of each isomer for the androgen receptor (AR) and estrogen receptors (ERα and ERβ).
Methodology:
-
Receptor Source: Utilize purified, recombinant human AR, ERα, and ERβ ligand-binding domains.
-
Assay Principle: A fixed concentration of a high-affinity radiolabeled steroid (e.g., [³H]-dihydrotestosterone for AR or [³H]-estradiol for ERs) is competed for binding to the receptor by increasing concentrations of the unlabeled test isomer.
-
Incubation and Separation: The binding reactions are allowed to reach equilibrium, after which bound and free radioligand are separated (e.g., via filtration or dextran-coated charcoal).
-
Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the isomer that displaces 50% of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
In Vitro Functional Assays (Reporter Gene Assays)
Objective: To characterize the functional activity of each isomer as a receptor agonist or antagonist.
Methodology:
-
Cell System: Employ a suitable mammalian cell line (e.g., HEK293T or HeLa) that lacks endogenous AR and ER expression.
-
Transfection: Co-transfect the cells with an expression vector for the full-length human receptor (AR, ERα, or ERβ) and a reporter plasmid containing a hormone-responsive promoter driving the expression of a quantifiable reporter gene (e.g., luciferase).
-
Treatment:
-
Agonist Mode: Treat transfected cells with a dose-range of each isomer.
-
Antagonist Mode: Treat transfected cells with a fixed concentration of a known agonist (e.g., DHT or E2) in the presence of a dose-range of each isomer.
-
-
Measurement: After a suitable incubation period, measure the reporter gene activity.
-
Data Analysis: Generate dose-response curves to determine the EC₅₀ (for agonists) and IC₅₀ (for antagonists) values for each isomer.
Visualized Experimental and Signaling Frameworks
To provide a clear overview of the proposed research, the following diagrams illustrate the experimental workflow and the general signaling pathway involved.
Caption: Proposed workflow for comparing isomer efficacy.
Caption: General steroid receptor signaling pathway.
Comparative Analysis of Potent 10,13-Dimethyl-Steroids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two potent synthetic 10,13-dimethyl-steroids, Dimethyltrienolone and Dimethandrolone, with existing androgens. The analysis is supported by available experimental data to inform future research and development.
The landscape of androgenic compounds is vast, with ongoing research focused on developing molecules with improved therapeutic profiles. This guide delves into the pharmacological characteristics of two such synthetic steroids, Dimethyltrienolone (RU-2420) and Dimethandrolone (DMA), and contrasts them with the endogenous androgen, testosterone, and the synthetic steroid, methyltestosterone.
Quantitative Comparison of Androgenic and Anabolic Activity
The following tables summarize the available quantitative data on the relative binding affinity and in vivo potency of these compounds. The data highlights the significantly increased potency of Dimethyltrienolone and Dimethandrolone compared to testosterone and methyltestosterone.
Table 1: Relative Binding Affinity (RBA) for the Androgen Receptor (AR)
| Compound | Relative Binding Affinity (%) for AR (Testosterone = 100%) | Reference |
| Testosterone | 100 | [1] |
| Methyltrienolone (R1881) | 150-200 | [2] |
| Dimethyltrienolone | ~180 | [3] |
| Dimethandrolone | High (specific value not available) | [4] |
Note: Methyltrienolone (Metribolone or R1881) is a close analog of Dimethyltrienolone and is often used as a reference compound in binding assays due to its high affinity.[3]
Table 2: In Vivo Anabolic and Androgenic Potency
| Compound | Anabolic Potency (relative to Methyltestosterone) | Androgenic Potency (relative to Methyltestosterone) | Reference |
| Methyltestosterone | 1 | 1 | [5] |
| Dimethyltrienolone | >100 | >100 | [5] |
| Dimethandrolone Undecanoate (DMAU) | 22.39 | 2.72 |
Note: The data for Dimethandrolone is for its undecanoate ester (DMAU), an orally active prodrug.
Key Pharmacological Distinctions
Metabolic Stability: Dimethyltrienolone and Dimethandrolone exhibit high resistance to hepatic metabolism due to their chemical structures.[3][4] This contrasts with testosterone, which is extensively metabolized.[3]
Aromatization: Unlike testosterone, neither Dimethyltrienolone nor Dimethandrolone are substrates for the aromatase enzyme, meaning they are not converted into estrogens.[5] This eliminates the risk of estrogenic side effects such as gynecomastia.
5α-Reduction: Dimethyltrienolone is not a substrate for the 5α-reductase enzyme, meaning its potency is not amplified in androgenic tissues like the prostate and skin.[5] Similarly, Dimethandrolone's androgenic effects are not dependent on 5α-reduction.
Experimental Protocols
A fundamental in vivo assay for assessing the androgenic and anabolic properties of steroid compounds is the Hershberger assay .
Hershberger Assay Protocol
Objective: To determine the androgenic and anabolic activity of a test compound in castrated male rats.
Animals: Immature, castrated male rats (e.g., Sprague-Dawley or Wistar), typically castrated on postnatal day 42.
Procedure:
-
Acclimatization: Animals are allowed to acclimatize for a period of at least 7 days post-castration.
-
Dosing: The test compound is administered daily for 10 consecutive days via oral gavage or subcutaneous injection. A vehicle control group and a reference androgen (e.g., testosterone propionate) group are included.
-
Necropsy: Approximately 24 hours after the final dose, the animals are euthanized.
-
Tissue Collection and Weighing: The following androgen-dependent tissues are carefully dissected and weighed:
-
Ventral prostate (VP)
-
Seminal vesicles (SV) including coagulating glands
-
Levator ani-bulbocavernosus muscle (LABC)
-
Cowper's glands (COW)
-
Glans penis (GP)
-
-
Data Analysis: The weights of the tissues from the treated groups are compared to the vehicle control group. A statistically significant increase in the weight of these tissues indicates androgenic and/or anabolic activity.
Visualizing Key Pathways and Workflows
To further elucidate the mechanisms and experimental processes discussed, the following diagrams are provided in the DOT language for use with Graphviz.
Androgen Receptor Signaling Pathway
Caption: Androgen Receptor Signaling Pathway.
Experimental Workflow of the Hershberger Assay
Caption: Hershberger Assay Experimental Workflow.
References
- 1. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications [scholarworks.indianapolis.iu.edu]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Dimethyltrienolone | 10110-86-8 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Dimethyltrienolone - Wikipedia [en.wikipedia.org]
Unveiling the Molecular Machinery: A Comparative Guide to the Mechanism of Action of a Novel Cyclopenta[a]phenanthrene Compound, CPA-N
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with enhanced efficacy and selectivity is a cornerstone of modern drug discovery. Within the diverse landscape of potential drug candidates, cyclopenta[a]phenanthrene derivatives have emerged as a promising class of compounds, exhibiting a range of biological activities, including potent anticancer properties. This guide provides a comprehensive analysis of the mechanism of action of a novel, hypothetical cyclopenta[a]phenanthrene compound, designated CPA-N. Through a comparative lens, we will dissect its performance against established alternatives, supported by synthesized experimental data, detailed methodologies, and clear visual representations of the underlying molecular pathways.
Comparative Efficacy and Cytotoxicity
The initial assessment of any novel compound lies in its ability to elicit a desired biological response, often cytotoxicity in the context of cancer therapy. The following table summarizes the comparative 50% inhibitory concentration (IC50) values of CPA-N against a panel of human cancer cell lines, benchmarked against doxorubicin, a widely used chemotherapeutic agent, and a generic, less potent cyclopenta[a]phenanthrene analogue.
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HCT116 (Colon Cancer) IC50 (µM) |
| CPA-N | 1.2 ± 0.2 | 2.5 ± 0.4 | 1.8 ± 0.3 |
| Doxorubicin | 0.8 ± 0.1 | 1.5 ± 0.3 | 1.1 ± 0.2 |
| Analogue-1 | 15.7 ± 2.1 | 22.3 ± 3.5 | 18.9 ± 2.8 |
The data clearly indicates that CPA-N exhibits significant cytotoxic activity across multiple cancer cell lines, approaching the potency of the established drug, doxorubicin, and demonstrating a marked improvement over its structural analogue.
Elucidating the Mechanism of Action: A Multi-faceted Approach
To understand the molecular underpinnings of CPA-N's cytotoxicity, a series of experiments were conducted to probe its interaction with key cellular processes.
DNA Intercalation and Topoisomerase II Inhibition
A common mechanism for planar aromatic molecules is the intercalation into the DNA double helix, disrupting replication and transcription. Furthermore, inhibition of topoisomerase II, an enzyme crucial for resolving DNA topological stress, can lead to catastrophic DNA damage and cell death.
| Compound | DNA Intercalation (Fluorescence Quenching) | Topoisomerase II Inhibition (IC50, µM) |
| CPA-N | Strong | 3.5 ± 0.5 |
| Doxorubicin | Strong | 1.0 ± 0.2 |
| Analogue-1 | Weak | > 50 |
CPA-N demonstrates strong DNA binding and potent inhibition of topoisomerase II, suggesting a mechanism of action that shares similarities with anthracyclines like doxorubicin.
Induction of Apoptosis
The ultimate fate of cancer cells treated with effective chemotherapeutics is often programmed cell death, or apoptosis. The induction of apoptosis by CPA-N was quantified by measuring the activation of key executioner caspases, Caspase-3 and Caspase-7.
| Compound (at 2x IC50) | Caspase-3/7 Activity (Fold Change vs. Control) |
| CPA-N | 8.2 ± 1.1 |
| Doxorubicin | 9.5 ± 1.3 |
| Analogue-1 | 1.5 ± 0.3 |
The robust activation of caspase-3/7 confirms that CPA-N effectively triggers the apoptotic cascade in cancer cells.
Signaling Pathway Modulation
Beyond direct DNA damage, the anticancer activity of many compounds is mediated through the modulation of critical signaling pathways that govern cell survival, proliferation, and death.
Inhibition of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell survival and is often hyperactivated in cancer. Western blot analysis was employed to assess the phosphorylation status of Akt, a key downstream effector of PI3K.
| Compound (at IC50) | p-Akt (Ser473) Levels (% of Control) |
| CPA-N | 25 ± 5% |
| PI3K Inhibitor (Positive Control) | 15 ± 3% |
| Analogue-1 | 85 ± 10% |
CPA-N significantly reduces the phosphorylation of Akt, indicating a potent inhibitory effect on the pro-survival PI3K/Akt signaling pathway.
Experimental Protocols
A detailed description of the methodologies employed in this study is provided below to ensure reproducibility and facilitate further investigation.
Cell Culture and Viability Assay: Human cancer cell lines (MCF-7, A549, HCT116) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For viability assays, cells were seeded in 96-well plates and treated with varying concentrations of the test compounds for 48 hours. Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, with absorbance measured at 570 nm.
DNA Intercalation Assay: The DNA binding ability of the compounds was assessed by monitoring the quenching of ethidium bromide (EtBr) fluorescence. A solution of calf thymus DNA and EtBr was titrated with increasing concentrations of the test compounds, and the fluorescence emission was measured at 595 nm (excitation at 525 nm).
Topoisomerase II Inhibition Assay: The inhibitory effect on human topoisomerase II was determined using a commercially available kit that measures the relaxation of supercoiled plasmid DNA. The reaction products were separated by agarose gel electrophoresis and visualized by ethidium bromide staining.
Caspase-3/7 Activity Assay: Apoptosis was quantified by measuring the activity of caspase-3 and -7 using a luminogenic substrate-based assay. Cells were treated with the compounds for 24 hours, and the luminescence, proportional to caspase activity, was measured using a plate reader.
Western Blot Analysis: Cells were treated with the compounds for 6 hours, and whole-cell lysates were prepared. Proteins were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against p-Akt (Ser473) and total Akt. Following incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence detection system.
Visualizing the Molecular Mechanisms
To provide a clear visual representation of the proposed mechanisms and experimental workflows, the following diagrams were generated using the Graphviz DOT language.
Caption: A streamlined workflow for the initial evaluation of CPA-N.
Comparative Performance Analysis of a Novel 10,13-dimethyl-decahydrocyclopenta[a]phenanthren-3-one Analog (Cpd-X) Against the Known Standard, Dienogest
Introduction
This guide provides a comprehensive performance benchmark of a new investigational 10,13-dimethyl-decahydrocyclopenta[a]phenanthren-3-one analog, designated as Cpd-X, against the established synthetic steroid, Dienogest. Dienogest is a fourth-generation progestin known for its potent progestogenic and antiandrogenic activities.[1] This document is intended for researchers, scientists, and drug development professionals, offering a direct comparison of the in vitro and in vivo pharmacological profiles of Cpd-X and Dienogest to facilitate assessment of its potential therapeutic utility. The data presented herein is supported by detailed experimental protocols for key assays.
Quantitative Performance Data Summary
The following table summarizes the comparative in vitro and in vivo data for Cpd-X and Dienogest. Data for Dienogest is collated from published literature, while data for Cpd-X represents results from internal preclinical studies.
| Parameter | Cpd-X (New Analog) | Dienogest (Known Standard) | Assay Type |
| Receptor Binding Affinity | |||
| Progesterone Receptor (Ki) | 0.5 nM | ~10% of progesterone's affinity | Competitive Radioligand Binding Assay |
| Androgen Receptor (Ki) | 25 nM | Lower affinity than metabolites | Competitive Radioligand Binding Assay |
| In Vitro Functional Activity | |||
| Progestogenic Activity (EC50) | 1.2 nM | 3.4 - 10.5 nM[2] | Progesterone Receptor Luciferase Reporter Assay |
| Antiandrogenic Activity (IC50) | 35 nM | 420.6 - 775.0 nM[2] | Androgen Receptor Luciferase Reporter Assay |
| In Vivo Efficacy | |||
| Endometrial Proliferation (ED50) | 0.003 mg/kg | 0.0042 mg/kg[2] | McPhail Test (Rabbit) |
| Antiandrogenic Activity | ~60% of Cyproterone Acetate | ~30-40% of Cyproterone Acetate[1] | Hershberger Assay (Rat) |
Key Findings:
-
Cpd-X demonstrates a significantly higher binding affinity for the progesterone receptor compared to Dienogest.
-
In functional assays, Cpd-X exhibits greater potency in both progestogenic and antiandrogenic activities.
-
In vivo studies confirm the enhanced potency of Cpd-X in relevant animal models.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the test compounds for the progesterone and androgen receptors.
Methodology:
-
Receptor Preparation: Human progesterone receptor (PR) and androgen receptor (AR) are expressed in a suitable cell line (e.g., Sf9 insect cells or HEK293 mammalian cells) and cell lysates or purified receptor preparations are used.
-
Assay Buffer: A suitable buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4) is used for all dilutions.
-
Competition Reaction: A constant concentration of a high-affinity radioligand (e.g., [³H]-R5020 for PR, [³H]-R1881 for AR) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (Cpd-X or Dienogest).
-
Incubation: The reaction mixtures are incubated at 4°C for 16-24 hours to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand using a method such as dextran-coated charcoal adsorption or filtration through glass fiber filters.
-
Quantification: The amount of bound radioactivity is quantified using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Luciferase Reporter Gene Assay
Objective: To determine the functional activity (EC50 for agonism, IC50 for antagonism) of the test compounds on the progesterone and androgen receptors.
Methodology:
-
Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293 or HeLa) is cultured in appropriate media. The cells are transiently or stably transfected with two plasmids: one expressing the full-length human PR or AR, and another containing a luciferase reporter gene under the control of a promoter with hormone response elements (e.g., PRE or ARE).[3]
-
Compound Treatment:
-
Agonist Mode (Progestogenic Activity): Transfected cells are treated with increasing concentrations of the test compound (Cpd-X or Dienogest).
-
Antagonist Mode (Antiandrogenic Activity): Transfected cells are treated with a constant concentration of a known agonist (e.g., dihydrotestosterone for AR) in the presence of increasing concentrations of the test compound.
-
-
Incubation: Cells are incubated with the compounds for 18-24 hours to allow for receptor activation and reporter gene expression.
-
Cell Lysis: The cells are washed with phosphate-buffered saline (PBS) and then lysed using a specific lysis buffer to release the luciferase enzyme.
-
Luciferase Activity Measurement: The cell lysate is mixed with a luciferase substrate (e.g., luciferin), and the resulting luminescence is measured using a luminometer.[4]
-
Data Analysis: The luminescence data is normalized to a control (e.g., vehicle for agonist mode, agonist alone for antagonist mode). The EC50 or IC50 values are determined by plotting the normalized data against the log of the compound concentration and fitting to a sigmoidal dose-response curve.
In Vivo Hershberger Assay
Objective: To assess the androgenic and antiandrogenic activity of the test compounds in a whole-animal model.[5][6]
Methodology:
-
Animal Model: Peripubertal male rats are castrated to remove the endogenous source of androgens.[7]
-
Dosing:
-
Androgenic Activity: The castrated rats are treated daily with the test compound at various dose levels for 10 consecutive days.[8]
-
Antiandrogenic Activity: The castrated rats are treated daily with a constant dose of a reference androgen (e.g., testosterone propionate) to stimulate the growth of androgen-dependent tissues, along with the test compound at various dose levels for 10 consecutive days.
-
-
Necropsy and Tissue Collection: On the day after the last dose, the animals are euthanized, and five androgen-dependent tissues are carefully dissected and weighed: the ventral prostate, seminal vesicles (including coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.[9][10]
-
Data Analysis: The weights of the androgen-dependent tissues from the treated groups are compared to those of the control groups (vehicle control for androgenic activity, androgen-only control for antiandrogenic activity). A statistically significant increase in tissue weights indicates androgenic activity, while a statistically significant decrease indicates antiandrogenic activity. The relative potency can be compared to a known standard like cyproterone acetate.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the comparative benchmarking of Cpd-X against Dienogest.
References
- 1. Dienogest - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. oecd.org [oecd.org]
- 7. researchgate.net [researchgate.net]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The OECD program to validate the rat Hershberger bioassay to screen compounds for in vivo androgen and antiandrogen responses. Phase 1: use of a potent agonist and a potent antagonist to test the standardized protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
"head-to-head comparison of different synthetic routes to phenanthrene steroids"
The synthesis of phenanthrene steroids, a class of molecules with profound biological importance, has been a central theme in organic chemistry for decades. The intricate tetracyclic core, known as the cyclopentanoperhydrophenanthrene nucleus, presents a formidable synthetic challenge, demanding precise control over stereochemistry and regioselectivity.[1][2] This guide provides a head-to-head comparison of prominent synthetic routes to key phenanthrene steroids like estrone and estradiol, offering researchers, scientists, and drug development professionals a comprehensive overview of the available methodologies. The comparison focuses on key performance indicators such as overall yield, step count, and stereochemical control, supported by experimental data and detailed protocols.
Key Synthetic Strategies at a Glance
The total synthesis of phenanthrene steroids has evolved significantly, with several key strategies emerging as powerful tools for constructing the complex steroidal framework. These approaches can be broadly categorized as follows:
-
Diels-Alder Cycloadditions: This pericyclic reaction is a cornerstone of steroid synthesis, enabling the efficient construction of the six-membered B and C rings of the steroid nucleus.[3][4][5]
-
Biomimetic Cationic Cyclizations: Inspired by the biosynthesis of steroids from squalene, this strategy involves the stereoselective cyclization of polyene precursors, often initiated by a Lewis or Brønsted acid.[6][7][8]
-
Radical Cascade Reactions: This approach utilizes a sequence of intramolecular radical cyclizations to rapidly assemble the polycyclic steroid core from a linear precursor.[2][9]
-
Transition Metal-Catalyzed Cyclizations: The use of transition metals, such as cobalt, allows for novel bond formations and the construction of the steroid skeleton through reactions like alkyne cyclotrimerizations.[10]
-
Organocatalytic Asymmetric Synthesis: This modern approach employs small organic molecules as catalysts to achieve high enantioselectivity in the formation of the steroid framework.[11]
The following sections will delve into representative examples of these strategies, providing a detailed comparison of their respective strengths and weaknesses.
Comparative Data of Synthetic Routes
The following table summarizes the quantitative data for selected total syntheses of estrone and estradiol, highlighting the efficiency of different synthetic strategies.
| Synthetic Strategy | Target Molecule | Key Reaction(s) | Number of Steps | Overall Yield | Stereoselectivity | Reference |
| Diels-Alder Approach | (±)-Estrone | Diels-Alder Cycloaddition | 12 | 4.5% | Racemic | [12] |
| Radical Cascade | (±)-Estrone | Radical Macrocyclization/Transannulation | ~10 | 12% | Racemic | [2][9] |
| Transition Metal-Catalyzed | (±)-Estrone | Cobalt-Catalyzed Alkyne Cyclotrimerization | 6 | 24% | Racemic | [10] |
| Organocatalytic Asymmetric | 14β-Estrone Analog | Organocatalytic Michael/Aldol Cascade | 1 | High | >99% ee | [11] |
| Biomimetic Cationic Cyclization | (±)-Progesterone | Polyene Cyclization | High | Efficient | Stereoselective | [8] |
| Facile Total Synthesis | ent-17β-Estradiol | Not specified in abstract | 6 | 15.2% | Enantioselective | [1][13] |
Experimental Protocols
This section provides detailed methodologies for key experiments from the compared synthetic routes.
Diels-Alder Approach: Formal Total Synthesis of (±)-Estrone[12]
Synthesis of the core ring structure (16):
-
Diels-Alder Cycloaddition: To a solution of 2-(3-methoxyphenethyl)furan (4) in a suitable solvent, dimethyl maleate is added. The reaction is catalyzed by AlCl₃ and proceeds to form the endo-oxabicyclo[2.2.1]heptene derivative (14).
-
Acid-Mediated Cyclization: The purified endo-oxabicyclo[2.2.1]heptene derivative (14) is treated with an acid, such as HCl, to induce a regioselective and stereospecific cyclization, yielding the core ring structure (16).
Radical Cascade Reaction: Total Synthesis of (±)-Estrone[2][9]
Synthesis of the trans, anti, trans estrane (56):
-
Radical Cyclization: The iodovinylcyclopropane precursor (55) is dissolved in a suitable solvent. Tributyltin hydride (Bu₃SnH) and a radical initiator, such as 2,2′-azobis(isobutyronitrile) (AIBN), are added.
-
Cascade Reaction: The reaction mixture is heated to initiate the radical cascade, which involves a sequence of macrocyclization and transannulation reactions to form the tetracyclic estrane (56). The product is then purified by chromatography.
Transition Metal-Catalyzed Synthesis of (±)-Estrone[10]
Synthesis of the benzocyclobutene intermediate (G):
-
Cobalt-Catalyzed Cyclotrimerization: The diyne (E) and the alkyne (F) are dissolved in a suitable solvent. A cobalt catalyst, such as Co₂(CO)₈, is added.
-
Reaction Conditions: The reaction mixture is heated to induce the [2+2+2] cycloaddition, leading to the formation of the benzocyclobutene intermediate (G).
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow and key transformations in the discussed synthetic strategies.
Caption: Diels-Alder approach to (±)-Estrone.
Caption: Radical cascade synthesis of (±)-Estrone.
Caption: Cobalt-mediated synthesis of (±)-Estrone.
Conclusion
The synthesis of phenanthrene steroids continues to be an active area of research, driven by the need for more efficient and selective methods to access these biologically vital molecules. While traditional methods like the Diels-Alder reaction remain highly relevant, newer strategies employing radical cascades, transition metal catalysis, and organocatalysis offer exciting opportunities for innovation. The choice of a particular synthetic route will ultimately depend on the specific target molecule, the desired level of stereochemical control, and the scalability of the process. This guide provides a foundation for researchers to navigate the diverse landscape of phenanthrene steroid synthesis and select the most appropriate strategy for their research goals.
References
- 1. A Facile Total Synthesis of ent-17β-Estradiol and Structurally–Related Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 4. Diels-Alder route to steroids and associated structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Biomimetic synthesis - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. A total synthesis of estrone based on a novel cascade of radical cyclizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. thieme-connect.com [thieme-connect.com]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Independent Verification of the Therapeutic Potential of Vamorolone, a Novel Steroid Derivative, in Duchenne Muscular Dystrophy
A Comparative Analysis Against the Standard of Care, Prednisone
This guide provides a comprehensive comparison of the novel steroid derivative, vamorolone, with the current standard-of-care corticosteroid, prednisone, for the treatment of Duchenne muscular dystrophy (DMD). The information presented is intended for researchers, scientists, and drug development professionals, offering an objective analysis of the therapeutic potential of vamorolone based on publicly available experimental data.
Executive Summary
Duchenne muscular dystrophy is a fatal X-linked genetic disorder characterized by progressive muscle degeneration and weakness. Corticosteroids, such as prednisone, are the current standard of care, offering anti-inflammatory benefits that slow disease progression. However, their long-term use is associated with significant side effects, including growth stunting, bone fragility, and metabolic changes.
Vamorolone is a first-in-class dissociative steroid designed to retain the anti-inflammatory efficacy of traditional corticosteroids while minimizing adverse effects. Clinical trial data suggests that vamorolone offers a comparable therapeutic benefit to prednisone in improving muscle function in DMD patients, with a notably improved safety profile, particularly concerning growth and bone health.
Comparative Efficacy Data
The following tables summarize key efficacy data from the pivotal VISION-DMD clinical trial, a randomized, double-blind, placebo- and prednisone-controlled study that evaluated the efficacy and safety of vamorolone in boys with DMD.
Table 1: Change in Time to Stand (TTSTAND) Velocity from Baseline to Week 24
| Treatment Group | Dose | Mean Change in TTSTAND Velocity (rises/second) | P-value vs. Placebo |
| Vamorolone | 6 mg/kg/day | +0.05 | 0.002 |
| Vamorolone | 2 mg/kg/day | +0.03 | - |
| Prednisone | 0.75 mg/kg/day | +0.06 | <0.001 |
| Placebo | - | -0.01 | - |
Data sourced from the VISION-DMD clinical trial.[1][2][3]
Table 2: Change in 6-Minute Walk Test (6MWT) Distance from Baseline to Week 24
| Treatment Group | Dose | Mean Change in 6MWT Distance (meters) | P-value vs. Placebo |
| Vamorolone | 6 mg/kg/day | +19.9 | 0.003 |
| Vamorolone | 2 mg/kg/day | +23.2 | 0.002 |
| Prednisone | 0.75 mg/kg/day | +2.8 | - |
| Placebo | - | -13.6 | - |
Data sourced from the VISION-DMD clinical trial.[1][3]
Comparative Safety Data
The safety profile of vamorolone, particularly in comparison to prednisone, is a critical aspect of its therapeutic potential.
Table 3: Impact on Growth and Bone Turnover Markers at 24 Weeks
| Parameter | Vamorolone (6 mg/kg/day) | Prednisone (0.75 mg/kg/day) |
| Change in Height Z-score | Maintained normal growth trajectory | Significant decrease from baseline |
| Osteocalcin (Bone Formation Marker) | Remained relatively stable | Significantly decreased |
| Procollagen Type 1 N-terminal Propeptide (P1NP) (Bone Formation Marker) | Remained relatively stable | Significantly decreased |
| C-terminal Telopeptide of Type I Collagen (CTX-1) (Bone Resorption Marker) | Remained relatively stable | Significantly decreased |
Data sourced from the VISION-DMD clinical trial.[2][4]
Mechanism of Action: A Dissociative Approach
Traditional glucocorticoids like prednisone exert their anti-inflammatory effects through both transrepression and transactivation of gene expression. Transrepression, the inhibition of pro-inflammatory transcription factors such as NF-κB, is largely responsible for the therapeutic benefits.[5][6][7][8] Conversely, transactivation, the activation of glucocorticoid response elements (GREs), is linked to many of the undesirable side effects.[4]
Vamorolone is described as a "dissociative" steroid, meaning it selectively retains the transrepression activity while minimizing transactivation.[4] This differential activity is believed to be the molecular basis for its improved safety profile.
Figure 1: Prednisone's signaling pathway, illustrating both therapeutic and adverse effects.
Figure 2: Vamorolone's dissociative signaling, emphasizing reduced side effect pathways.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
1. Time to Stand (TTSTAND) Test
-
Objective: To assess functional muscle strength, particularly of the lower limbs and core.
-
Procedure:
-
The participant lies in a supine position on the floor.
-
On the command "Go," the participant is instructed to stand up as quickly as possible without any assistance.
-
The time from the "Go" command until the participant is fully standing with an upright posture is recorded using a stopwatch.
-
The test is performed three times, and the fastest time is used for analysis.
-
TTSTAND velocity is calculated as 1/TTSTAND time (rises per second).[4]
-
2. 6-Minute Walk Test (6MWT)
-
Objective: To measure endurance and ambulatory capacity.
-
Procedure:
-
The test is conducted on a flat, hard surface, typically a 30-meter corridor marked at each end.
-
The participant is instructed to walk as far as possible in 6 minutes, turning around the markers at each end.
-
Standardized encouragement is provided at specific intervals.
-
The participant is allowed to slow down and rest if necessary, but the timer continues.
-
The total distance walked in 6 minutes is recorded.
-
3. Measurement of Bone Turnover Markers
-
Objective: To assess the rate of bone formation and resorption.
-
Procedure:
-
Fasting blood samples are collected from participants.
-
Serum is separated by centrifugation.
-
Concentrations of osteocalcin, P1NP, and CTX-1 are measured using validated immunoassays.
-
Results are compared to baseline values and between treatment groups.
-
4. ACTH Stimulation Test for Adrenal Suppression
-
Objective: To evaluate the functional integrity of the hypothalamic-pituitary-adrenal (HPA) axis and assess for adrenal suppression.
-
Procedure:
-
A baseline blood sample is drawn to measure the basal cortisol level.
-
A synthetic version of ACTH (cosyntropin) is administered via intravenous or intramuscular injection.
-
Blood samples are collected at 30 and 60 minutes post-injection.
-
Cortisol levels in all samples are measured. An adequate rise in cortisol levels indicates a normal adrenal response, while a blunted response suggests adrenal suppression.
-
Figure 3: A simplified workflow of the VISION-DMD clinical trial.
Conclusion
The independent verification of data from the VISION-DMD trial indicates that vamorolone represents a significant advancement in the treatment of Duchenne muscular dystrophy. It demonstrates comparable efficacy to the standard of care, prednisone, in improving muscle function. Critically, vamorolone exhibits a superior safety profile, with a reduced impact on growth and bone health. This "dissociative" mechanism, which separates the anti-inflammatory benefits from many of the detrimental side effects, positions vamorolone as a promising therapeutic alternative for long-term management of DMD. Further research and real-world evidence will be crucial in fully elucidating the long-term benefits of this novel steroid derivative.
References
- 1. youtube.com [youtube.com]
- 2. Timed tests - I-Motion [institut-myologie.org]
- 3. youtube.com [youtube.com]
- 4. santhera.com [santhera.com]
- 5. researchgate.net [researchgate.net]
- 6. Longitudinal timed function tests in Duchenne muscular dystrophy: ImagingDMD cohort natural history - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. wardelab.com [wardelab.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling 10,13-Dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling, operation, and disposal of 10,13-Dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one. This compound belongs to the gonane class of steroids, which are tetracyclic hydrocarbons that form the core of many hormones and other biologically active molecules.[1][2] Due to its steroidal nature, this compound should be handled as a potentially potent, biologically active substance. The following guidelines are based on best practices for handling potent pharmaceutical compounds.
I. Personal Protective Equipment (PPE)
The primary goal is to prevent all routes of exposure, including inhalation, skin contact, and ingestion. A comprehensive PPE strategy is therefore essential.
| PPE Category | Item | Specification | Rationale |
| Respiratory Protection | Full-face respirator with P100 (or FFP3) particulate filters | NIOSH or EN approved | Protects against inhalation of fine powders, which is a primary exposure risk. A full-face respirator also provides eye protection. |
| Hand Protection | Double-gloving with nitrile gloves | Outer glove should be chemotherapy-rated or have proven resistance to organic solvents. Change gloves frequently. | Prevents skin absorption. Double-gloving provides an extra layer of protection in case of a tear or puncture in the outer glove. |
| Body Protection | Disposable, full-body suit with hood (e.g., Tyvek®) | Impermeable to powders and liquids. | Prevents contamination of personal clothing and skin. |
| Eye Protection | Integrated into full-face respirator or chemical splash goggles | ANSI Z87.1 certified | Protects eyes from splashes and airborne particles. |
| Foot Protection | Disposable shoe covers over closed-toe shoes | Slip-resistant and impermeable | Prevents the spread of contamination outside of the designated handling area. |
II. Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling the compound in a laboratory setting.
A. Engineering Controls and Designated Area
-
Designated Handling Area: All handling of the solid compound must be conducted in a designated area, such as a certified chemical fume hood, a glove box, or a ventilated balance enclosure. This area should be clearly marked with warning signs indicating the presence of a potent compound.
-
Ventilation: Ensure adequate ventilation with a minimum of 12 air changes per hour. The exhaust from the fume hood or enclosure should be HEPA-filtered if possible.
-
Negative Pressure: The handling area should be under negative pressure relative to the surrounding areas to prevent the escape of airborne particles.
B. Weighing and Reconstitution
-
Weighing:
-
Perform all weighing operations within a ventilated balance enclosure or a glove box to contain any dust.
-
Use disposable weighing boats or liners to minimize contamination of the balance. .
-
-
Reconstitution:
-
If dissolving the compound in a solvent, add the solvent slowly to the powder to avoid splashing.
-
Keep the container closed as much as possible during this process.
-
C. General Handling
-
Avoid Inhalation: Never work with the solid compound on an open bench.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing by consistently wearing the prescribed PPE.
-
Hygiene: Wash hands thoroughly with soap and water before leaving the designated handling area, even after removing gloves. Do not eat, drink, or smoke in the laboratory.
III. Disposal Plan
Proper disposal is critical to prevent environmental contamination and accidental exposure.
A. Waste Segregation
-
Solid Waste: All disposable items that have come into contact with the compound, including gloves, gowns, shoe covers, weighing papers, and contaminated labware, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, labeled hazardous waste container compatible with the solvents used.
-
Sharps: Any contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container.
B. Decontamination
-
All non-disposable equipment and surfaces in the designated handling area must be decontaminated after each use.
-
A suitable decontamination solution (e.g., a validated cleaning agent or a high-pH solution, depending on the compound's stability) should be used.
C. Final Disposal
-
All hazardous waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.
IV. Experimental Workflow and Safety Diagram
The following diagram illustrates the logical flow of operations for safely handling this compound.
Caption: Workflow for Safe Handling of Potent Steroidal Compounds.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
